2,6-Dichloro-3-nitrophenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2,6-dichloro-3-nitrophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2NO4/c8-3-1-2-4(10(13)14)6(9)5(3)7(11)12/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLBSACXTTUJLJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1Cl)[N+](=O)[O-])Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674504 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-37-2 | |
| Record name | (2,6-Dichloro-3-nitrophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,6-Dichloro-3-nitrophenylboronic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 2,6-Dichloro-3-nitrophenylboronic Acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract: this compound is a specialized synthetic building block whose utility in organic synthesis, particularly in the construction of complex biaryl structures, is predicated on the unique electronic and steric properties conferred by its substituents. The presence of two ortho-chloro groups creates significant steric hindrance around the boronic acid moiety, while these and the meta-nitro group act as strong electron-withdrawing groups, modulating the reactivity of the phenyl ring. This guide provides a comprehensive overview of the known and inferred chemical properties of this reagent, an analysis of its reactivity profile, and a representative, field-tested protocol for its application in sterically demanding Suzuki-Miyaura cross-coupling reactions.
Disclaimer: this compound (CAS No. 1072946-37-2) is a specialized reagent with limited characterization in peer-reviewed literature. This guide has been constructed by synthesizing data from commercial suppliers with established principles of physical organic chemistry and reaction mechanisms derived from structurally analogous compounds. The experimental protocols provided are representative and may require optimization for specific applications.
Core Chemical and Physical Properties
This compound is a solid at room temperature, typically appearing as a white to light yellow crystalline powder. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1072946-37-2 | [1] |
| Molecular Formula | C₆H₄BCl₂NO₄ | [1] |
| Molecular Weight | 235.82 g/mol | Calculated |
| Physical Form | Solid, Crystalline Powder | [1] |
| Storage Temperature | 2-8°C, Inert Atmosphere | [1] |
| Purity | Typically ≥97% | [1] |
Synthesis and Spectroscopic Characterization
General Synthesis Route
While specific literature on the synthesis of this compound is scarce, substituted phenylboronic acids are commonly prepared via the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.[2] The logical precursor would be 1,2,3-trichloro-4-nitrobenzene or a related polyhalogenated nitroaromatic.
The general workflow is as follows:
-
Grignard Formation: Reaction of the corresponding aryl halide (e.g., 2,6-dichloro-3-nitro-1-bromobenzene) with magnesium metal in an ethereal solvent like THF to form the arylmagnesium halide.
-
Borylation: The Grignard reagent is then added to a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-78 to 0 °C).[2]
-
Hydrolysis: The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final boronic acid.
A palladium-catalyzed borylation of the corresponding aryl chloride using a diboron reagent like bis(pinacolato)diboron (B₂pin₂) or tetrahydroxydiboron (B₂(OH)₄) presents a more modern and functional-group-tolerant alternative.[3][4]
Predicted Spectroscopic Data
No publicly available spectra for this compound have been identified. However, based on its structure and established principles of NMR spectroscopy, the following characteristics can be predicted.[5]
¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the phenyl ring.
-
H-4 and H-5: These two protons are adjacent to each other and would appear as two doublets due to ortho-coupling (³J ≈ 8-9 Hz).
-
The electron-withdrawing effects of the nitro and chloro groups will shift these signals downfield, likely in the range of 7.5-8.5 ppm. The proton ortho to the nitro group (H-4) would likely be the most downfield.
-
The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, appearing as a broad singlet anywhere from ~4 to 12 ppm, or may not be observed at all.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display six distinct signals for the six aromatic carbons.
-
C-B Bond: The carbon atom directly attached to the boron (C-1) is often broad or of low intensity in ¹³C NMR spectra and its chemical shift is difficult to predict precisely but will be significantly influenced by the boron atom.
-
Substituted Carbons: The carbons bearing the chloro (C-2, C-6) and nitro (C-3) groups will have their chemical shifts influenced by these electronegative substituents.
-
Protonated Carbons: The two carbons bearing protons (C-4, C-5) will appear as sharp signals in the typical aromatic region (~120-140 ppm).
Reactivity and Mechanistic Considerations
The chemical behavior of this compound is dominated by the interplay of steric and electronic effects.
Electronic Effects
The phenyl ring is rendered highly electron-deficient by three potent electron-withdrawing groups: two chloro atoms and one nitro group.
-
Effect on Suzuki-Miyaura Coupling: In the context of the Suzuki-Miyaura reaction, electron-withdrawing groups on the boronic acid partner are known to slow down the crucial transmetalation step of the catalytic cycle.[6] This is because transmetalation is facilitated by a more nucleophilic organic group on the boron atom. Therefore, more forcing conditions (higher temperature, stronger base, or more active catalyst) may be required for efficient coupling compared to electron-rich or neutral arylboronic acids.[7]
Steric Effects
The two chlorine atoms in the ortho positions to the boronic acid group create significant steric hindrance.
-
Causality in Catalyst Selection: This steric bulk impedes the approach of the palladium complex to the boron center for transmetalation.[8][9] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove inefficient.[10] The solution is to employ palladium catalysts bearing bulky, electron-rich phosphine ligands, such as the Buchwald-type ligands (e.g., XPhos, SPhos).[11][12] These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated L₁Pd(0) species, which is less sterically demanding and more readily undergoes the oxidative addition and transmetalation steps required for coupling hindered partners.[12][13]
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 3. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. The Substituent Effects of Suzuki Coupling in Aqueous Micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. diva-portal.org [diva-portal.org]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2,6-Dichloro-3-nitrophenylboronic acid (CAS No. 1072946-37-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,6-Dichloro-3-nitrophenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. With full editorial control, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and practical understanding for researchers at the forefront of discovery.
Section 1: Compound Profile and Physicochemical Properties
CAS Number: 1072946-37-2
This compound is a substituted arylboronic acid that has gained significant attention as a versatile intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two ortho-chloro substituents and a meta-nitro group relative to the boronic acid moiety, imparts distinct reactivity and steric properties that are highly valuable in the construction of novel chemical entities.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1072946-37-2 | |
| Molecular Formula | C₆H₄BCl₂NO₄ | |
| Molecular Weight | 235.81 g/mol | |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically ≥97% | |
| Storage | Store at room temperature, keep dry and cool in an inert atmosphere. |
Structural Representation:
Caption: Structure of this compound.
Section 2: Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves the nitration of a dichlorobenzene derivative followed by a borylation reaction.
Part 2.1: Synthesis of the Precursor: 2,6-Dichloronitrobenzene
The precursor, 2,6-dichloronitrobenzene, can be synthesized from 2,6-dichloroaniline via oxidation. This method is often preferred as it provides good regioselectivity.[1]
Experimental Protocol: Oxidation of 2,6-Dichloroaniline
-
Preparation of the Oxidizing Agent: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, prepare a solution of peroxytrifluoroacetic acid in methylene chloride. This is achieved by the careful addition of trifluoroacetic anhydride to a cooled suspension of 90% hydrogen peroxide in methylene chloride.[1]
-
Reaction: Dissolve 2,6-dichloroaniline in methylene chloride and add this solution dropwise to the prepared peroxytrifluoroacetic acid solution. The reaction is exothermic and may cause the mixture to reflux.[1]
-
Work-up and Isolation: After the addition is complete, heat the mixture under reflux for one hour. Cool the reaction mixture and pour it into cold water. Separate the organic layer and wash it sequentially with water, a 10% sodium carbonate solution, and again with water.[1]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 2,6-dichloronitrobenzene can be purified by recrystallization from ethanol to yield a yellow solid.[1]
Part 2.2: Borylation of 2,6-Dichloronitrobenzene
The conversion of 2,6-dichloronitrobenzene to the corresponding boronic acid can be achieved through a lithiation-borylation sequence. This method involves the generation of an organolithium intermediate which is then trapped with a borate ester.
Conceptual Workflow: Lithiation-Borylation
Caption: Conceptual workflow for the synthesis of arylboronic acids via lithiation-borylation.
Experimental Protocol: Lithiation-Borylation (General Procedure)
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloronitrobenzene in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the cooled solution. The reaction mixture is typically stirred at -78 °C for a period to ensure complete formation of the aryllithium intermediate.[2]
-
Borylation: To the aryllithium solution, add triisopropyl borate dropwise, maintaining the temperature at -78 °C. After the addition, allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Work-up and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric acid. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After removing the solvent under reduced pressure, the crude boronic acid is obtained. Purification can be challenging due to the polar nature of the boronic acid group. Recrystallization from a suitable solvent system (e.g., water, ethanol/water) is a common method. Alternatively, purification can be achieved by forming a diethanolamine adduct, which is often a crystalline solid that can be easily purified and subsequently hydrolyzed back to the boronic acid.
Section 3: Reactivity and Applications in Suzuki-Miyaura Cross-Coupling
This compound is a valuable coupling partner in the Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[4][5] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for constructing biaryl and substituted aromatic systems.[6]
Mechanism of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The presence of two ortho-chloro substituents in this compound can introduce steric hindrance, which may influence the reaction kinetics and the choice of catalyst and ligands. The electron-withdrawing nitro group can also affect the electronic properties of the boronic acid and its reactivity.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole (Representative Procedure)
-
Reaction Setup: In a round-bottom flask, combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2-3 equivalents).
-
Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Degas the reaction mixture by bubbling with an inert gas (argon or nitrogen) for 15-20 minutes. Heat the mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Section 4: Role in Medicinal Chemistry and Drug Discovery
Boronic acids and their derivatives are crucial in medicinal chemistry due to their unique ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[7] The boronic acid moiety can act as a transition-state analog inhibitor. Furthermore, the Suzuki-Miyaura coupling, for which boronic acids are key reagents, is widely used to synthesize libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.[8][9][10][11]
While specific drug candidates derived directly from this compound are not extensively reported in publicly available literature, its structural motifs are of significant interest. The dichloronitrophenyl scaffold can be found in various bioactive molecules. The presence of chlorine atoms can enhance lipophilicity and metabolic stability, while the nitro group can be a precursor for an amino group, which is a common pharmacophore.
The strategic use of this compound allows for the introduction of this highly functionalized aromatic ring into a wide range of molecular architectures, enabling the exploration of new chemical space in the search for novel therapeutics.
Section 5: Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Expected Observations |
| ¹H NMR | The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the phenyl ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro substituents. A broad singlet corresponding to the B(OH)₂ protons is also expected, which may exchange with D₂O. |
| ¹³C NMR | The carbon NMR spectrum should display six signals for the aromatic carbons. The carbon attached to the boron atom may show a broader signal due to quadrupolar relaxation. The chemical shifts will be characteristic of the substituted phenyl ring.[12] |
| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. |
| Infrared (IR) Spectroscopy | The IR spectrum will show characteristic absorption bands for the O-H stretch of the boronic acid, the N-O stretches of the nitro group, and the C-Cl stretches. |
Predicted NMR Data:
-
¹H NMR (predicted): The two aromatic protons are expected to appear as doublets in the range of 7.5-8.5 ppm. The B(OH)₂ protons would likely appear as a broad singlet.
-
¹³C NMR (predicted): The aromatic carbons are expected to resonate in the range of 120-150 ppm. The carbon bearing the boronic acid group will have a characteristic chemical shift.
Section 6: Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat.
Hazard Statements:
-
May be harmful if swallowed.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May cause respiratory irritation.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. scispace.com [scispace.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-nitrophenylboronic Acid
Abstract: 2,6-Dichloro-3-nitrophenylboronic acid is a pivotal building block in modern medicinal chemistry and materials science, primarily utilized as a coupling partner in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction.[1][2] Its unique substitution pattern, featuring electron-withdrawing chloro and nitro groups, imparts specific electronic and steric properties that are instrumental in the synthesis of complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this valuable reagent, grounded in established chemical principles. We will delve into the strategic considerations behind the synthetic route, offer a detailed, step-by-step protocol for the key borylation step, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is intended for researchers, chemists, and drug development professionals with a background in organic synthesis.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is not a trivial one-step process. The target molecule's functionality requires a multi-step approach that carefully manages the introduction and preservation of the chloro, nitro, and boronic acid groups. The most robust and reliable strategy commences from a halogenated precursor, which is then converted into an organometallic intermediate for subsequent borylation.
The chosen pathway involves three principal stages:
-
Preparation of a Key Intermediate: The synthesis begins with a suitable precursor, 2,6-dichloro-3-nitroaniline. This intermediate can be sourced commercially or synthesized.
-
Diazotization and Halogenation: The amino group of 2,6-dichloro-3-nitroaniline is converted into a diazonium salt, which is then substituted with a bromine atom via a Sandmeyer reaction to yield 1-bromo-2,6-dichloro-3-nitrobenzene. This aryl bromide is the direct precursor for the borylation step.
-
Metal-Halogen Exchange and Borylation: The core transformation involves the conversion of 1-bromo-2,6-dichloro-3-nitrobenzene into the target boronic acid. This is achieved through a low-temperature metal-halogen exchange to form a transient organolithium species, which is immediately trapped with a trialkyl borate. Subsequent acidic hydrolysis yields the final product.
This strategy is predicated on the reliability of classical transformations while navigating the challenges posed by the molecule's electronic and steric properties. The low-temperature borylation is particularly critical due to the presence of the electrophilic nitro group, which could otherwise react with the highly nucleophilic organometallic intermediate.
Logical Workflow Diagram
Caption: Overall synthetic workflow from the aniline precursor to the final boronic acid.
Core Synthesis: Borylation of 1-Bromo-2,6-dichloro-3-nitrobenzene
This section provides a detailed protocol for the most critical step of the synthesis: the conversion of the aryl bromide intermediate to the target boronic acid. The success of this procedure hinges on the strict exclusion of atmospheric moisture and oxygen and the maintenance of cryogenic temperatures.
Mechanistic Rationale and Causality
The formation of an aryl boronic acid from an aryl halide is a cornerstone of organometallic chemistry. The chosen method, involving an organolithium intermediate, is highly efficient for substrates that can tolerate the strongly basic conditions.
-
Metal-Halogen Exchange: The process begins with the reaction of the aryl bromide with an organolithium reagent, typically n-butyllithium (n-BuLi). This is a rapid equilibrium process that favors the formation of the more stable aryllithium species, driven by the greater electronegativity of the sp²-hybridized carbon of the aromatic ring compared to the sp³-hybridized carbon of the butyl group.
-
Cryogenic Conditions (-78 °C): The presence of the nitro group makes the aromatic ring highly electron-deficient and thus susceptible to nucleophilic attack. Maintaining the reaction at -78 °C (dry ice/acetone bath) is critical . This low temperature kinetically disfavors the side reaction where the newly formed aryllithium species could act as a nucleophile and attack the nitro group of another substrate molecule.
-
Electrophilic Trap: The aryllithium intermediate is a potent nucleophile and base. It is immediately "trapped" by adding a suitable boron electrophile. Triisopropyl borate, B(O-iPr)₃, is selected over the more common trimethyl borate. Its bulkier isopropoxy groups provide greater steric hindrance, which helps to moderate its reactivity and prevent the undesired formation of over-alkylation products (ate complexes).
-
Hydrolysis: The reaction initially forms a lithium boronate ester complex. This complex is stable at low temperatures but is readily hydrolyzed upon quenching the reaction with aqueous acid. The hydrolysis step protonates the oxygen atoms, leading to the release of the final boronic acid product, B(OH)₂.
Experimental Protocol: Step-by-Step Methodology
Disclaimer: This protocol involves highly reactive and hazardous materials. All operations must be conducted by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves. An inert atmosphere is mandatory.
Materials and Reagents:
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |
| 1-Bromo-2,6-dichloro-3-nitrobenzene | C₆H₂BrCl₂NO₂ | 270.88 | 10.0 | 2.71 g | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | C₄H₉Li | 64.06 | 11.0 | 4.4 mL | 1.1 |
| Triisopropyl borate | C₉H₂₁BO₃ | 188.08 | 15.0 | 3.15 mL (2.82 g) | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | ~50 mL | Solvent |
| Hydrochloric Acid (2 M aqueous) | HCl | 36.46 | - | ~20 mL | Workup |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | ~100 mL | Extraction |
| Brine (Saturated NaCl solution) | NaCl | 58.44 | - | ~30 mL | Washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g | Drying |
Procedure:
-
Apparatus Setup: Assemble a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a rubber septum, a thermometer, and an argon inlet. Flame-dry the entire apparatus under a stream of argon and allow it to cool to room temperature. This is a standard procedure for ensuring rigorously anhydrous conditions.[3]
-
Reagent Preparation: In the flame-dried flask, dissolve 1-bromo-2,6-dichloro-3-nitrobenzene (2.71 g, 10.0 mmol) in 40 mL of anhydrous THF.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. Ensure the internal temperature is stable before proceeding.
-
Formation of the Organolithium: While vigorously stirring, add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe over 15 minutes. Maintain the internal temperature below -70 °C throughout the addition. A slight color change may be observed. Stir the mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Borylation: To the cold aryllithium solution, add triisopropyl borate (3.15 mL, 15.0 mmol) dropwise via syringe over 10 minutes. Again, ensure the internal temperature remains below -70 °C.
-
Warming and Quenching: After the addition of the borate ester, stir the reaction mixture at -78 °C for 1 hour. Then, remove the cooling bath and allow the mixture to warm slowly to 0 °C over approximately 30-45 minutes.
-
Hydrolysis: At 0 °C, slowly and carefully quench the reaction by adding 20 mL of 2 M aqueous hydrochloric acid. Caution: This is an exothermic process. The addition should be done dropwise to control the temperature. Stir the biphasic mixture vigorously for 30 minutes at room temperature to ensure complete hydrolysis of the boronate ester.
-
Extraction and Wash: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 40 mL). Combine the organic layers. Wash the combined organic phase sequentially with water (30 mL) and brine (30 mL) to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is often a mixture of the desired boronic acid and its corresponding boroxine (a cyclic anhydride).[3] The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in hexanes to afford this compound as a solid.
Self-Validating System: In-Process Controls & Characterization
To ensure the integrity of the protocol, several checks can be implemented:
-
TLC Analysis: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent). A sample can be taken after the initial 30-minute stir with n-BuLi, quenched in a separate vial with a drop of D₂O, and analyzed to confirm consumption of the starting material.
-
Final Product Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the aromatic proton signals and the B(OH)₂ proton (often a broad singlet).
-
¹¹B NMR: To confirm the presence of a boronic acid (typically a broad peak around 25-35 ppm).
-
LC-MS: To confirm the molecular weight (M+H)⁺.
-
Melting Point: To compare with literature values.
-
Borylation Reaction Diagram
Caption: Key transformation in the synthesis of the target boronic acid.
Applications in Drug Discovery: The Suzuki-Miyaura Coupling
This compound is primarily employed in Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a process that has revolutionized the synthesis of biaryl compounds common in pharmaceuticals.[1][4]
The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2] The base plays a crucial role in activating the boronic acid to facilitate the transmetalation step.[5] The steric hindrance from the two ortho-chloro substituents and the electronic effect of the nitro group can influence the reaction's efficiency and selectivity, making this reagent a strategic choice for accessing highly substituted biaryl systems.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound is a solid that should be handled with care. It is classified as harmful if swallowed and causes skin and eye irritation.[6] Appropriate PPE should be worn at all times. Store in a tightly sealed container in a cool, dry place under an inert atmosphere, as boronic acids can be sensitive to air and moisture.[6]
References
An In-Depth Technical Guide to 2,6-Dichloro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2,6-Dichloro-3-nitrophenylboronic acid, a vital reagent in modern organic synthesis and drug discovery. We will delve into its chemical structure, nomenclature, physicochemical properties, and synthesis, with a particular focus on its application in constructing complex molecular architectures relevant to the pharmaceutical industry. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and reproducibility.
Introduction: The Significance of Boronic Acids in a Research Context
Boronic acids and their derivatives have become indispensable tools in medicinal chemistry since their initial synthesis in 1860.[1] Their stability, low toxicity, and versatile reactivity make them ideal building blocks for creating novel carbon-carbon bonds, a fundamental process in the synthesis of new drug candidates.[1][2] Notably, the boronic acid functional group can be degraded in the body to boric acid, a "green compound" that is readily eliminated.[1] This favorable toxicological profile has contributed to the growing interest in boronic acid-containing pharmaceuticals.
The utility of boronic acids is exemplified by the FDA approval of drugs like bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, and vaborbactam, a β-lactamase inhibitor.[1][3] These successes have spurred further research into novel boronic acid derivatives, such as this compound, as scaffolds for the next generation of therapeutics.
Core Compound Analysis: this compound
Structure and IUPAC Nomenclature
The precise arrangement of atoms within a molecule dictates its reactivity and potential applications. For the compound of interest, the structure consists of a phenyl ring substituted with a boronic acid group (-B(OH)₂), two chlorine atoms, and a nitro group (-NO₂).
Chemical Structure:
Caption: Chemical structure of this compound.
The formal IUPAC Name for this compound is (2,6-Dichloro-3-nitrophenyl)boronic acid .[4]
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The table below summarizes the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1072946-37-2 | [4] |
| Molecular Formula | C₆H₄BCl₂NO₄ | [4] |
| Molecular Weight | 235.819 g/mol | |
| Physical Form | Solid | |
| Purity | Typically ≥95% | |
| Storage Conditions | Inert atmosphere, 2-8°C | |
| InChI Key | ZLBSACXTTUJLJN-UHFFFAOYSA-N |
Synthesis and Reactivity
While specific, detailed synthesis routes for this compound are not extensively published in readily available literature, a general understanding can be derived from established methods for preparing substituted phenylboronic acids. A plausible synthetic approach would involve the lithiation or Grignard formation from a corresponding aryl halide followed by reaction with a trialkyl borate.
A more common approach for analogous compounds involves a multi-step process that could be adapted. For instance, the synthesis of 2,6-dichloro-4-nitrophenol involves the sulfonation of 2,6-dichlorophenol followed by nitration.[5] A similar strategy of electrophilic aromatic substitution on a pre-functionalized benzene ring could be envisioned for the introduction of the nitro and chloro groups, followed by a borylation step.
The preparation of 2,6-dichloro-4-nitroaniline is achieved by the chlorination of p-nitroaniline.[6] This highlights another potential synthetic avenue where functional group interconversions on a pre-existing substituted aniline could lead to the desired aryl halide precursor for borylation.
Key Reactivity: The Suzuki-Miyaura Coupling Reaction
The primary utility of this compound in drug discovery and organic synthesis lies in its participation in the Suzuki-Miyaura cross-coupling reaction .[7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an organohalide or triflate, enabling the construction of complex biaryl and styrenyl structures.[2][7][8]
The Catalytic Cycle: The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:[7][8]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery and Development
The structural motifs accessible through the use of this compound are of significant interest in medicinal chemistry. The presence of two chlorine atoms and a nitro group provides multiple points for further functionalization and can influence the pharmacokinetic and pharmacodynamic properties of the final molecule.
-
Scaffold for Novel Inhibitors: The substituted phenyl ring serves as a rigid scaffold upon which various functional groups can be appended to interact with biological targets. Boronic acids themselves are known to act as inhibitors for certain enzymes, such as β-lactamases.[9][10]
-
Building Block for Complex Molecules: The ability to participate in Suzuki-Miyaura coupling makes this compound an invaluable building block for synthesizing complex biaryl structures, which are common in many approved drugs.[2]
-
Modulation of Physicochemical Properties: The electron-withdrawing nature of the chloro and nitro substituents can be exploited to fine-tune the electronic properties and metabolic stability of a drug candidate.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for a Suzuki-Miyaura coupling reaction utilizing an arylboronic acid like this compound. This protocol is designed to be a self-validating system, with clear steps and rationale.
Objective: To synthesize a biaryl compound via a palladium-catalyzed cross-coupling reaction.
Materials:
-
This compound
-
Aryl halide (e.g., bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., a mixture of toluene and water, or dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Methodology:
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0 eq). The use of a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide. The base is crucial for activating the boronic acid for transmetalation.[11]
-
Add the palladium catalyst (typically 1-5 mol%). The choice of catalyst and ligand can significantly impact the reaction efficiency.[11]
-
-
Solvent Addition and Degassing:
-
Add the degassed solvent system. A biphasic solvent system is often employed in Suzuki reactions.[12] Degassing is critical to remove oxygen, which can deactivate the palladium catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine to remove the base and other inorganic byproducts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
-
Self-Validation: The success of the reaction is validated by the isolation and characterization of the product. Techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure and purity of the synthesized compound.
Conclusion and Future Outlook
This compound is a highly valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and development. Its ability to participate in robust and reliable carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling allows for the efficient construction of complex molecular architectures. The continued exploration of the reactivity of this and related boronic acids will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. pschemicals.com [pschemicals.com]
- 5. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol [quickcompany.in]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
An In-depth Technical Guide to the Physical Properties of 2,6-Dichloro-3-nitrophenylboronic Acid
Foreword: Contextualizing the Utility of a Niche Reagent
In the landscape of modern drug discovery and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the construction of carbon-carbon bonds.[1][2] The efficacy of this Nobel Prize-winning methodology is critically dependent on the stability, reactivity, and purity of its organoboron reagents.[1] 2,6-Dichloro-3-nitrophenylboronic acid is a specialized building block designed for just such applications. Its unique substitution pattern—featuring two sterically directing chlorine atoms and a strongly electron-withdrawing nitro group—offers chemists a tool to introduce a highly functionalized phenyl ring into complex molecules.[3] This guide provides an in-depth examination of the core physical properties of this reagent, offering both established data and field-proven experimental protocols to empower researchers in its effective application.
Compound Identification and Core Characteristics
This compound is a synthetic organoboron compound. As a derivative of boric acid, it functions as a Lewis acid and is a key intermediate in organic synthesis, particularly for introducing the 2,6-dichloro-3-nitrophenyl moiety into target molecules.[4]
The fundamental identifiers and properties are summarized below:
| Property | Value | Source(s) |
| CAS Number | 1072946-37-2 | |
| Molecular Formula | C₆H₄BCl₂NO₄ | |
| Molecular Weight | 235.82 g/mol | |
| Physical Form | Solid, typically a white to off-white crystalline powder. | |
| Typical Purity | ≥97% to ≥98% | |
| Storage Conditions | Store in an inert atmosphere at 2-8°C. | |
| Safety Profile | Pictogram: GHS07 (Exclamation Mark)Signal Word: WarningHazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). |
Thermal Properties: Melting Point Analysis
A precise melting point is a critical indicator of purity for a solid reagent. For this compound, a definitive melting point is not consistently reported in publicly available literature, which is common for complex boronic acids that may decompose upon heating. For comparison, the closely related compound 3-nitrophenylboronic acid has a reported melting point of 284-285 °C, with decomposition.[4][5][6]
Expert Insight: The presence of multiple polar functional groups (boronic acid, nitro) and halogens on the phenyl ring suggests strong intermolecular forces. Therefore, a high melting point, likely accompanied by decomposition, is expected. The absence of a sharp melting point can also indicate the presence of its anhydride form (boroxine), a common impurity in solid boronic acids.
A detailed protocol for the experimental determination of the melting point is provided in the "Experimental Protocols" section of this guide.
Acidity and pKa: The Key to Reactivity
Boronic acids are Lewis acids, accepting a hydroxide ion to form a tetrahedral boronate complex.[7] The equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate is fundamental to its role in reactions like the Suzuki-Miyaura coupling, where the boronate is the active species in the transmetalation step.[2]
The acidity, quantified by the pKa, is heavily influenced by the substituents on the phenyl ring. Electron-withdrawing groups decrease the pKa (increase acidity), while electron-donating groups increase it.[7]
-
The nitro group is strongly electron-withdrawing, which significantly increases the acidity of the boron center.[3]
-
The two chloro groups are also electron-withdrawing through induction, further lowering the pKa.
While an experimental pKa for this compound is not found in the literature, the predicted pKa for 3-nitrophenylboronic acid is approximately 6.93. It is mechanistically sound to predict that the addition of two chlorine atoms would lower the pKa of the target compound further, likely into the 6.0-6.5 range, making it considerably more acidic than typical arylboronic acids (pKa ~9).[4]
An experimental workflow for determining pKa via potentiometric or spectrophotometric titration is detailed in the protocols section.
Caption: Lewis acid equilibrium of boronic acid in an aqueous base.
Solubility Profile: A Practical Assessment
The solubility of a boronic acid is crucial for selecting appropriate reaction solvents. While quantitative data for this compound is scarce, its structural features provide a strong basis for predicting its behavior. The polar boronic acid group allows for hydrogen bonding, suggesting solubility in polar solvents.[3]
Expected Solubility:
-
Soluble in: Polar organic solvents such as methanol, ethanol, diethyl ether, tetrahydrofuran (THF), and dimethylformamide (DMF).[8]
-
Slightly Soluble/Soluble in Hot Water: The polar groups may allow for some water solubility, which would be enhanced by heating.
-
Soluble in Aqueous Base: Due to its acidic nature, it will readily dissolve in aqueous bases (e.g., NaOH, K₂CO₃) via the formation of the highly polar boronate salt. This is a key principle used in Suzuki coupling reaction setups.[7]
-
Insoluble in: Nonpolar solvents like hexane and toluene.
A systematic protocol for qualitative solubility testing is provided in the experimental section.
Spectroscopic Characterization (Predicted)
No publicly archived spectra for this compound were identified. However, based on its structure, a detailed prediction of its key spectral features can be made, providing a benchmark for researchers to verify their sample.
-
¹H NMR (Proton NMR): The spectrum is expected to show two signals in the aromatic region for the two non-equivalent aromatic protons.
-
The two protons are on a highly substituted, electron-deficient ring, so their chemical shifts will be downfield (likely in the 7.5-8.5 ppm range).
-
They will appear as doublets due to coupling to each other.
-
A broad singlet, corresponding to the two protons of the B(OH)₂ group, will also be present. Its chemical shift is highly variable and depends on solvent, concentration, and water content. This peak will disappear upon D₂O exchange.
-
-
¹³C NMR (Carbon NMR): The proton-decoupled spectrum should exhibit six distinct signals for the six aromatic carbons.
-
C-B (ipso-Boron): This signal may be broad and of lower intensity due to the quadrupolar relaxation of the boron-11 nucleus. Expected around 130 ppm.
-
C-NO₂ (ipso-Nitro): This carbon is highly deshielded and will appear significantly downfield, likely >150 ppm.
-
C-Cl (ipso-Chloro): These two carbons will also be downfield, influenced by the electronegativity of chlorine.
-
C-H (Protonated Carbons): The two carbons bonded to hydrogen will appear in the typical aromatic region of 120-140 ppm.
-
-
FT-IR (Infrared Spectroscopy):
-
O-H Stretch: A very broad and strong absorption band from ~3200 to 3600 cm⁻¹ is characteristic of the hydrogen-bonded O-H groups of the boronic acid.
-
N-O Stretch (Nitro Group): Two strong, sharp bands are expected: one asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.
-
B-O Stretch: A strong band around 1310-1380 cm⁻¹.
-
C-Cl Stretch: Absorptions in the 1000-1100 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ should be observable.
-
A key diagnostic feature will be the isotopic pattern for the two chlorine atoms. The ratio of M, M+2, and M+4 peaks should be approximately 9:6:1, which is characteristic of a molecule containing two chlorine atoms.
-
Common fragmentation patterns for boronic acids include the loss of water (H₂O) and boric acid (B(OH)₃).
-
Application in Suzuki-Miyaura Coupling
The primary utility of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions.[1] Its structural features are directly linked to its function:
-
Electronic Activation: The potent electron-withdrawing effect of the nitro group increases the Lewis acidity of the boron atom, facilitating the formation of the boronate complex required for transmetalation.[3]
-
Steric Influence: The two chlorine atoms at the ortho positions (2 and 6) create significant steric hindrance around the C-B bond. This can be strategically employed to control the regioselectivity of couplings or to construct sterically congested biaryl systems.
-
Post-Coupling Functionalization: The nitro group serves as a versatile functional handle that can be readily reduced to an amine, which can then be used for a wide array of subsequent chemical transformations, a common strategy in drug development.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
These protocols provide a self-validating framework for confirming the physical properties of this compound in a research setting.
Protocol 7.1: Determination of Melting Point
-
Sample Preparation: Ensure the boronic acid sample is thoroughly dried under vacuum to remove residual solvent and minimize the presence of water, which can depress the melting point.
-
Apparatus: Use a calibrated digital melting point apparatus.
-
Procedure: a. Load a small amount of the crystalline powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm. b. Place the capillary tube in the apparatus. c. Set a ramp rate of 10-20 °C/min for a preliminary rapid scan to estimate the approximate melting range. d. For an accurate measurement, repeat the process with a fresh sample, setting a slow ramp rate of 1-2 °C/min starting from approximately 20 °C below the estimated melting point. e. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. f. Note any color change, gas evolution, or other signs of decomposition during heating.
Protocol 7.2: Qualitative Solubility Assessment
-
Setup: Label a series of small test tubes, one for each solvent to be tested (e.g., Water, Methanol, Toluene, 5% aq. NaOH, 5% aq. HCl).
-
Procedure: a. Add approximately 10 mg of this compound to each test tube. b. To each tube, add 1 mL of the respective solvent. c. Vigorously agitate each tube (e.g., using a vortex mixer) for 60 seconds. d. Allow the tubes to stand and observe.
-
Classification:
-
Soluble: The solid completely dissolves, leaving a clear solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve at all. e. For samples insoluble at room temperature, gently warm the test tube in a water bath and observe if solubility increases.
-
Caption: Workflow for qualitative solubility determination.
Protocol 7.3: pKa Determination by Potentiometric Titration
-
Solution Preparation: a. Prepare a standardized solution of ~0.1 M NaOH in deionized, CO₂-free water. b. Accurately prepare a ~0.01 M solution of this compound in a suitable solvent mixture (e.g., 50:50 Methanol:Water) to ensure solubility. Record the exact mass and volume.
-
Apparatus: A calibrated pH meter with a glass electrode and a magnetic stirrer.
-
Procedure: a. Place a known volume (e.g., 50 mL) of the boronic acid solution into a beaker with a magnetic stir bar. b. Immerse the pH electrode in the solution and begin stirring gently. c. Allow the initial pH reading to stabilize and record it. d. Add the NaOH titrant in small, precise increments (e.g., 0.1 mL) from a burette. e. After each addition, wait for the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. f. Continue the titration well past the equivalence point (the region of most rapid pH change).
-
Data Analysis: a. Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. b. Determine the volume at the half-equivalence point (half the volume of NaOH required to reach the equivalence point). c. The pKa is the pH value at the half-equivalence point of the titration curve.
References
- 1. Benzeneboronic acid, m-nitro- [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 4. 3-Nitrophenylboronic acid | 13331-27-6 [chemicalbook.com]
- 5. 3-Nitrophenylboronic acid, CasNo.13331-27-6 Shanghai Minstar Chemical Co., Ltd China (Mainland) [minstar.lookchem.com]
- 6. 3-Nitrophenylboronic acid = 97 13331-27-6 [sigmaaldrich.com]
- 7. 3-Nitrophenylboronic acid | 13331-27-6 [amp.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
Solubility of 2,6-Dichloro-3-nitrophenylboronic Acid in Organic Solvents: A Technical Guide
Introduction
For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients (APIs) and key synthetic intermediates is a cornerstone of successful research and development. This technical guide provides an in-depth exploration of the solubility characteristics of 2,6-Dichloro-3-nitrophenylboronic acid, a compound of significant interest in organic synthesis. Due to the limited availability of direct quantitative solubility data for this specific molecule, this guide synthesizes information from analogous compounds to provide a robust predictive framework. Furthermore, a detailed experimental protocol is presented to empower researchers to determine precise solubility values in their own laboratory settings.
The solubility of a compound dictates its behavior in various stages of the drug development pipeline, from reaction kinetics in synthesis to bioavailability in formulation.[1] For a molecule like this compound, with its unique combination of functional groups, predicting and understanding its interaction with different organic solvents is paramount for optimizing synthetic routes and ensuring the quality of the final product.
Physicochemical Drivers of Solubility
The solubility of this compound is governed by the interplay of its distinct chemical moieties: the phenylboronic acid core, the two chlorine atoms, and the nitro group. Each contributes to the overall polarity, hydrogen bonding capacity, and intermolecular forces that dictate how the molecule interacts with a given solvent.
-
The Boronic Acid Group (-B(OH)₂): This functional group is the primary driver of solubility in polar solvents. The hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in protic solvents like alcohols and polar aprotic solvents that can accept hydrogen bonds.[2]
-
The Dichloro Substituents (-Cl): The two chlorine atoms are electron-withdrawing and contribute to the overall polarity of the molecule. Their presence can influence crystal lattice energy and interactions with polar solvents.
-
The Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly increases the polarity of the aromatic ring. This enhances the potential for dipole-dipole interactions with polar solvent molecules.[3]
The combination of these groups results in a molecule with a significant polar character. However, the bulky chlorine atoms ortho to the boronic acid may introduce some steric hindrance, potentially affecting solvation.
Predictive Solubility in Common Organic Solvents
| Compound | Methanol | Acetone | Chloroform | Dichloromethane | Diethyl Ether | Tetrahydrofuran (THF) |
| Phenylboronic Acid | Soluble | High Solubility | Moderate Solubility | Soluble | High Solubility | Soluble |
| 3,4-Dichlorophenylboronic acid | Soluble[4] | Slightly Soluble[5] | Very Slightly Soluble (heated)[5] | Not specified | Not specified | Not specified |
| 3-Nitrophenylboronic acid | Soluble[3] | Not specified | Not specified | Not specified | Soluble[6] | Not specified |
| Methylboronic Acid | Soluble | Not specified | Soluble[2] | Soluble[2] | Soluble[2] | Soluble |
Based on these trends, it is anticipated that this compound will exhibit good solubility in polar protic solvents such as methanol and ethanol, and polar aprotic solvents like acetone, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Its solubility is expected to be moderate in chlorinated solvents like dichloromethane and chloroform, and low in non-polar solvents such as hexanes and toluene.
Experimental Protocol for Solubility Determination: The Dynamic Method
A reliable and commonly used technique for determining the solubility of crystalline compounds like boronic acids is the dynamic (or synthetic) method.[7][8] This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.
Step-by-Step Methodology
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into a jacketed glass vessel. This creates a biphasic sample with a known composition.
-
Controlled Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1–0.5 K/min) while being vigorously stirred to maintain homogeneity and ensure the system is at equilibrium.
-
Turbidity Monitoring: The turbidity of the sample is continuously monitored. This can be done visually or, for greater accuracy, using a luminance probe that measures the intensity of a light beam passing through the solution.
-
Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This "clear point" is identified by a sharp increase in the measured light intensity if using a probe.
-
Data Collection and Curve Construction: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve, typically plotting the mole fraction of the solute against the equilibrium temperature.
Experimental Workflow Diagram
References
- 1. Page loading... [guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 4. (3,4-dichlorophenyl)boronic acid [chembk.com]
- 5. lookchem.com [lookchem.com]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
Stability and storage of 2,6-Dichloro-3-nitrophenylboronic acid
An In-depth Technical Guide Topic: Stability and Storage of 2,6-Dichloro-3-nitrophenylboronic Acid Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound is a pivotal intermediate in contemporary organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling. We will explore the key degradation pathways—hydrolysis, oxidation, and thermal decomposition—underpinned by the compound's unique electronic and steric properties. By synthesizing mechanistic understanding with practical, validated methodologies, this document serves as an essential resource for ensuring the long-term viability and experimental reliability of this compound in a research and development setting.
Physicochemical Profile and Inherent Stability Factors
The stability of this compound is dictated by its molecular structure. The phenyl ring is substituted with three distinct groups, each exerting a significant electronic and steric influence.
-
Boronic Acid Moiety (-B(OH)₂): This functional group is the primary site of reactivity and potential degradation. The boron atom possesses an empty p-orbital, rendering it Lewis acidic and susceptible to nucleophilic attack, a key step in both hydrolysis and oxidation.[1]
-
Electron-Withdrawing Groups (-Cl, -NO₂): The two chlorine atoms and the nitro group are strongly electron-withdrawing. This electronic pull increases the Lewis acidity of the boron atom, potentially making the C-B bond more susceptible to certain cleavage pathways.[2] These groups are crucial for the compound's synthetic utility but also modulate its stability profile.
-
Steric Hindrance: The presence of two chlorine atoms ortho to the boronic acid group provides significant steric shielding. This bulk can kinetically hinder the approach of nucleophiles, such as water, which may slow the rate of certain degradation reactions compared to less substituted analogs.
Understanding these intrinsic properties is fundamental to predicting the compound's behavior under various environmental conditions and designing appropriate control strategies.
Primary Degradation Pathways
Organoboronic acids are susceptible to several decomposition routes that can compromise sample purity and reactivity.[3] For this compound, the following pathways are of primary concern.
Hydrolytic Degradation (Protodeboronation)
Protodeboronation, or the cleavage of the carbon-boron bond with the substitution of a hydrogen atom, is a common degradation pathway for arylboronic acids. While often requiring acidic or basic conditions, it can occur slowly even in the presence of ambient moisture. The mechanism involves the protonation of the C-B bond, leading to the formation of 2,6-dichloro-1-nitrobenzene and boric acid.
The rate of hydrolysis can be influenced by pH. For some substituted phenylboronic acids, protodeboronation is slowest around pH 5 and accelerates under more acidic or basic conditions.[4] Given the hygroscopic nature of many boronic acids, strict moisture control is the most effective preventative measure.[5]
Oxidative Degradation
Oxidative deboronation is another significant stability risk, converting the boronic acid into the corresponding phenol (2,6-dichloro-3-nitrophenol) and boric acid.[1] This pathway is particularly relevant as it can be initiated by atmospheric oxygen or trace reactive oxygen species (ROS) like hydrogen peroxide.[1][6] The mechanism involves the attack of an oxidant on the electron-deficient boron atom, followed by rearrangement and cleavage.[1] The electron-withdrawing substituents on the phenyl ring of the target molecule may influence its susceptibility to this pathway.
Thermal Decomposition
Nitroaromatic compounds are known for their potential thermal instability.[7][8][9] While this compound is a solid with a high melting point, elevated temperatures can promote decomposition. The primary thermal decomposition pathways for nitroaromatics often involve the C-NO₂ bond.[10] Therefore, exposure to high temperatures during storage or handling should be avoided to prevent the generation of impurities and ensure safety.
Recommended Storage and Handling Protocols
To preserve the chemical integrity of this compound, adherence to stringent storage and handling protocols is mandatory. The following recommendations are based on supplier safety data sheets and an understanding of the compound's degradation pathways.
Optimal Storage Conditions
-
Temperature: The compound should be stored in a refrigerated environment, typically between 2-8°C.[11][12][13] This low temperature minimizes the rate of all potential degradation reactions.
-
Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is critical.[5][13] This practice displaces atmospheric moisture and oxygen, directly mitigating the risks of hydrolytic and oxidative degradation.
-
Container: Use a tightly sealed container made of an inert material. Ensure the container is properly closed after each use to prevent exposure to the ambient environment.
-
Light: While specific photostability data is limited, it is good practice to protect the compound from light by using an amber vial or storing it in a dark location.[11]
Safe Handling Procedures
-
Work Environment: Handle the compound in a well-ventilated area, preferably within a glove box or a fume hood with an inert atmosphere feed.[12]
-
Moisture and Air Avoidance: Avoid prolonged exposure to air and moisture.[14] Use dry solvents and reagents when working with the compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, gloves, and a lab coat, as the compound is classified as a skin, eye, and respiratory irritant.[11]
Experimental Protocol: Accelerated Stability Study
A well-designed stability study is a self-validating system to determine the shelf-life and identify potential degradation products.
Objective
To assess the stability of this compound under accelerated stress conditions (heat, humidity, light, and oxidative) over a 4-week period.
Materials and Methods
-
Test Substance: this compound, high purity grade (>97%).
-
Analytical Technique: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable technique for separating the parent compound from its potential degradation products. Non-aqueous capillary electrophoresis (NACE) can also be an excellent alternative to prevent hydrolysis during analysis.[14]
-
HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Prepare a stock solution in a non-aqueous, aprotic solvent like acetonitrile to prevent premature degradation.[15]
Stress Conditions
-
Control: Store at 2-8°C in a desiccator under an inert atmosphere.
-
Thermal Stress: Store at 40°C in a sealed vial.
-
Hydrolytic Stress: Store at 40°C / 75% Relative Humidity (RH) in a stability chamber.
-
Photolytic Stress: Expose to a calibrated light source (ICH Q1B guidelines) at ambient temperature.
-
Oxidative Stress: Prepare a dilute solution in acetonitrile and add a small molar excess of hydrogen peroxide (e.g., 3%).
Experimental Workflow
References
- 1. pnas.org [pnas.org]
- 2. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 5. fishersci.com [fishersci.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 8. Structure-Activity Relationship Analysis of the Thermal Stabilities of Nitroaromatic Compounds Following Different Decomposition Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apps.dtic.mil [apps.dtic.mil]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. angenechemical.com [angenechemical.com]
- 13. (2,6-Dichloro-3-nitrophenyl)boronic acid | 1072946-37-2 [sigmaaldrich.com]
- 14. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Sourcing and Application of 2,6-Dichloro-3-nitrophenylboronic acid for Advanced Drug Discovery
Abstract: 2,6-Dichloro-3-nitrophenylboronic acid is a highly functionalized building block critical for the synthesis of complex molecular architectures in medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the ortho-dichloro and meta-nitro substitution pattern, make it a valuable reagent for introducing specific structural motifs, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the key considerations for sourcing this reagent, a comparative overview of prominent commercial suppliers, and a detailed, field-proven protocol for its application in a representative Suzuki-Miyaura cross-coupling reaction. The objective is to equip researchers, chemists, and drug development professionals with the necessary technical insights to effectively procure and utilize this compound, ensuring reproducibility and success in their synthetic endeavors.
The Strategic Importance of this compound in Synthesis
This compound (CAS No. 1072946-37-2) is an organoboron compound featuring a phenylboronic acid scaffold heavily substituted with electron-withdrawing groups.[1] The presence of two chlorine atoms ortho to the boronic acid moiety provides significant steric hindrance, which can be exploited to control regioselectivity in coupling reactions. The additional nitro group further modulates the electronic nature of the aromatic ring, making this reagent a bespoke tool for accessing novel chemical space.
Boronic acids are foundational reagents in modern organic synthesis due to their stability, low toxicity, and versatile reactivity, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form new carbon-carbon bonds.[2][3] The specific substitution pattern of this molecule makes it an ideal precursor for synthesizing compounds with potential applications as kinase inhibitors, agrochemicals, and functional organic materials.
Core Chemical Properties
-
Chemical Formula: C₆H₄BCl₂NO₄
-
Molecular Weight: 235.82 g/mol
-
Appearance: Typically a white to light yellow solid or crystalline powder.[1]
A Framework for Supplier Qualification: Beyond the Catalog
Selecting a chemical supplier, especially for high-value, complex reagents used in pharmaceutical development, requires a rigorous evaluation process. The quality of the starting material directly impacts experimental outcomes, scalability, and regulatory compliance.[5]
Pillars of Supplier Trustworthiness
-
Purity and Analytical Verification: The advertised purity (e.g., 97% or 98%) must be substantiated.[1] Always request a lot-specific Certificate of Analysis (CoA). An authoritative CoA will detail the purity determined by quantitative NMR (qNMR) or HPLC, and include characterization data from ¹H NMR and LC-MS to confirm structural integrity.
-
Batch-to-Batch Consistency: For longitudinal studies or scale-up campaigns, consistency is paramount. A reliable supplier will have robust quality control systems (often as part of ISO 9001 certification) to minimize batch-to-batch variability.[5] Inquire about their process for managing and documenting changes in synthesis or purification.
-
Regulatory Standing and Documentation: Suppliers should demonstrate adherence to industry standards. For pharmaceutical applications, certifications like Good Manufacturing Practices (GMP) are critical, although not always necessary for early-stage research materials.[5] The availability of comprehensive Safety Data Sheets (SDS) is a minimum requirement.[6][7][8][9]
-
Supply Chain Integrity and Technical Support: Evaluate the supplier's inventory levels, typical lead times, and packaging options (e.g., inert atmosphere packaging for sensitive reagents). Furthermore, access to expert technical support can be invaluable for troubleshooting challenging reactions or for inquiries regarding reagent stability and handling.[10]
Comparative Analysis of Commercial Suppliers
The following table summarizes the offerings for this compound from several recognized chemical suppliers. This data is intended as a starting point for a more detailed qualification process.
| Supplier | Product Number | Advertised Purity | Available Quantities | Key Notes |
| Sigma-Aldrich (Merck) | BL3H9ABBAA0F | 98% | Inquire | Listed under the BLD Pharmatech brand; provides detailed physical properties and safety information. |
| BOC Sciences | 1072946-37-2 | 97% | Inquire | Specifies availability in industrial and reagent grades; notes storage at room temperature.[1] |
| BLD Pharm | BD154673 | ≥97% (HPLC) | 1g, 5g, 10g | A primary manufacturer offering custom synthesis and scale-up services.[10] |
| P&S Chemicals | PS-13725 | Inquire | Inquire | Lists synonyms and basic chemical information; requires a quotation request.[4] |
| Aladdin | A119383 | 97% | 1g, 5g, 25g | Provides life science-focused products and services.[11] |
| GlobalChemMall | GCM-1072946-37-2 | Inquire | Inquire | Acts as a wholesale marketplace, potentially connecting to various manufacturers in China.[12] |
Note: Availability and specifications are subject to change. Researchers should always verify details directly with the supplier before ordering.
Field-Proven Application Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative Suzuki-Miyaura reaction to demonstrate the application of this compound. The procedure is designed to be self-validating by including clear steps and rationale.
Objective: To couple this compound with 4-bromoanisole to form 2,6-dichloro-4'-methoxy-3-nitro-1,1'-biphenyl.
Materials and Reagents
-
This compound (Supplier of choice)
-
4-Bromoanisole
-
Palladium(II) Acetate [Pd(OAc)₂]
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium Phosphate Tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
Safety Precautions
-
This compound is harmful if swallowed and causes skin, eye, and respiratory irritation.[8]
-
Palladium catalysts are toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), 4-bromoanisole (1.1 eq), and K₃PO₄ (3.0 eq).
-
Rationale: Using a slight excess of the aryl halide can help drive the reaction to completion. A strong inorganic base like K₃PO₄ is essential for the transmetalation step of the catalytic cycle.
-
-
Catalyst Preparation: In a separate vial, pre-mix the catalyst and ligand: Pd(OAc)₂ (0.02 eq) and SPhos (0.04 eq).
-
Rationale: SPhos is a bulky, electron-rich phosphine ligand that promotes oxidative addition and reductive elimination, improving catalytic efficiency, especially for sterically hindered substrates. Pre-forming the active catalyst can improve consistency.
-
-
Reagent Addition: Add the catalyst/ligand mixture to the Schlenk flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 solvent ratio).
-
Rationale: The solvent system is crucial. Dioxane solubilizes the organic components, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle. The system must be rigorously deoxygenated as oxygen can deactivate the palladium catalyst.
-
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Heating provides the necessary activation energy. Reaction times can vary from 2 to 24 hours depending on the reactivity of the substrates.
-
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Rationale: The aqueous workup removes the inorganic base and salts. Column chromatography is a standard method to isolate the desired product from unreacted starting materials and catalyst residues.
-
References
- 1. This compound, CasNo.1072946-37-2 BOC Sciences United States [bocscichem.lookchem.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 4. pschemicals.com [pschemicals.com]
- 5. globalpharmatek.com [globalpharmatek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. angenechemical.com [angenechemical.com]
- 9. fishersci.com [fishersci.com]
- 10. BLDpharm - Reliable research chemicals supplier [bldpharm.com]
- 11. This compound | Aladdin [en.odoo.aladdin-e.com]
- 12. globalchemmall.com [globalchemmall.com]
Introduction to substituted phenylboronic acids in cross-coupling
An In-depth Technical Guide: The Strategic Application of Substituted Phenylboronic Acids in Modern Cross-Coupling
Abstract
The Suzuki-Miyaura cross-coupling reaction has become a cornerstone of modern synthetic chemistry, prized for its reliability and broad applicability in forging carbon-carbon bonds.[1][2] Central to this transformation is the organoboron reagent, with substituted phenylboronic acids emerging as exceptionally versatile and indispensable coupling partners. Their inherent stability, functional group tolerance, and the tunable nature of their reactivity through substituent modification make them critical assets in the synthesis of complex molecules, from pharmaceuticals to advanced materials.[3][4] This guide provides an in-depth exploration of substituted phenylboronic acids, moving beyond simple protocols to dissect the mechanistic underpinnings, strategic considerations for reaction optimization, and troubleshooting of common challenges. We will examine the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to harness the full potential of this powerful chemical tool.
The Suzuki-Miyaura Reaction: A Paradigm of C-C Bond Formation
First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide or triflate.[5][6] Its significance in enabling the synthesis of biaryls, conjugated dienes, and styrenes was formally recognized with the 2010 Nobel Prize in Chemistry.[7] The reaction's success stems from its mild conditions, tolerance of a wide array of functional groups, and the use of organoboron reagents that are generally non-toxic and stable in air and moisture.[3][8]
The core components of a typical Suzuki-Miyaura reaction are:
-
Organoboron Reagent: Typically a boronic acid (R-B(OH)₂), boronic ester, or organotrifluoroborate.[7]
-
Organic Electrophile: An aryl, vinyl, or alkyl halide (R'-X, where X = I, Br, Cl) or triflate (R'-OTf).[5]
-
Palladium Catalyst: A source of palladium(0), often generated in situ from a Pd(II) precatalyst.[5]
-
Base: Essential for activating the boronic acid and facilitating the key transmetalation step.[8]
-
Solvent: A suitable organic solvent, often with the addition of water.[7]
The Mechanistic Heartbeat: The Catalytic Cycle
A deep understanding of the catalytic cycle is paramount for rational optimization and troubleshooting. The process is a sequence of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the organic electrophile (Ar-X). This forms a square planar Pd(II) intermediate.[1] The reactivity of the halide follows the general trend I > Br > Cl, with aryl chlorides often requiring more specialized, highly active catalyst systems.[1][5]
-
Transmetalation: This is the crucial step where the organic moiety is transferred from the boron atom to the palladium center.[5] It is widely accepted that the base plays a critical role here by activating the boronic acid. Two primary pathways are proposed: the "boronate" pathway, where the base activates the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), and the "hydroxide" pathway, where the base generates a palladium(II) hydroxide complex that then reacts with the neutral boronic acid.[9][10] Computational and experimental evidence strongly suggests the main mechanism begins with the reaction between the base and the organoboronic acid to form the reactive boronate species.[9][11]
-
Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination, expelling the final coupled product (Ar-Ar') and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[7]
Synthesis of Substituted Phenylboronic Acids
While a vast array of substituted phenylboronic acids are commercially available, the need to synthesize custom reagents is common in research and development. The most prevalent methods involve the reaction of an organometallic reagent with a trialkyl borate, followed by acidic hydrolysis.[12][13]
-
Grignard Reagent Method: An aryl magnesium halide (Ar-MgX), prepared from the corresponding aryl halide and magnesium metal, is reacted with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures (-80 °C to 0 °C).[14][15]
-
Organolithium Method: An aryllithium reagent (Ar-Li), typically generated via lithium-halogen exchange from an aryl halide and an organolithium base (e.g., n-butyllithium), is reacted with a trialkyl borate. This route can be more expensive and requires careful handling of pyrophoric reagents.[13][14]
Following the formation of the boronic ester, aqueous acidic workup hydrolyzes the ester to the desired boronic acid.[14]
Optimizing the Reaction: A Scientist's Guide to Key Parameters
Achieving high yields and purity requires a strategic approach to optimizing reaction parameters. The interplay between the catalyst, base, solvent, and substrates is complex and dictates the reaction's success.
The Catalyst-Ligand System
Palladium catalysts are almost universally used, but the choice of ligand is critical, especially when dealing with challenging substrates like aryl chlorides.[5] Bulky, electron-rich phosphine ligands (e.g., Buchwald or Herrmann-type ligands) or N-heterocyclic carbenes (NHCs) are often employed to facilitate the difficult oxidative addition step and stabilize the active Pd(0) species.[16]
| Ligand Type | Characteristics | Typical Application |
| Triphenylphosphine (PPh₃) | Standard, robust, inexpensive | General purpose, reactive aryl bromides/iodides |
| Buchwald-type Ligands | Bulky, electron-rich biarylphosphines | Challenging substrates (aryl chlorides, sterically hindered arenes) |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, thermally stable | Highly active catalyst systems, can replace phosphines |
The Decisive Role of the Base
The base is not a mere spectator; it is a crucial activator.[10] Its choice influences reaction rate and can be key to overcoming poor reactivity. The primary function is to form the more nucleophilic boronate species, which readily participates in transmetalation.[11][16]
| Base | Strength | Common Use Cases & Rationale |
| Carbonates (K₂CO₃, Cs₂CO₃) | Moderate-Strong | General-purpose, effective, and widely used. Cesium carbonate is stronger and more soluble, often used for less reactive substrates.[10] |
| Phosphates (K₃PO₄) | Strong | Often the base of choice for difficult couplings, including those with aryl chlorides and sterically hindered substrates.[17] |
| Hydroxides (NaOH, KOH) | Strong | Can be effective but may promote side reactions like protodeboronation if not used carefully. |
| Fluorides (KF, CsF) | Moderate | Can be effective, particularly with boronic esters or trifluoroborates. |
Impact of Substituents on Reactivity
The electronic and steric nature of substituents on both the phenylboronic acid and the aryl halide profoundly impacts the reaction.
-
On the Phenylboronic Acid: Electron-donating groups (EDGs) can slow the transmetalation step. Conversely, electron-withdrawing groups (EWGs) can increase the Lewis acidity of the boron atom, facilitating boronate formation and accelerating transmetalation.[17] However, very strong EWGs can also increase the rate of protodeboronation.[18]
-
On the Aryl Halide: EWGs on the aryl halide accelerate the initial oxidative addition step, while EDGs slow it down.[5]
-
Steric Hindrance: Ortho-substituents on either coupling partner can significantly hinder the reaction.[19][20] Couplings involving di-, tri-, or even tetra-ortho-substituted biaryls often require highly active catalysts, stronger bases, and higher temperatures to overcome the steric barrier.[16][21]
Navigating Challenges: Protodeboronation and Other Side Reactions
Even in a well-optimized system, side reactions can diminish yield and complicate purification.
-
Protodeboronation: This is the most common and detrimental side reaction, involving the cleavage of the C–B bond and its replacement with a C–H bond.[18][22] This decomposition pathway is often catalyzed by residual acid or base and is exacerbated by high temperatures and prolonged reaction times.[18]
-
Mitigation Strategies:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are often more stable and less prone to protodeboronation, acting as a "slow release" source of the active boronic acid.[18]
-
Minimize Reaction Time: Use a highly active catalyst to ensure the desired cross-coupling outcompetes the decomposition.
-
Careful Base Selection: Avoid excessively harsh basic conditions where possible.
-
-
-
Homocoupling: The formation of biaryl products from two molecules of the same coupling partner (e.g., Ar-Ar or Ar'-Ar') can occur, often promoted by oxygen or impurities in the catalyst. Rigorous degassing of the reaction mixture can help minimize this.
A Validated Experimental Protocol
This protocol describes a representative Suzuki-Miyaura coupling, designed as a self-validating system for synthesizing a biaryl compound.
Reaction: Coupling of 4-bromotoluene with 3-methoxyphenylboronic acid.
Materials:
-
4-Bromotoluene (1 equiv.)
-
3-Methoxyphenylboronic acid (1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv.)
-
SPhos (a Buchwald ligand) (0.04 equiv.)
-
Potassium phosphate (K₃PO₄) (2.0 equiv.)
-
Toluene (Solvent)
-
Water
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromotoluene, 3-methoxyphenylboronic acid, and K₃PO₄.
-
Catalyst Preparation: In a separate vial, dissolve Pd(OAc)₂ and SPhos in a small amount of toluene. Add this catalyst solution to the Schlenk flask.
-
Degassing: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add degassed toluene and a small amount of degassed water (e.g., Toluene:H₂O 10:1 v/v) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (monitor by TLC or GC-MS, typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography on silica gel to obtain the pure biaryl product.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. organicreactions.org [organicreactions.org]
- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. rose-hulman.edu [rose-hulman.edu]
- 7. Yoneda Labs [yonedalabs.com]
- 8. mt.com [mt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 13. Phenylboronic acid – preparation and application - Georganics [georganics.sk]
- 14. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 15. ingentaconnect.com [ingentaconnect.com]
- 16. wwjmrd.com [wwjmrd.com]
- 17. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protodeboronation - Wikipedia [en.wikipedia.org]
- 19. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Introduction: A Sterically Hindered and Electronically Activated Building Block
An In-depth Technical Guide to the Potential Reactivity of 2,6-Dichloro-3-nitrophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. Its structure is characterized by a unique combination of features: a boronic acid moiety for versatile cross-coupling reactions, two ortho-chlorine atoms that introduce significant steric hindrance and alternative reactive sites, and a meta-nitro group that strongly influences the electronic properties of the aromatic ring. This guide provides a comprehensive analysis of its reactivity, offering field-proven insights into its application, reaction protocols, and safety considerations. Boronic acids are prized for their stability, low toxicity, and broad utility in forming carbon-carbon and carbon-heteroatom bonds, making them indispensable tools in the synthesis of complex molecules and active pharmaceutical ingredients.[1][2]
Physicochemical Properties and Handling
A thorough understanding of the compound's physical properties is fundamental to its effective use and safe handling. The data presented below is essential for designing appropriate experimental, storage, and handling procedures.
| Property | Value | Source |
| CAS Number | 1072946-37-2 | |
| Molecular Formula | C₆H₄BCl₂NO₄ | |
| Physical Form | Solid | |
| Purity | Typically ≥97-98% | |
| Storage | Inert atmosphere, 2-8°C | |
| Hazard Statements | H302, H315, H319, H335 |
Stability and Storage: this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) to prevent degradation. Like many boronic acids, it can be susceptible to dehydration to form boroxines (cyclic anhydrides), although this process is often reversible upon exposure to water. The primary decomposition concerns would stem from thermal stress, which could potentially lead to the degradation of the nitro group and the boronic acid moiety.[3]
Core Reactivity Profile
The reactivity of this compound is dominated by the interplay between its three key functional groups. The following diagram illustrates the primary reaction pathways available for this versatile reagent.
Caption: Key reaction pathways for this compound.
Suzuki-Miyaura Cross-Coupling: The Cornerstone Reaction
The Suzuki-Miyaura coupling is arguably the most important application of arylboronic acids, enabling the formation of C-C bonds between the boronic acid and an aryl or vinyl halide/triflate.[4][5] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its mild conditions and high functional group tolerance.[4]
Mechanistic Considerations: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Causality Behind Experimental Choices:
-
Steric Hindrance: The two ortho-chlorine atoms on this compound present significant steric bulk around the boronic acid moiety. This can slow down the transmetalation step. To overcome this, the choice of ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to promote efficient coupling.
-
Electronic Effects: The strong electron-withdrawing nitro group decreases electron density on the aromatic ring. This can influence the rate of transmetalation. The choice of base is also crucial; weaker bases like carbonates (Na₂CO₃, Cs₂CO₃) or stronger, non-nucleophilic bases like phosphates (K₃PO₄) are commonly used to facilitate the formation of the active boronate species.[6]
-
Regioselectivity: In couplings with substrates containing multiple halide sites, this boronic acid will couple at the position dictated by the coupling partner's reactivity (I > Br > OTf >> Cl).[4]
Nitro Group Reduction
The nitro group is readily reduced to an amine under various conditions. This transformation is highly valuable as it converts the initial building block into a different, trifunctional reagent: 2,6-dichloro-3-aminophenylboronic acid . This new compound contains an aniline moiety, which can participate in a host of subsequent reactions, including amide bond formation, diazotization, and further cross-coupling reactions.
Common Reducing Agents:
-
Tin(II) Chloride (SnCl₂): A classic and effective method for nitro group reduction in the presence of other sensitive functional groups.
-
Catalytic Hydrogenation (H₂/Pd-C): A clean reduction method, though care must be taken as some conditions can also lead to dehalogenation or reduction of the boronic acid group.
-
Iron (Fe) or Zinc (Zn) in Acetic Acid: A cost-effective and mild alternative.
Nucleophilic Aromatic Substitution (SNAr)
The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atoms significantly activates the aromatic ring for nucleophilic aromatic substitution. While both chlorine atoms are activated, the C6-Cl (para to the nitro group) is expected to be more susceptible to substitution by strong nucleophiles (e.g., amines, alkoxides) than the C2-Cl. This reactivity provides a pathway to displace one of the chloro substituents, introducing further diversity into the molecular scaffold.[7] The low aromatic character of such highly substituted, electron-poor systems facilitates this addition-elimination mechanism.[7]
Experimental Protocols
The following protocols are provided as self-validating systems for researchers. They represent standard, field-proven methodologies that can be adapted as a starting point for specific synthetic targets.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for coupling this compound with a generic aryl bromide.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,6-Dichloro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This powerful transformation is particularly vital in the field of drug discovery and development, where the construction of complex biaryl and heteroaryl structures is a frequent necessity.[4][5] Among the vast array of available building blocks, 2,6-dichloro-3-nitrophenylboronic acid presents a unique and valuable scaffold. The presence of ortho-dichloro substituents introduces significant steric hindrance, while the nitro group imparts distinct electronic properties, making this substrate both challenging and synthetically useful.[6]
This comprehensive guide provides an in-depth exploration of palladium-catalyzed Suzuki-Miyaura coupling reactions involving this compound. We will delve into the mechanistic nuances of this transformation, offer a comparative analysis of various palladium catalyst systems, and provide a detailed, field-proven protocol for successful execution.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[7][8] The generally accepted mechanism comprises three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle initiates with the oxidative addition of an organic halide (Ar-X) to a Pd(0) complex, forming a Pd(II) intermediate.[7][8] The reactivity of the halide is crucial, with the bond strength following the trend I > Br > Cl > F. Consequently, aryl chlorides are the least reactive and often require more specialized catalytic systems.[3][7]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent (in this case, the 2,6-dichloro-3-nitrophenyl group) is transferred to the palladium center, displacing the halide. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The choice of base is critical and can significantly impact reaction efficiency.[9][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the Pd(II) center, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
The Challenge of Steric Hindrance
The ortho-dichloro substitution pattern of this compound introduces significant steric bulk around the boron center. This steric hindrance can impede the transmetalation step, which is often the rate-limiting step in Suzuki-Miyaura couplings.[12][13] Overcoming this challenge necessitates the careful selection of a palladium catalyst system, particularly the choice of ligand.
Selecting the Optimal Palladium Catalyst System
The success of a Suzuki-Miyaura coupling, especially with challenging substrates, hinges on the judicious selection of the palladium source, ligand, base, and solvent.
Palladium Precatalysts
While various palladium sources can be employed, Pd(OAc)₂ and Pd₂(dba)₃ are among the most common and effective precatalysts.[14][15] These Pd(II) and Pd(0) sources, respectively, are typically reduced in situ to the active Pd(0) species.
The Critical Role of Ligands
For sterically hindered substrates like this compound and unreactive aryl chlorides, the use of bulky, electron-rich phosphine ligands is paramount.[16][17][18] These ligands promote the oxidative addition of aryl chlorides and facilitate the subsequent steps of the catalytic cycle.[7] Some of the most effective ligand classes for this purpose include:
-
Buchwald-type biaryl phosphines: Ligands such as SPhos, XPhos, and RuPhos are renowned for their ability to promote challenging cross-coupling reactions. Their steric bulk and electron-donating properties enhance catalyst activity and stability.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands have emerged as powerful alternatives to phosphines.[17] They form highly stable and active palladium complexes capable of catalyzing the coupling of even the most unreactive aryl chlorides.[10][14]
-
Other specialized ligands: Depending on the specific coupling partners, other ligands like P(t-Bu)₃ and PCy₃ can also be highly effective.[10][15]
The Influence of the Base
The base plays a multifaceted role in the Suzuki-Miyaura reaction.[8][11] Its primary function is to activate the boronic acid for transmetalation.[9][10] However, the choice and strength of the base can also influence catalyst stability and the prevalence of side reactions. Common bases include:
-
Inorganic bases: Carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH) are widely used. For sterically hindered couplings, stronger bases like K₃PO₄ are often preferred.
-
Organic bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, although they are generally less common for Suzuki-Miyaura reactions.
Solvent Systems
The choice of solvent is crucial for ensuring the solubility of all reaction components and for facilitating the reaction at an appropriate temperature. Common solvents for Suzuki-Miyaura couplings include:
-
Aprotic polar solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are frequently used.
-
Aqueous mixtures: Often, a mixture of an organic solvent and water is employed, as the presence of water can enhance the activity of the base and facilitate the dissolution of inorganic salts.[3]
Comparative Analysis of Catalyst Systems
The following table summarizes representative palladium catalyst systems that have demonstrated efficacy in the Suzuki-Miyaura coupling of sterically hindered and electron-deficient aryl chlorides.
| Catalyst System | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Typical Yields |
| System 1 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High |
| System 2 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 100-110 | Very High |
| System 3 | [Pd(IPr)Cl₂]₂ (NHC precatalyst) | - | K₂CO₃ | THF | 60-80 | High |
| System 4 | PdCl₂(dppf) | dppf | Na₂CO₃ | DME/H₂O | 85 | Moderate to High |
This table provides a general guideline. Optimal conditions may vary depending on the specific coupling partner.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole
This protocol provides a detailed, step-by-step methodology for the coupling of this compound with 4-bromoanisole, a representative aryl bromide.
Materials
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Bromoanisole (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (5 mL)
-
Deionized water (1 mL)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware and magnetic stirrer
Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane and deionized water to the flask via syringe.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use a fresh batch of palladium precatalyst and ligand.- Ensure proper degassing of solvents and thorough purging with inert gas.- Use freshly purified reagents and anhydrous solvents. |
| Protodeboronation | - Presence of excess water- Reaction temperature too high- Base too strong or concentration too high | - Use anhydrous conditions or minimize the amount of water.- Lower the reaction temperature.- Screen different bases (e.g., K₂CO₃, CsF). |
| Homocoupling of boronic acid | - Presence of oxygen | - Ensure a strictly inert atmosphere throughout the reaction. |
| Dehalogenation of aryl halide | - Presence of β-hydrides in the coupling partner (if applicable)- Certain catalyst systems | - This is less of a concern with aryl-aryl couplings but can be an issue with alkylboronic acids. Consider a different ligand or catalyst system. |
Conclusion
The palladium-catalyzed Suzuki-Miyaura coupling of this compound, while challenging due to steric hindrance, is a highly valuable transformation for the synthesis of complex molecular architectures. By carefully selecting a robust palladium catalyst system, particularly one employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, and by optimizing the reaction conditions, researchers can achieve high yields of the desired biaryl products. The detailed protocol and troubleshooting guide provided herein serve as a valuable resource for scientists and drug development professionals seeking to employ this versatile building block in their synthetic endeavors.
References
- 1. youtube.com [youtube.com]
- 2. diva-portal.org [diva-portal.org]
- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 4. Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2,6-Dichloro-3-nitrophenyl)boronic acid | 1072946-37-2 [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. uwindsor.ca [uwindsor.ca]
- 18. researchgate.net [researchgate.net]
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Substrate
An Application Guide for the Synthesis of Biaryl Compounds via Suzuki-Miyaura Coupling
Topic: Optimal Base and Solvent Selection for Suzuki Reaction with 2,6-Dichloro-3-nitrophenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] Its discovery and development, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of biaryls, styrenes, and polyolefins, which are core structures in pharmaceuticals and advanced materials.[2][3]
However, the reaction's success is not universal and is highly dependent on the electronic and steric properties of the coupling partners. This compound represents a particularly challenging substrate. Its structure presents a dual dilemma for the synthetic chemist:
-
Severe Steric Hindrance: The two chlorine atoms flanking the boronic acid moiety create a sterically congested environment, impeding the crucial transmetalation step in the catalytic cycle.[4]
-
Strong Electron-Withdrawing Effects: The ortho-nitro group renders the boronic acid highly electron-deficient. While this can influence Lewis acidity, it critically increases the substrate's susceptibility to a detrimental side reaction: protodeboronation, where the carbon-boron bond is cleaved by a proton source.[5][6]
This guide serves as an in-depth technical resource for overcoming these obstacles. We will dissect the mechanistic implications of the substrate's structure, provide a rationale for the strategic selection of base and solvent, and present detailed, field-proven protocols to empower researchers to achieve high-yield couplings with this demanding reagent.
Mechanistic Considerations: The "Why" Behind Reagent Selection
A successful Suzuki coupling hinges on the delicate balance of the three core steps in the palladium catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][7] The unique features of this compound directly impact the efficiency of this cycle, particularly the transmetalation step.
The primary role of the base is to activate the boronic acid. It reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[8][9] This "ate" complex is essential for the efficient transfer of the aryl group from boron to the palladium center during transmetalation.[10] For a sterically hindered and electron-deficient substrate, this activation is paramount. However, an overly aggressive base or the presence of excess protic sources (like water) can accelerate the undesired protodeboronation pathway.[5]
The solvent system must not only solubilize all reactants but also mediate the activity of the base and stabilize the palladium catalyst.[11] An optimal solvent facilitates the formation of the active boronate species while minimizing substrate degradation.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
PART 1: Strategic Selection of the Optimal Base
The choice of base is arguably the most critical parameter for this substrate. The ideal base must be strong enough to facilitate boronate formation without promoting significant protodeboronation.
Comparative Analysis of Common Bases
| Base | Class | pKa (Conjugate Acid) | Typical Conditions | Analysis for this compound |
| K₂CO₃ | Mild Carbonate | 10.3 | Toluene/EtOH/H₂O, THF/H₂O | A standard choice, but may lack the strength to efficiently activate the sterically hindered boronic acid, potentially leading to low conversion rates.[5] |
| Cs₂CO₃ | Strong Carbonate | 10.3 | Dioxane/H₂O, DMF | More soluble and a stronger base than K₂CO₃. Its enhanced reactivity can be beneficial, but it also increases the risk of protodeboronation in aqueous media.[2][5] |
| K₃PO₄ | Strong Phosphate | 12.3 | Dioxane/H₂O, Toluene | Often the base of choice for difficult couplings, including those with sterically hindered or electron-deficient partners. It provides a strong, yet non-nucleophilic, basic environment that effectively promotes transmetalation while often minimizing side reactions.[5][12] |
| NaOH | Strong Hydroxide | 15.7 | THF/H₂O | Generally too harsh for this substrate. The high concentration of hydroxide ions in an aqueous environment significantly increases the rate of protodeboronation.[7] |
| KF | Mild Fluoride | 3.2 | Anhydrous THF, Dioxane | A milder option that is particularly useful for substrates with base-sensitive functional groups. Its efficacy is highly dependent on anhydrous conditions and may not be sufficient for this challenging coupling.[5][10] |
Recommendation and Rationale
For the Suzuki coupling of this compound, potassium phosphate (K₃PO₄) is the recommended starting base.
-
Justification: K₃PO₄ provides the optimal balance of basicity to activate the sterically encumbered boronic acid for transmetalation without being overly aggressive, thereby mitigating the risk of protodeboronation that plagues this electron-deficient system.[5][12] Its efficacy in challenging cross-coupling reactions is well-documented in the literature.[13]
PART 2: Strategic Selection of the Optimal Solvent
The solvent system must work in concert with the chosen base to ensure all components are appropriately solvated and the reaction proceeds efficiently. For an inorganic base like K₃PO₄, a polar solvent system, often containing a small amount of water, is necessary.
Comparative Analysis of Common Solvents
| Solvent System | Type | Dielectric Constant | Boiling Point (°C) | Analysis for this compound |
| 1,4-Dioxane / H₂O | Polar Aprotic Ether Mix | Variable | ~101 | An excellent and widely used system. Dioxane effectively solubilizes the organic components and the palladium catalyst, while water dissolves the K₃PO₄ base. A ratio of 4:1 to 10:1 is recommended to limit protodeboronation.[2][5] |
| Toluene / EtOH / H₂O | Aromatic / Protic Mix | Variable | Variable | A classic combination that can be effective. Toluene is the primary organic solvent, while the ethanol/water mixture aids in dissolving the base. Can be run at higher temperatures.[11] |
| Tetrahydrofuran (THF) / H₂O | Polar Aprotic Ether Mix | Variable | ~66 | Similar to dioxane but with a lower boiling point, limiting the accessible reaction temperature. This may result in slower reaction rates for a hindered substrate.[14] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic Amide | 36.7 | 153 | A highly polar solvent that can be effective but carries the risk of catalyst decomposition at the high temperatures often required for challenging couplings.[11] |
Recommendation and Rationale
The recommended solvent system is a mixture of 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio) .
-
Justification: This system provides excellent solubility for both the organic substrates and the inorganic base (K₃PO₄). The controlled amount of water is crucial; it is sufficient to activate the base and facilitate the reaction, but limited enough to suppress the competing protodeboronation side reaction.[5] The high boiling point of dioxane allows for a wide operational temperature range, which is often necessary to overcome the activation energy associated with sterically demanding substrates.
PART 3: Experimental Protocols and Workflows
Scientific integrity requires that recommendations be verifiable. The following protocols provide a detailed, step-by-step methodology for both screening conditions and executing the optimized reaction.
Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for reaction setup and execution.
Protocol 1: Screening for Optimal Conditions
This protocol is designed to quickly evaluate a small matrix of bases and solvents to confirm the optimal conditions for your specific aryl halide coupling partner.
-
Array Setup: In a 96-well plate or an array of reaction vials, add the aryl halide (0.1 mmol, 1.0 equiv) to each well.
-
Reagent Addition:
-
Add this compound (0.12 mmol, 1.2 equiv) to each well.
-
To designated rows/columns, add the bases for screening: K₃PO₄ (0.2 mmol, 2.0 equiv), Cs₂CO₃ (0.2 mmol, 2.0 equiv), and K₂CO₃ (0.2 mmol, 2.0 equiv).
-
-
Catalyst Addition: Add the palladium catalyst system (e.g., XPhos Pd G3, 1-2 mol%) to each well.
-
Solvent Addition: To designated rows/columns, add the degassed solvent systems (0.5 mL): Dioxane/H₂O (5:1), Toluene/H₂O (10:1), and THF/H₂O (5:1).
-
Reaction: Seal the plate/vials and heat to 80-100 °C for 12-24 hours.
-
Analysis: After cooling, quench a small aliquot from each well and analyze by LC/MS or GC/MS to determine the relative conversion to the desired product. This will identify the highest-performing base/solvent combination.
Protocol 2: Optimized Procedure for Suzuki-Miyaura Coupling
This generalized protocol utilizes the recommended optimal conditions. Note: All solvents must be thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Potassium Phosphate (K₃PO₄, 2.0 - 3.0 equiv)
-
Degassed 1,4-Dioxane and Degassed Water (5:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 1.0 mmol), this compound (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is completely inert.[5]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst (0.01-0.02 mmol).
-
Solvent Addition: Add the degassed 1,4-dioxane (e.g., 4 mL) followed by the degassed water (e.g., 0.8 mL) via syringe. The final concentration should be between 0.1 M and 0.25 M with respect to the aryl bromide.
-
Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing small aliquots via GC/MS or LC/MS until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective base/solvent combination. 2. Catalyst deactivation (insufficiently inert atmosphere). 3. Insufficient temperature. | 1. Re-screen bases/solvents (see Protocol 1); consider Cs₂CO₃. 2. Ensure rigorous degassing of solvents and proper inert atmosphere technique. 3. Increase reaction temperature in 10 °C increments. |
| Significant Protodeboronation | 1. Base is too strong/harsh. 2. Too much water in the solvent system. 3. Reaction temperature is too high. | 1. Switch to a milder base (e.g., K₂CO₃) or use KF in anhydrous solvent. 2. Reduce the amount of water (e.g., increase dioxane ratio to 10:1) or use an anhydrous system. 3. Lower the reaction temperature. |
| Homocoupling of Boronic Acid | Presence of oxygen in the reaction. | Improve degassing and inert atmosphere techniques. Ensure all reagents and solvents are oxygen-free. |
Conclusion
The Suzuki-Miyaura coupling of this compound, while challenging, is readily achievable through the strategic and informed selection of the reaction base and solvent. The steric hindrance and electron-deficient nature of the substrate necessitate a departure from standard conditions. By employing a strong, non-nucleophilic base such as K₃PO₄ in a carefully controlled 1,4-Dioxane/Water solvent system, researchers can effectively promote the desired transmetalation while suppressing detrimental protodeboronation. The use of modern, bulky phosphine ligands is also critical to success. The protocols and rationale presented in this guide provide a robust framework for scientists to confidently and successfully synthesize complex biaryl structures from this demanding building block.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. iglobaljournal.com [iglobaljournal.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistnotes.com [chemistnotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Yoneda Labs [yonedalabs.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Applications of 2,6-Dichloro-3-nitrophenylboronic Acid in Biaryl Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Synthesis of Sterically Demanding Biaryls
The construction of biaryl scaffolds is a cornerstone of modern organic synthesis, particularly in the realm of medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of biologically active molecules and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for forging carbon-carbon bonds between sp²-hybridized centers, lauded for its functional group tolerance and generally mild reaction conditions.
This guide focuses on a particularly challenging yet valuable building block: 2,6-dichloro-3-nitrophenylboronic acid . Its structure, characterized by steric hindrance from two ortho-chloro substituents and the electron-withdrawing nature of a nitro group, presents unique challenges to conventional Suzuki-Miyaura coupling protocols. Overcoming these hurdles is critical, as the resulting 2,6-dichloro-3-nitrobiaryl moiety can serve as a versatile intermediate in the synthesis of complex target molecules, including potential pharmaceutical candidates. The strategic placement of chloro and nitro groups allows for subsequent functionalization, offering a gateway to a diverse chemical space.
This document provides a comprehensive overview of the application of this compound in biaryl synthesis. It delves into the mechanistic considerations for coupling sterically hindered boronic acids, offers detailed experimental protocols, and discusses the optimization of reaction parameters to achieve successful and efficient synthesis.
Mechanistic Insights: Addressing the Challenge of Steric Hindrance
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. For sterically hindered substrates like this compound, the transmetalation step is often the rate-limiting factor. The bulky ortho-chloro substituents can impede the approach of the boronic acid to the palladium center, hindering the transfer of the aryl group.
To overcome this steric barrier, the selection of an appropriate palladium catalyst and ligand system is paramount. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu research groups (e.g., SPhos, XPhos), have proven highly effective in facilitating the coupling of sterically demanding partners. These ligands promote the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0) species, which is more accessible for the hindered boronic acid.
Figure 1. The Suzuki-Miyaura catalytic cycle, highlighting the rate-limiting transmetalation step for sterically hindered substrates like this compound.
Experimental Protocols for Biaryl Synthesis
While specific, peer-reviewed examples detailing the Suzuki-Miyaura coupling of this compound are not abundantly available in the literature, robust protocols can be developed based on established methods for structurally similar, sterically hindered, and electron-deficient boronic acids. The following protocols are designed to provide a strong starting point for researchers.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with Aryl Bromides
This protocol is optimized for the coupling of this compound with a range of aryl and heteroaryl bromides.
Materials:
-
This compound (1.2 equiv.)
-
Aryl or heteroaryl bromide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), tribasic, anhydrous (2.5 equiv.)
-
Toluene (Anhydrous)
-
Water (Degassed)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound, the aryl bromide, palladium(II) acetate, SPhos, and potassium phosphate.
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene to water). The reaction mixture should be thoroughly degassed by bubbling with the inert gas for 15-20 minutes.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 4 to 24 hours depending on the reactivity of the aryl bromide.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with Aryl Chlorides
For less reactive aryl chlorides, microwave irradiation can significantly reduce reaction times and improve yields.
Materials:
-
This compound (1.5 equiv.)
-
Aryl or heteroaryl chloride (1.0 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv.)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl chloride, Pd₂(dba)₃, XPhos, and cesium carbonate.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 10:1 ratio).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 30-90 minutes with stirring.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up and purify the product as described in Protocol 1.
Data Presentation: Catalyst and Base Optimization
The choice of catalyst, ligand, and base is critical for the successful coupling of this compound. The following table summarizes general recommendations based on the coupling of sterically hindered and electron-deficient substrates.
| Coupling Partner | Recommended Catalyst | Recommended Ligand | Recommended Base | Solvent System | Typical Temperature (°C) |
| Aryl Bromide | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ or K₂CO₃ | Toluene/Water or Dioxane/Water | 80-110 |
| Aryl Chloride | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos or RuPhos | Cs₂CO₃ or K₃PO₄ | 1,4-Dioxane/Water or t-Amyl alcohol | 100-150 |
| Heteroaryl Bromide | Pd(PPh₃)₄ or PdCl₂(dppf) | PPh₃ or dppf | K₂CO₃ or Na₂CO₃ | DME/Water or Toluene/Ethanol | 80-100 |
| Heteroaryl Chloride | Pd₂(dba)₃ | XPhos or SPhos | K₃PO₄ or CsF | 1,4-Dioxane/Water | 110-150 |
Experimental Workflow Visualization
The general workflow for the Suzuki-Miyaura coupling of this compound can be visualized as follows:
Figure 2. A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Outlook
This compound is a valuable, albeit challenging, building block for the synthesis of complex biaryl structures. The inherent steric and electronic properties of this reagent necessitate the use of specialized catalytic systems, particularly those employing bulky and electron-rich phosphine ligands. By carefully selecting the appropriate catalyst, base, and solvent, and by optimizing reaction conditions, researchers can successfully incorporate this versatile moiety into their synthetic targets. The protocols and guidelines presented in this document provide a solid foundation for the application of this compound in biaryl synthesis, paving the way for the discovery and development of novel molecules in medicinal chemistry and materials science. Further research into the development of even more active and robust catalyst systems will continue to expand the utility of this and other sterically demanding building blocks.
Harnessing the Reactivity of 2,6-Dichloro-3-nitrophenylboronic Acid for Advanced C-C Bond Formation
An Application Guide for Researchers
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 2,6-dichloro-3-nitrophenylboronic acid in carbon-carbon bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the unique reactivity imparted by the sterically demanding and electronically distinct nature of this reagent. We will explore the mechanistic underpinnings of the Suzuki-Miyaura reaction, provide field-tested insights into optimizing reaction conditions for this specific substrate, and present a detailed, step-by-step protocol for the synthesis of complex biaryl structures.
Introduction: A Unique Building Block for Complex Synthesis
This compound is a specialized organoboron compound that serves as a powerful building block in modern organic synthesis. Its structure is notable for two key features: two chlorine atoms positioned ortho to the boronic acid group and a nitro group located at the meta position. This specific arrangement of substituents confers unique properties that make it an invaluable tool for constructing highly functionalized and sterically congested biaryl molecules, which are prevalent scaffolds in pharmaceuticals and advanced materials.[1]
-
Steric Hindrance: The ortho-dichloro substitution creates significant steric bulk around the reactive center. This feature is critical for synthesizing tetra-ortho-substituted biaryls, a class of molecules that are challenging to access via traditional methods but are of great interest due to their conformational rigidity and potential for inducing axial chirality.[2][3]
-
Electronic Effects: The potent electron-withdrawing nature of the nitro group modulates the electronic properties of the aromatic ring, influencing the reactivity and subsequent chemical behavior of the resulting biaryl product.
This reagent is primarily employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning methodology celebrated for its reliability, functional group tolerance, and mild reaction conditions for forming C-C bonds.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1072946-37-2 | --INVALID-LINK-- |
| Molecular Formula | C₆H₄BCl₂NO₄ | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | Typically ≥98% | --INVALID-LINK-- |
| Storage | Inert atmosphere, 2-8°C | --INVALID-LINK-- |
The Suzuki-Miyaura Coupling: Mechanistic Considerations
The success of a Suzuki-Miyaura coupling hinges on a synergistic catalytic cycle involving a palladium catalyst.[4] Understanding this mechanism is paramount for troubleshooting and optimizing reactions, especially when dealing with challenging substrates like this compound. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[4][6]
-
Oxidative Addition: An active Pd(0) catalyst reacts with an organohalide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base, forms a more nucleophilic boronate species (Ar²-B(OH)₃⁻). This boronate then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.[7]
-
Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the Pd(II) center couple and are eliminated from the metal, forming the desired biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol Design: A Scientist's Guide to Coupling Sterically Hindered Reagents
The coupling of this compound presents a classic challenge in catalysis: overcoming steric hindrance. The two ortho-chloro groups impede the approach to the palladium center during both transmetalation and the final reductive elimination step. Therefore, careful selection of the catalyst, ligand, base, and solvent is not merely procedural but is central to the reaction's success.
Causality Behind Component Selection
-
Palladium Precatalyst: While various Pd sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern precatalysts that generate the active Pd(0) species more reliably are often preferred for challenging couplings.[4][8]
-
Ligand (The Key to Success): Standard ligands like PPh₃ are often ineffective for this type of transformation.[8] The solution lies in using bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the rate-limiting oxidative addition and, crucially, promote the difficult reductive elimination step required to form the sterically congested biaryl product.[2][3] The ligand's bulkiness creates a wider coordination sphere around the palladium, facilitating the final bond formation.
-
Base: The base's role is to activate the boronic acid by forming the boronate anion.[7] For sterically hindered boronic acids, a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) is often superior to weaker bases like K₂CO₃.[8] The choice of a stronger base can significantly accelerate the transmetalation step.
-
Solvent System: A polar aprotic solvent is typically required to dissolve the reactants and facilitate the reaction. A mixture of an organic solvent (e.g., 1,4-Dioxane, Toluene, or CPME) with water is common. The aqueous phase is essential for dissolving the inorganic base and promoting the formation of the active boronate species.
Table 2: Recommended Reaction Conditions for Suzuki-Miyaura Coupling
| Component | Recommended Reagent/Condition | Rationale |
| Aryl Halide | Aryl Bromide or Iodide (1.0 eq) | Higher reactivity than aryl chlorides (Ar-I > Ar-Br >> Ar-Cl). |
| Boronic Acid | This compound (1.2 - 1.5 eq) | A slight excess ensures complete consumption of the limiting aryl halide. |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a specific precatalyst | Reliable source of Pd(0). |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligand essential for overcoming steric hindrance.[2][3] |
| Base | K₃PO₄ (2.0 - 3.0 eq) | Strong, effective base for activating hindered boronic acids.[3] |
| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | Good solvent for both organic and inorganic components. |
| Temperature | 80 - 110 °C | Provides thermal energy to overcome activation barriers.[3] |
| Atmosphere | Inert (Nitrogen or Argon) | Protects the Pd(0) catalyst from oxidation. |
Step-by-Step Experimental Protocol
This protocol describes a general procedure for the coupling of an aryl bromide with this compound on a 1.0 mmol scale.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 eq)
-
This compound (1.3 mmol, 1.3 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl, 0.03 mmol, 3.0 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 eq)
-
1,4-Dioxane (4.0 mL)
-
Deionized Water (1.0 mL)
-
Reaction vessel (e.g., 25 mL Schlenk flask or microwave vial) with a magnetic stir bar
Procedure:
-
Vessel Preparation: To the reaction vessel, add the aryl bromide (1.0 mmol), this compound (1.3 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol), and SPhos (0.03 mmol).
-
Scientist's Insight: Adding the solid reagents first under ambient conditions is often more convenient and safer than adding them to a solvent.
-
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Causality: The active Pd(0) catalyst is highly sensitive to oxygen and will be deactivated if the reaction is performed in air. This degassing step is critical for reproducibility and high yields.
-
-
Solvent Addition: Using a syringe, add the degassed 1,4-Dioxane (4.0 mL) and degassed water (1.0 mL) to the reaction mixture.
-
Scientist's Insight: Degassing the solvents separately before addition further protects the catalyst from oxidation. This can be done by bubbling an inert gas through the solvents for 15-20 minutes.
-
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously for the specified time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Application and Protocol Guide for Cross-Coupling Reactions with 2,6-Dichloro-3-nitrophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This document provides a comprehensive guide to the experimental procedures for utilizing 2,6-dichloro-3-nitrophenylboronic acid in cross-coupling reactions. The protocols and insights presented herein are designed to be a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: Navigating the Challenges of a Sterically Hindered and Electron-Deficient Boronic Acid
This compound is a valuable building block in organic synthesis, offering a scaffold with a unique substitution pattern that can be leveraged for the creation of complex molecular architectures. However, its utility is accompanied by distinct challenges arising from its structure. The presence of two chlorine atoms in the ortho positions to the boronic acid group introduces significant steric hindrance, which can impede the approach of coupling partners and catalysts.[1][2] Concurrently, the nitro group at the meta position acts as a strong electron-withdrawing group, which can influence the electronic properties and reactivity of the boronic acid.[3]
This guide will delve into the practical considerations for successfully employing this reagent in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura reaction for C-C bond formation and the Chan-Lam coupling for C-N and C-O bond formation. We will explore how to overcome the inherent steric and electronic challenges through the rational selection of catalysts, ligands, bases, and reaction conditions.
Safety and Handling of this compound
Before commencing any experimental work, it is imperative to be familiar with the safety precautions for handling this compound and related nitrophenylboronic acids.
Hazard Identification:
-
Harmful if swallowed.[1]
Recommended Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when handling this product. Wash hands thoroughly after handling.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[5] Recommended storage temperature is 2-8°C.[5]
Part 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[6][7] When coupling with a sterically hindered partner like this compound, the choice of catalyst and ligand system is critical to achieving good yields.
Causality Behind Experimental Choices
The primary obstacle in the Suzuki-Miyaura coupling of 2,6-disubstituted phenylboronic acids is the steric bulk around the boron center, which can hinder the crucial transmetalation step in the catalytic cycle. To overcome this, bulky and electron-rich phosphine ligands are often employed. These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step, and can facilitate the subsequent transmetalation with the sterically encumbered boronic acid.[8] The choice of base is also important, as it is required to activate the boronic acid to form a more nucleophilic boronate species.[9]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 235.82 | 1.2 | 1.2 |
| Aryl Bromide | - | 1.0 | 1.0 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 | 2.0 |
| 1,4-Dioxane | - | 4 mL | - |
| Water | - | 1 mL | - |
Procedure:
-
To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degas the resulting mixture by bubbling with the inert gas for 10-15 minutes.[10]
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv) to the reaction mixture.
-
Seal the vessel and heat the reaction to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Part 2: Chan-Lam Coupling for C-N and C-O Bond Formation
The Chan-Lam coupling provides a powerful and often milder alternative to palladium-catalyzed methods for the formation of carbon-heteroatom bonds.[11][12] This copper-catalyzed reaction couples arylboronic acids with amines (N-arylation) or alcohols/phenols (O-arylation) and can often be performed under aerobic conditions.[11][12]
Causality Behind Experimental Choices
Similar to the Suzuki-Miyaura coupling, steric hindrance can be a challenge in the Chan-Lam reaction. However, the mechanism is distinct, involving a copper catalyst.[11] The choice of copper source (e.g., Cu(OAc)₂) and the potential need for a ligand and/or a base are key considerations.[12] For N-arylation, a base such as pyridine or triethylamine is often used to facilitate the reaction.[13][14] The reaction can be sensitive to the nature of the amine or alcohol coupling partner.
Experimental Workflow: Chan-Lam Coupling
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. fishersci.es [fishersci.es]
- 3. Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-fr ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08344E [pubs.rsc.org]
- 4. fishersci.com [fishersci.com]
- 5. (2,6-Dichloro-3-nitrophenyl)boronic acid | 1072946-37-2 [sigmaaldrich.com]
- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 12. Chan-Lam Coupling [organic-chemistry.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of 2,6-Dichloro-3-nitrophenylboronic Acid in Complex Synthesis
An Application Guide for the Scale-Up Synthesis of Biaryl Compounds Using 2,6-Dichloro-3-nitrophenylboronic Acid
In the landscape of modern pharmaceutical and materials science, the construction of biaryl structures is a foundational process. These motifs are prevalent in a vast array of active pharmaceutical ingredients (APIs), agrochemicals, and functional materials. Among the myriad of synthetic tools available, the Suzuki-Miyaura cross-coupling reaction stands out for its reliability, functional group tolerance, and relatively mild conditions.[1][2][3] The reagent this compound has emerged as a particularly valuable building block. Its unique substitution pattern—featuring two ortho-chlorine atoms and a nitro group—provides steric and electronic handles that can be exploited for subsequent, selective chemical modifications, making it a powerful precursor for complex, multi-substituted molecules.
However, transitioning a synthesis involving this reagent from a laboratory benchtop (milligram to gram scale) to a pilot plant or manufacturing setting (kilogram scale) introduces significant challenges. Issues related to safety, reaction kinetics, heat transfer, reagent addition, product isolation, and purification become paramount. This document serves as an in-depth application note and protocol for researchers, chemists, and process development professionals, providing a framework for the successful scale-up of Suzuki-Miyaura coupling reactions utilizing this compound. The focus is not merely on the procedural steps but on the underlying scientific principles and practical considerations that ensure a safe, efficient, and reproducible large-scale synthesis.
PART 1: Reagent Profile and Safety Imperatives
Before commencing any scale-up campaign, a thorough understanding of the primary reagent's properties and safety hazards is non-negotiable.
Physicochemical Data
| Property | Value |
| Chemical Name | (2,6-Dichloro-3-nitrophenyl)boronic Acid |
| CAS Number | 1072946-37-2 |
| Molecular Formula | C₆H₄BCl₂NO₄ |
| Molecular Weight | 235.82 g/mol |
| Appearance | Off-white to yellow solid |
| Primary Hazards | Skin Irritant (Category 2), Serious Eye Irritant (Category 2A)[4] |
Mandatory Safety and Handling Protocols
Scaling up synthesis magnifies all inherent risks. The handling of this compound and associated reagents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE) : At all times, personnel must wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a full-face shield, and a flame-retardant lab coat.[4][5]
-
Work Environment : All operations should be conducted within a certified chemical fume hood or a well-ventilated enclosure to prevent the inhalation of dust.[4][5][6] For kilogram-scale work, a walk-in hood or a dedicated, ventilated charging room is recommended.
-
Dust and Static Control : This compound is a fine powder. Avoid creating dust clouds during transfer.[4][6] Use appropriate scoops and funnels. In a large-scale setting, ensure equipment is properly grounded to prevent static discharge, which can be an ignition source.
-
Storage : Store the reagent in a tightly sealed container in a cool (2-10 °C), dry, and dark place, away from strong oxidizing agents.[5][7]
-
Spill Management : In case of a spill, do not dry-sweep. Carefully moisten the material and collect it into a sealed container for hazardous waste disposal.[5][6] Ensure the area is well-ventilated.
-
First Aid :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[5][6]
-
Skin Contact : Wash the affected area thoroughly with soap and water. Remove contaminated clothing. If irritation persists, seek medical advice.[4][5]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[6][7]
-
PART 2: The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the reaction mechanism is key to troubleshooting and optimization. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle involves three key steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond.
-
Transmetalation : The organic group from the boronic acid (Ar') is transferred to the palladium center, displacing the halide. This step is facilitated by a base.
-
Reductive Elimination : The two organic groups (Ar and Ar') couple and are expelled from the palladium center, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2]
PART 3: Scale-Up Protocol for Suzuki-Miyaura Coupling
This section provides a representative protocol for the coupling of this compound with a generic aryl bromide on a ~20g scale. This serves as a starting point for further process optimization.
Reaction Scheme
Experimental Parameters and Data
| Parameter | Specification | Rationale |
| Scale | 23.6 g (0.1 mol) of this compound | A significant lab-scale quantity to reveal scale-up challenges. |
| Aryl Halide | 1.05 eq. of 4-Bromoanisole (as an example) | A slight excess ensures complete consumption of the boronic acid. |
| Catalyst | 1 mol% Pd(PPh₃)₄ (Tetrakis) | A common, reliable catalyst. For large scale, more robust catalysts may be screened.[2] |
| Base | 2.5 eq. of Potassium Carbonate (K₂CO₃) | An effective, inexpensive, and moderately strong base suitable for many substrates. |
| Solvent | 1,4-Dioxane / Water (4:1, ~5 vol) | A common solvent system that facilitates solubility of both organic and inorganic reagents. |
| Temperature | 90 °C | A typical temperature to ensure a reasonable reaction rate without significant degradation. |
| Reaction Time | 8-12 hours (Monitor by HPLC/TLC) | Reaction must be monitored to determine the endpoint and avoid impurity formation. |
| Typical Yield | 85-95% (Isolated) | Dependant on the specific coupling partner and purification efficiency. |
| Typical Purity | >98% (by HPLC) | Achievable with proper workup and purification. |
Step-by-Step Methodology
1. Reactor Setup and Inerting:
-
Select a jacketed glass reactor of appropriate size (e.g., 1 L) equipped with a mechanical overhead stirrer, reflux condenser, thermocouple, and a nitrogen/argon inlet.
-
Ensure all glassware is thoroughly dried.
-
Assemble the apparatus and purge the entire system with an inert gas (e.g., Nitrogen) for at least 30 minutes. Maintain a positive inert gas pressure throughout the reaction.
2. Reagent Charging:
-
To the reactor, charge this compound (23.6 g, 0.1 mol), 4-Bromoanisole (19.6 g, 0.105 mol), and Potassium Carbonate (34.5 g, 0.25 mol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (1.16 g, 0.001 mol).
-
Causality Note: The order of addition of solids is generally not critical, but adding the catalyst last can prevent premature reactions before the solvent is added and stirring begins.
3. Solvent Addition and Reaction Execution:
-
Add the degassed solvent mixture of 1,4-Dioxane (200 mL) and Water (50 mL) to the reactor. Safety Note: Dioxane can form peroxides; use a fresh, tested bottle.
-
Begin vigorous stirring to create a homogenous slurry.
-
Heat the reaction mixture to the target temperature of 90 °C using a circulating oil bath or automated reactor system.
-
Monitor the reaction progress every 1-2 hours using a suitable analytical method (e.g., TLC or HPLC).
4. Reaction Workup and Phase Separation:
-
Once the reaction is complete (consumption of starting material), cool the reactor to room temperature.
-
Dilute the reaction mixture with Ethyl Acetate (250 mL) and Water (250 mL).
-
Stir for 15 minutes, then stop the stirrer and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with water (2 x 150 mL) and brine (1 x 150 mL) to remove inorganic salts and residual solvent.[8][9]
5. Catalyst Removal and Product Isolation:
-
Critical Step for APIs: To remove residual palladium, the organic solution can be passed through a pad of Celite® or treated with a metal scavenger.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
6. Purification by Recrystallization:
-
Column chromatography is often impractical at scale. Recrystallization is the preferred method.[11]
-
Select an appropriate solvent system (e.g., Isopropanol, Ethanol/Water, Heptane/Ethyl Acetate).
-
Dissolve the crude product in a minimum amount of the hot solvent.
-
Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.
-
Collect the purified solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
PART 4: Visualization of the Scale-Up Workflow
A clear workflow diagram is essential for process planning and technology transfer.
Caption: A generalized workflow for the scale-up synthesis of biaryls.
Conclusion
The scale-up of syntheses involving this compound is a challenging but achievable endeavor. Success hinges on a foundation of rigorous safety protocols, a mechanistic understanding of the Suzuki-Miyaura reaction, and careful consideration of process parameters that differ between the bench and the plant. This guide provides a robust starting point for process development, emphasizing the causality behind each step. By focusing on controlled reaction conditions, efficient workup procedures, and scalable purification methods like recrystallization, researchers can confidently translate their small-scale discoveries into the larger quantities required for advanced drug development and materials science applications.
References
- 1. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uwindsor.ca [uwindsor.ca]
- 4. tcichemicals.com [tcichemicals.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. benchchem.com [benchchem.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Low yield in Suzuki coupling with 2,6-Dichloro-3-nitrophenylboronic acid
Guide ID: SC-TS-26D3N Topic: Troubleshooting Low Yield in Suzuki Coupling with 2,6-Dichloro-3-nitrophenylboronic acid Senior Application Scientist: Dr. Evelyn Reed
Introduction: Diagnosing the Challenge
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, valued for its versatility in forming C-C bonds.[1][2] However, its success is highly dependent on the electronic and steric properties of the coupling partners. The substrate , This compound , presents a trifecta of challenges that can severely limit reaction yields if not properly addressed:
-
Extreme Steric Hindrance: The two chlorine atoms in the ortho positions to the boronic acid create a significant steric shield. This bulkiness can dramatically slow down critical steps in the catalytic cycle, particularly transmetalation and reductive elimination.[3][4]
-
Electronic Deactivation: The potent electron-withdrawing nitro group (-NO2) reduces the nucleophilicity of the boronic acid. This makes the transfer of the aryl group from boron to the palladium center (transmetalation) intrinsically more difficult.[5]
-
Increased Risk of Side Reactions: Under forcing conditions often required for hindered substrates, undesirable side reactions like protodeboronation (replacement of the -B(OH)2 group with a proton) and homocoupling become more prevalent, further eroding the yield of the desired product.[6][7]
This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and optimize the Suzuki coupling for this and other similarly challenging substrates.
Visualizing the Problem
The core difficulties stem directly from the substrate's structure.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protodeboronation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of 2,6-Dichloro-3-nitrophenylboronic Acid in Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for side reactions encountered when using 2,6-dichloro-3-nitrophenylboronic acid in catalytic reactions, particularly Suzuki-Miyaura cross-coupling. Our focus is on providing practical, field-tested solutions grounded in mechanistic understanding.
I. Introduction: The Challenge of a Doubly Hindered and Electron-Deficient Substrate
This compound is a valuable building block, but its structure presents a unique combination of challenges. The two ortho-chloro substituents create significant steric hindrance around the boronic acid moiety.[1][2] This bulkiness can impede the crucial transmetalation and reductive elimination steps in the catalytic cycle.[1] Additionally, the presence of two electron-withdrawing chloro groups and a nitro group makes the boronic acid electron-deficient. This reduces its nucleophilicity, which can slow down the transmetalation step.[1] This combination of steric and electronic effects makes the substrate susceptible to several side reactions that can diminish the yield of the desired cross-coupled product.
II. Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter when using this compound.
Q1: My primary side product is the homocoupling of the boronic acid. What is causing this and how can I prevent it?
A1: Homocoupling, the dimerization of the boronic acid, is a common side reaction, especially with electron-deficient boronic acids. It is often promoted by the presence of oxygen or an excess of Pd(II) species in the reaction mixture. [1][3][4]
-
Mechanistic Insight: The presence of oxygen can lead to the formation of a palladium peroxo complex, which can react with the boronic acid to initiate the homocoupling pathway.[4][5] Alternatively, if the reduction of a Pd(II) precatalyst to the active Pd(0) is inefficient, the remaining Pd(II) can also facilitate homocoupling.[6]
-
Troubleshooting Workflow:
Caption: Troubleshooting Homocoupling Side Reactions.
-
Detailed Recommendations:
-
Rigorous Degassing: Ensure all solvents and the reaction vessel are thoroughly degassed.[1] This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.
-
Catalyst Selection: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[1] If using a Pd(II) precatalyst, consider modern, highly active systems like Buchwald precatalysts (e.g., XPhos Pd G3/G4) which are designed for efficient activation.[1]
-
Ligand Choice: Bulky, electron-rich ligands such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the desired cross-coupling pathway, outcompeting homocoupling.[1][7]
-
Slow Addition: In some cases, adding the boronic acid slowly to the reaction mixture via a syringe pump can keep its concentration low, thereby minimizing the rate of homocoupling.[7]
-
Q2: I am observing significant protodeboronation of my starting material. How can I minimize this?
A2: Protodeboronation, the replacement of the C-B bond with a C-H bond, is a major side reaction for electron-deficient and sterically hindered arylboronic acids, particularly under basic conditions. [8][9][10][11] 2,6-disubstituted arylboronic acids with electron-withdrawing groups are especially prone to this base-mediated C-B bond cleavage.[9][10][11][12]
-
Mechanistic Insight: The reaction is promoted by a base, which activates the boronic acid. However, this activation can also lead to cleavage of the carbon-boron bond, with a proton source (often water) quenching the resulting aryl anion.[9][10][13]
-
Troubleshooting Workflow:
Caption: Mitigating Protodeboronation.
-
Detailed Recommendations:
-
Choice of Base: The base is critical. While necessary for transmetalation, strong aqueous bases can accelerate protodeboronation.[8] Using milder, non-aqueous bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) can be beneficial.[1][8]
-
Anhydrous Conditions: While some Suzuki protocols use aqueous bases, water can be the proton source for this side reaction.[8] Employing anhydrous solvents and bases can significantly reduce protodeboronation.
-
Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can protect it from premature decomposition.[8][14][15] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[14][15]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of this side reaction.[8]
-
Q3: My reaction is sluggish with low conversion, even after extended reaction times. What adjustments should I make?
A3: The combination of steric hindrance and the electron-deficient nature of this compound can lead to a high activation energy barrier for the reaction. [1] This often necessitates more forcing conditions and highly active catalyst systems.
-
Troubleshooting Summary Table:
| Parameter | Recommended Adjustment | Rationale |
| Catalyst/Ligand | Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[1] | These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which accelerates both oxidative addition and reductive elimination.[7] |
| Base | Employ a stronger base like K₃PO₄ or Cs₂CO₃.[1] | A strong base is often required to facilitate the challenging transmetalation step with sterically hindered and electron-deficient boronic acids.[1] |
| Temperature | Increase the reaction temperature. | Higher temperatures help overcome the activation energy barrier associated with hindered substrates.[1] |
| Solvent | Use high-boiling point solvents like toluene, dioxane, or DMF.[1] | These solvents allow for higher reaction temperatures to be reached. |
Q4: Can the nitro group itself participate in side reactions?
A4: While less common in standard Suzuki-Miyaura conditions, the nitro group can be a reactive handle. In some palladium-catalyzed systems, cleavage of the Ar–NO₂ bond can occur, leading to undesired products. [16][17][18][19]
-
Considerations:
-
Catalyst System: The choice of ligand is crucial. Highly specialized ligands, like BrettPhos, have been shown to promote the coupling of nitroarenes.[16][18] While this is an advantage in that specific context, it highlights the potential for reactivity at the nitro group with other catalyst systems.
-
Reaction Conditions: High temperatures and strongly reducing conditions could potentially lead to reduction of the nitro group, though this is not a typical side reaction in Suzuki couplings.
-
It is important to be aware of this potential reactivity, especially if unexpected byproducts are observed.
III. Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization based on the specific coupling partner.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered anhydrous base (e.g., K₃PO₄, 2.0–3.0 equiv).[1]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[1]
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., Dioxane, Toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Preparation of a MIDA Boronate Ester for Improved Stability
This procedure can be used to convert the boronic acid into a more stable MIDA boronate, which can then be used in the coupling reaction.
-
Dissolution: In a vial with a stir bar, dissolve the this compound (1.0 equiv) in a suitable solvent like THF.
-
Addition: Add N-methyliminodiacetic acid (1.0 equiv).
-
Dehydration: Heat the mixture to reflux with a Dean-Stark trap to remove water.
-
Isolation: Once the reaction is complete (monitored by the cessation of water collection), cool the mixture and remove the solvent under reduced pressure. The resulting solid is the MIDA boronate, which can often be used without further purification.
IV. Conclusion
Successfully employing this compound in catalysis requires a proactive approach to troubleshooting. By understanding the interplay of steric hindrance and electronic deficiency, researchers can anticipate and mitigate common side reactions like protodeboronation and homocoupling. The key to success lies in the careful selection of a highly active catalyst system, appropriate base, and anhydrous reaction conditions. For particularly challenging cases, the use of more stable boronic acid surrogates, such as MIDA boronates, offers a robust solution.
V. References
-
Vertex AI Search, Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene, accessed November 20, 2023.
-
Benchchem, Troubleshooting difficult Suzuki couplings with substituted boronic acids, accessed November 20, 2023.
-
Journal of the American Chemical Society, Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex, accessed November 20, 2023.
-
Benchchem, Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate, accessed November 20, 2023.
-
ResearchGate, Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene | Request PDF, accessed November 20, 2023.
-
American Chemical Society, Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids, accessed November 20, 2023.
-
The Suzuki–Miyaura Coupling of Nitroarenes, accessed November 20, 2023.
-
ResearchGate, Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids, accessed November 20, 2023.
-
Organic Chemistry Portal, The Suzuki-Miyaura Coupling of Nitroarenes, accessed November 20, 2023.
-
RSC Publishing - The Royal Society of Chemistry, Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free, accessed November 20, 2023.
-
Benchchem, Technical Support Center: Optimizing Reactions for Sterically Hindered Pyrimidine Boronic Acids, accessed November 20, 2023.
-
LJMU Research Online, Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion, accessed November 20, 2023.
-
NIH, A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, accessed November 20, 2023.
-
Base‐promoted protodeboronation of electron‐poor 2,6‐disubstituted aryl boronic acids., accessed November 20, 2023.
-
PubMed, Base-promoted Protodeboronation of 2,6-disubstituted Arylboronic Acids, accessed November 20, 2023.
-
MDPI, Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents, accessed November 20, 2023.
-
ACS Publications, Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory | The Journal of Physical Chemistry A, accessed November 20, 2023.
-
Reddit, Question About Suzuki Coupling Reaction Byproducts (Homocoupling) : r/chemhelp, accessed November 20, 2023.
-
Reddit, Struggling with Suzuki Reaction : r/Chempros, accessed November 20, 2023.
-
ResearchGate, Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect., accessed November 20, 2023.
-
Journal of the American Chemical Society, A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates, accessed November 20, 2023.
-
Journal of the American Chemical Society, The Suzuki–Miyaura Coupling of Nitroarenes, accessed November 20, 2023.
-
ResearchGate, Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF, accessed November 20, 2023.
-
Reddit, Diagnosing issues with a failed Suzuki coupling? : r/Chempros, accessed November 20, 2023.
-
Yoneda Labs, Suzuki-Miyaura cross-coupling: Practical Guide, accessed November 20, 2023.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Base-promoted protodeboronation of 2,6-disubstituted arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 14. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. thieme.de [thieme.de]
- 17. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reactions with 2,6-Dichloro-3-nitrophenylboronic Acid
From the Desk of a Senior Application Scientist
Welcome to our dedicated technical guide for navigating the complexities of 2,6-dichloro-3-nitrophenylboronic acid. As a substrate, this molecule presents a unique combination of steric and electronic challenges that can often lead to sluggish reactions or low yields. The two ortho-chloro substituents create significant steric hindrance around the boronic acid moiety, while the meta-nitro group imparts strong electron-withdrawing properties. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to not only troubleshoot your current experiments but also to strategically design more efficient reactions in the future.
Troubleshooting Guide
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no product conversion?
Answer: This is the most frequently encountered issue with this substrate and typically stems from a combination of factors related to its unique structure. The primary culprits are steric hindrance impeding the catalytic cycle and competing side reactions.
1. Inadequate Catalyst System: The extreme steric bulk from the two ortho-chloro groups can prevent the boronic acid from efficiently approaching the palladium center for the crucial transmetalation step.[1][2] Traditional catalysts like Pd(PPh₃)₄ are often ineffective.[3]
- Solution: Employ catalyst systems specifically designed for sterically demanding couplings. Modern palladium precatalysts paired with bulky, electron-rich phosphine ligands are essential. Ligands such as XPhos, SPhos, or other Buchwald-type biarylphosphines are designed to create a more accessible catalytic active site and accelerate the rate-limiting steps of the catalytic cycle.[4][5]
2. Protodeboronation Side Reaction: this compound is highly susceptible to protodeboronation, an undesired reaction where the C-B bond is cleaved and replaced by a C-H bond, especially under the basic, aqueous conditions typical of Suzuki couplings.[6][7][8] This consumes your starting material without forming the desired product. The electron-withdrawing nitro group exacerbates this issue.[8][9]
- Solution A (Milder Base): Strong bases can accelerate protodeboronation.[10] Switch from strong bases like NaOH or Cs₂CO₃ to milder options such as K₃PO₄ or KF.[11]
- Solution B (Anhydrous Conditions): Water is the proton source for protodeboronation.[12] Converting the boronic acid to its corresponding pinacol boronate ester allows the reaction to be run under strictly anhydrous conditions, which can significantly suppress this side reaction.[13][14]
3. Poor Solubility: The substrate or other reaction components may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and poor reaction kinetics.
- Solution: Screen different solvent systems. While mixtures like Dioxane/H₂O are common, alternatives such as Toluene/EtOH/H₂O or DME/H₂O may improve solubility for your specific coupling partners.[15] Ensure vigorous stirring to maximize mixing in biphasic systems.[13]
Q2: I'm observing a significant amount of 2,4-dichloro-1-nitrobenzene as a byproduct. How can I minimize this protodeboronation?
Answer: The formation of 2,4-dichloro-1-nitrobenzene is the direct result of protodeboronation. This side reaction is often the primary pathway for yield loss with this substrate. Here is a focused strategy to mitigate it.
Strategy 1: Convert to a More Stable Boronate Ester Boronic acids are generally more prone to protodeboronation than their ester derivatives.[16] Converting this compound to its neopentyl glycol or pinacol (Bpin) ester provides a more stable reagent that can be used in anhydrous coupling conditions, effectively shutting down the primary protodeboronation pathway.[7][14]
Strategy 2: Optimize Reaction Temperature Higher temperatures can accelerate both the desired coupling and the undesired protodeboronation.
-
Recommendation: Find the "sweet spot." Run the reaction at the lowest temperature that still provides a reasonable conversion rate. For highly sensitive substrates, starting around 80 °C and slowly increasing if needed is a prudent approach.[11]
Strategy 3: Choose the Right Base The choice and strength of the base are critical.
-
Recommendation: Use weaker, non-hydroxide bases. Potassium phosphate (K₃PO₄) is often an excellent choice for hindered couplings as it is effective without being overly harsh.[17] In some cases, fluoride bases like KF can also be effective while minimizing protodeboronation.
The relationship between the desired Suzuki-Miyaura coupling and the competing protodeboronation pathway is illustrated below. Your goal is to select conditions that favor the catalytic cycle (k_cat) over the decomposition pathway (k_decomp).
Frequently Asked Questions (FAQs)
Q: What fundamentally makes this compound a "challenging" substrate? A: The challenge arises from two conflicting properties. First, the two bulky chlorine atoms in the ortho positions create a sterically hindered environment around the boronic acid. This physically blocks the molecule from easily participating in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1][18] Second, the nitro group is strongly electron-withdrawing, which reduces the nucleophilicity of the aryl group, further slowing the transmetalation step.[9] This combination of slow desired reaction and high susceptibility to decomposition makes it challenging.
Q: Should I always convert the boronic acid to a pinacol ester (Bpin) before use? A: While not always mandatory, it is a highly recommended strategy for this specific substrate.
-
Pros: Greatly enhances stability against protodeboronation, allowing for anhydrous conditions and often cleaner reactions with higher yields.[11][13] Boronic esters also tend to have better solubility in common organic solvents.[16]
-
Cons: Adds an extra synthetic step to your workflow. Boronic esters can sometimes be slightly less reactive than the parent boronic acids, potentially requiring more forcing conditions (higher temperature or catalyst loading).[16] For this substrate, the stability benefits almost always outweigh the drawbacks.
Q: Which specific palladium catalyst/ligand system should I start with? A: For a substrate this hindered, you should start with a modern, well-defined palladium precatalyst system. A reliable starting point would be XPhos Pd G3 or SPhos Pd G2 . These are air- and moisture-stable precatalysts that efficiently generate the active Pd(0) species in solution. The XPhos and SPhos ligands are bulky and electron-rich, which is critical for promoting the difficult oxidative addition and reductive elimination steps with hindered substrates.[3][5]
Optimized Protocol & Recommended Conditions
This protocol provides a robust starting point for a Suzuki-Miyaura coupling reaction. It should be further optimized based on your specific aryl halide partner.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Rationale & Comments |
| Boron Reagent | This compound pinacol ester | (1.2 - 1.5 equiv). Ester form is crucial to minimize protodeboronation.[11] |
| Aryl Halide | Aryl Bromide or Iodide | (1.0 equiv). Aryl chlorides are less reactive and may require more forcing conditions.[19] |
| Pd Catalyst | XPhos Pd G3 (or similar G3/G4 precatalyst) | (1-3 mol%). Designed for high activity in sterically hindered couplings.[3][13] |
| Base | K₃PO₄ (Potassium Phosphate) | (3.0 equiv). A strong, non-nucleophilic base that is effective but minimizes side reactions.[17] |
| Solvent | 1,4-Dioxane or Toluene (Anhydrous) | (0.1 M). Anhydrous solvent is key to preventing protodeboronation of the ester. |
| Temperature | 100-110 °C | A good starting temperature to ensure sufficient reaction rate.[17] |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation of the Pd(0) catalyst and boronic ester.[11] |
Experimental Protocol: General Procedure for Coupling
-
Reagent Preparation: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 equiv, 2 mol%) to the flask.
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the aryl halide) via syringe.
-
Degassing (Optional but Recommended): Subject the sealed flask to three cycles of vacuum followed by backfilling with inert gas to ensure all oxygen is removed.
-
Reaction: Heat the reaction mixture in a pre-heated oil bath to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of small aliquots.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Mechanistic Visualization: The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting. The steric hindrance of this compound primarily impacts the Transmetalation step, slowing it down and allowing side reactions to compete.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. reddit.com [reddit.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
Technical Support Center: Suzuki-Miyaura Cross-Coupling of Sterically Hindered Substrates
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that coupling sterically demanding substrates is a significant challenge in modern synthetic chemistry. This guide is designed to provide in-depth, practical advice for overcoming steric hindrance in Suzuki-Miyaura cross-coupling reactions, with a specific focus on the strategic use of 2,6-disubstituted boronic acids and advanced catalytic systems.
Frequently Asked Questions (FAQs)
Q1: Why is steric hindrance a major problem in Suzuki-Miyaura coupling?
Steric hindrance fundamentally slows down key steps in the catalytic cycle. Large, bulky groups on either the aryl halide or the organoboron partner can impede the approach of the reactants to the palladium catalyst. This affects several stages:
-
Oxidative Addition: Bulky substituents near the reaction site on the aryl halide can hinder the palladium catalyst's ability to insert into the carbon-halogen bond.[1][2]
-
Transmetalation: The transfer of the organic group from the boron atom to the palladium center can be sterically blocked.
-
Reductive Elimination: The final step, where the new C-C bond is formed and the product is released, can be slowed if the two coupled groups are too bulky to comfortably coexist on the palladium center.[2]
The result is often low to no yield, requiring specialized conditions to overcome these high activation barriers.[1][2]
Q2: How do 2,6-disubstituted boronic acids help overcome steric hindrance?
It may seem counterintuitive to use a sterically hindered boronic acid to solve a steric problem. However, the substituents, such as chloro groups, play a crucial electronic and geometric role. While there isn't a consensus on the exact mechanism, the prevailing hypotheses suggest that the ortho-substituents can:
-
Promote a Favorable Conformation: The substituents can lock the aryl ring of the boronic acid in an orientation that facilitates the transmetalation step, despite the steric bulk.
-
Influence the Rate-Determining Step: By altering the electronics of the boronic acid, these substituents can influence the energetics of the catalytic cycle.
-
Prevent Unwanted Side Reactions: The steric bulk can disfavor the formation of undesired homocoupling byproducts.
Q3: What are the most critical components for a successful sterically hindered Suzuki coupling?
Success hinges on the careful selection of three components: the palladium source, the ligand, and the base.
-
Catalyst/Ligand System: Standard catalysts like Pd(PPh₃)₄ often fail. The key is to use bulky, electron-rich phosphine ligands.[3][4][5] These ligands promote the formation of a highly reactive, monoligated L-Pd(0) species, which is less sterically crowded and more readily undergoes oxidative addition.[6] Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and bulky trialkylphosphines (e.g., P(t-Bu)₃) are industry standards for these challenging reactions.[1][3][4][5][6]
-
Base: The base is not just a proton scavenger; it activates the boronic acid by forming a more nucleophilic "ate" complex, which is essential for transmetalation.[7] For hindered couplings, strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[1][8]
-
Solvent: Aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water, are typically used. The water can help solubilize the base and facilitate the formation of the active boronate species.[1][9]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format.
Problem 1: My reaction shows low or no conversion of the starting materials.
-
Probable Cause 1: Inactive Catalyst. The active Pd(0) species has either not formed or has been deactivated by oxygen.[1]
-
Suggested Solution:
-
Ensure Inert Atmosphere: Rigorously degas your solvent and reaction mixture by sparging with argon or nitrogen for 15-30 minutes.[1] Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Use a Pre-catalyst: If using a Pd(II) source like Pd(OAc)₂, ensure your conditions (ligand, solvent) are suitable for its reduction to Pd(0).[1] Alternatively, use a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a modern, air-stable pre-catalyst like XPhos Pd G3.[6]
-
Check Ligand Integrity: Phosphine ligands, especially trialkylphosphines, are sensitive to air oxidation.[8] Use fresh ligand or store it properly in a glovebox.
-
-
-
Probable Cause 2: Inefficient Oxidative Addition. Your aryl halide (especially an aryl chloride) is too unreactive, or the catalyst system is not active enough to overcome the steric barrier.[1]
-
Suggested Solution:
-
Switch to a More Active Ligand: This is the most effective solution. Move from older ligands like PPh₃ to bulky, electron-rich dialkylbiaryl phosphine ligands.[3][5] These have been specifically designed to accelerate oxidative addition for hindered substrates.[3][4][5]
-
Increase Temperature: Raising the reaction temperature can provide the necessary energy to overcome the activation barrier.[1] Monitor for potential decomposition of starting materials.
-
-
-
Probable Cause 3: Poor Transmetalation. The boronic acid is not being activated sufficiently by the base.[1]
-
Suggested Solution:
-
Use a Stronger Base: Switch from weaker bases like Na₂CO₃ to stronger bases such as K₃PO₄ or Cs₂CO₃.[8] Ensure the base is finely powdered to maximize surface area.
-
Optimize the Solvent System: If using an anhydrous system with K₃PO₄, adding a small amount of water (e.g., 4:1 dioxane/H₂O) can be crucial for activating the boronic acid.[10]
-
-
Problem 2: I see product formation, but the reaction stalls, and I observe significant protodeboronation (boronic acid replaced by -H).
-
Probable Cause: Boronic Acid Instability. The combination of base, water, and heat is causing the boronic acid to decompose faster than it couples.[1][8]
-
Suggested Solution:
-
Use a Milder Base: A base like potassium fluoride (KF) can sometimes be effective while minimizing decomposition.[1][7]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt.[11] These reagents are more robust and release the boronic acid slowly in situ, keeping its concentration low and minimizing decomposition.[8][11]
-
Lower the Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate. This may require longer reaction times but can preserve the boronic acid.[1]
-
-
Problem 3: My reaction is messy, with multiple side products, including homocoupling of the boronic acid.
-
Probable Cause 1: Oxygen Contamination. Traces of oxygen can lead to oxidative homocoupling of the boronic acid.
-
Suggested Solution: Revisit your degassing procedure. Ensure all reagents are added under a positive pressure of inert gas.[8]
-
-
Probable Cause 2: Catalyst System is Not Optimal. The chosen ligand may not be sufficiently bulky to prevent side reactions or may promote them.
-
Suggested Solution: Experiment with different classes of bulky ligands. For instance, if a Buchwald-type ligand is failing, a highly hindered N-heterocyclic carbene (NHC) ligand might offer different selectivity.[7]
-
Data & Protocols
Catalyst & Ligand Selection for Hindered Couplings
The choice of ligand is paramount. The table below provides a general comparison of common ligand types for coupling a sterically hindered aryl bromide with 2,6-dimethylphenylboronic acid.
| Ligand Type | Example Ligand | Typical Yield Range | Key Characteristics |
| Triarylphosphine | PPh₃ | < 10% | Generally ineffective for hindered substrates. |
| Trialkylphosphine | P(t-Bu)₃ | 60-85% | Highly electron-donating, good for electron-rich and hindered aryl chlorides.[6] |
| Biaryl Phosphine | SPhos / XPhos | 85-99% | The gold standard; bulky and electron-rich, excellent for a wide range of hindered substrates.[3][4][5] |
| N-Heterocyclic Carbene | IMes | 70-95% | Strong sigma-donors, offer high stability and activity, particularly for aryl chlorides.[7] |
Yields are illustrative and highly dependent on the specific substrates, base, and solvent used.
Experimental Protocol: General Procedure for a Sterically Demanding Suzuki-Miyaura Coupling
This protocol is a robust starting point for coupling a hindered aryl chloride with a 2,6-disubstituted arylboronic acid.
Reagents:
-
Aryl Chloride (1.0 mmol, 1.0 equiv)
-
2,6-Dichloroarylboronic Acid (1.2 mmol, 1.2 equiv)
-
K₃PO₄ (2.0 mmol, 2.0 equiv, finely powdered)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
1,4-Dioxane / H₂O (5:1 mixture, 5 mL)
Procedure:
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, 2,6-dichloroarylboronic acid, and finely powdered K₃PO₄.
-
Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.[8]
-
Solvent Addition: Under a positive pressure of argon, add the degassed 5:1 dioxane/H₂O solvent mixture via syringe.
-
Degassing: Sparge the resulting slurry with a gentle stream of argon via a needle for 15 minutes to ensure the solvent is thoroughly deoxygenated.
-
Catalyst Addition: Briefly remove the septum and add the XPhos Pd G3 pre-catalyst under a strong positive flow of argon. Immediately reseal the flask.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under argon) and analyzing by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.
Visualizing the Process
The Challenge: Steric Clash at the Catalyst
This diagram illustrates how bulky groups (R¹ and R²) on both the aryl halide and the boronic acid can physically block the necessary interactions within the palladium's coordination sphere, preventing the key transmetalation and reductive elimination steps.
Caption: Steric clash hindering the Suzuki-Miyaura catalytic cycle.
The Solution: A Troubleshooting Workflow
When a reaction fails, a logical progression of checks can quickly identify the root cause. This workflow guides the researcher through the most common failure points.
Caption: Troubleshooting flowchart for sterically hindered Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. reddit.com [reddit.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Impact of nitro group on 2,6-Dichloro-3-nitrophenylboronic acid reactivity
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 2,6-dichloro-3-nitrophenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this unique and challenging reagent in their synthetic workflows. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you navigate the specific reactivity challenges posed by this molecule. This guide is structured in a question-and-answer format to directly address the issues you are most likely to encounter.
Frequently Asked Questions (FAQs)
Q1: What makes this compound a "challenging" substrate in cross-coupling reactions?
This boronic acid presents a dual challenge stemming from the combined electronic and steric effects of its substituents. Understanding these two factors is the first step in designing a successful reaction protocol.
-
Electronic Deactivation : The nitro group (-NO₂) is a potent electron-withdrawing group, exerting a strong deactivating effect on the phenyl ring through both inductive and resonance effects.[1] This electronic deficiency significantly impacts the C-B bond, making the boronic acid more susceptible to premature protodeboronation (cleavage of the C-B bond and replacement with a C-H bond) under typical basic Suzuki-Miyaura coupling conditions.[2][3][4]
-
Steric Hindrance : The two chlorine atoms in the ortho positions (2 and 6) create substantial steric bulk around the boronic acid functional group. This hindrance can severely impede the approach of the palladium catalyst, slowing down the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[5][6] The synthesis of such tetra-ortho-substituted biaryls is a known challenge in organic synthesis.[7]
References
- 1. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Products from 2,6-Dichloro-3-nitrophenylboronic Acid Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of reaction products derived from 2,6-dichloro-3-nitrophenylboronic acid. The unique steric and electronic properties of this reagent—namely the two ortho-chloro substituents and the electron-withdrawing nitro group—present specific challenges in downstream processing. This document is designed to provide both foundational protocols and advanced solutions to ensure the successful isolation of your target compounds with high purity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of compounds synthesized using this compound, particularly in Suzuki-Miyaura cross-coupling reactions.
Q1: What are the most common impurities I should expect in my crude reaction mixture?
A1: Besides unreacted starting materials, several byproducts are common in cross-coupling reactions involving this boronic acid. Understanding these impurities is the first step to designing an effective purification strategy.
Table 1: Common Impurities and Their Characteristics
| Impurity | Origin | Typical TLC/Chromatography Behavior |
| Homocoupled Boronic Acid | Oxidative coupling of two boronic acid molecules. Often promoted by excess oxygen or incomplete reduction of a Pd(II) precatalyst.[1] | Typically less polar than the starting boronic acid but may have similar polarity to the desired biaryl product, making separation difficult. |
| Protodeboronation Product | Cleavage of the C-B bond by hydrolysis or protonation, replacing the boronic acid group with a hydrogen atom.[2] | Generally non-polar and will elute early during column chromatography. |
| Unreacted Boronic Acid | Incomplete reaction. | Highly polar; will often remain at the baseline of the TLC plate or require a very polar eluent. |
| Boroxines | Anhydrides formed from the dehydration of three boronic acid molecules.[3] | Can complicate NMR analysis but typically hydrolyze back to the boronic acid during aqueous workup or on silica gel. |
| Palladium Residues | Remnants of the palladium catalyst used in the reaction. | Can appear as a fine black precipitate (Palladium Black) or remain as soluble complexes.[3][4] |
| Inorganic Salts | Byproducts from the base (e.g., K₂CO₃, Cs₂CO₃) used in the reaction. | Water-soluble; should be removed during the initial aqueous workup.[5] |
Q2: Why is the purification of products from this specific boronic acid often challenging?
A2: The structure of this compound introduces significant steric hindrance around the boron center. This can lead to slower reaction rates and incomplete conversion, complicating the impurity profile. Furthermore, the electron-deficient nature of the aromatic ring can influence the reactivity and stability of both the starting material and the product, sometimes leading to unexpected side reactions.[2][6]
Q3: What is the recommended first step after my reaction is deemed complete?
A3: A standard aqueous workup is the crucial first step to remove the bulk of inorganic salts and water-soluble reagents. This simplifies the subsequent purification stages. A typical protocol is detailed below.
Protocol 1: Standard Aqueous Workup
-
Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilution: Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash sequentially with:
-
Water (to remove bulk salts and water-soluble solvents like DMF).
-
Saturated aqueous sodium bicarbonate (if an acid is present).
-
Brine (to facilitate phase separation and remove residual water).[7]
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[8]
Q4: How can I effectively remove residual palladium catalyst from my product?
A4: Palladium contamination is a common issue, often manifesting as a dark coloration of the product. Several methods can be employed for its removal, ranging from simple filtration to the use of specialized scavengers.[4][9]
-
Filtration through Celite: If palladium has precipitated as "palladium black," a simple filtration of the diluted crude reaction mixture through a pad of Celite can effectively remove it.[4][9] This is often the first method to try due to its simplicity.
-
Activated Carbon Treatment: Stirring the crude product in a suitable solvent with activated carbon can adsorb residual palladium. However, be aware that activated carbon can sometimes adsorb the desired product, leading to yield loss.[10]
-
Scavenger Resins: For removing soluble palladium species, solid-supported scavengers (e.g., thiol-based silica resins) are highly effective.[10][11] The crude product is dissolved and stirred with the resin, which selectively binds the palladium and is then removed by filtration.
Section 2: Troubleshooting Guide
This guide is structured in a problem-cause-solution format to directly address specific issues encountered during purification.
Problem 1: My desired product is contaminated with an impurity of very similar polarity.
-
Probable Cause: This is often the homocoupled byproduct of the boronic acid, which can have a polarity very close to the desired biaryl product, leading to co-elution during column chromatography.[6]
-
Suggested Solutions:
-
Optimize Chromatography:
-
Solvent System Screening: Experiment with different solvent systems. A switch from a standard hexane/ethyl acetate system to a dichloromethane/hexane or toluene/ethyl acetate system might improve separation.
-
Gradient Elution: Employ a very shallow gradient during automated flash chromatography. For manual columns, use small, incremental increases in the polar solvent.
-
-
Recrystallization: If the product is a solid, recrystallization can be a powerful tool for removing impurities with different solubility profiles.[12] Screen various solvents (e.g., ethanol, isopropanol, toluene, or solvent/anti-solvent pairs like DCM/hexane) to find optimal conditions.
-
Reaction Optimization: The best solution is often to prevent the formation of the byproduct. Ensure the reaction is thoroughly degassed to remove oxygen, which promotes homocoupling.[1] Using a Pd(0) source directly, rather than generating it in situ from a Pd(II) source, can also minimize this side reaction.
-
Problem 2: My purified product is dark gray or black.
-
Probable Cause: This indicates significant palladium contamination. The catalyst has likely crashed out of solution as palladium black or remains as soluble, colored complexes.
-
Suggested Solutions:
-
Celite Filtration (Post-Workup): Before concentrating the organic layer after the aqueous workup, pass it through a 1-2 cm thick pad of Celite in a sintered glass funnel. Wash the pad with fresh solvent to ensure product recovery. This removes insoluble palladium.[4][9]
-
Scavenger Resin Treatment: If the color persists after Celite filtration, the palladium is likely soluble. Dissolve the crude product in a suitable solvent (e.g., DCM, Toluene) and treat it with a palladium scavenger resin.
-
Protocol 2: Palladium Removal with a Thiol-Based Scavenger
-
Dissolve Crude Product: Dissolve the palladium-contaminated crude product in an appropriate solvent (e.g., 10-20 mL per gram of crude).
-
Add Scavenger: Add a thiol-functionalized silica scavenger (typically 2-4 equivalents relative to the initial palladium loading).
-
Stir: Stir the suspension at room temperature or with gentle heating (40-50 °C) for 2-18 hours.
-
Filter: Filter the mixture to remove the resin and wash the resin with fresh solvent.
-
Concentrate: Combine the filtrates and concentrate under reduced pressure.
Problem 3: Column chromatography results in poor separation and streaking.
-
Probable Cause: This can be due to several factors:
-
Residual Boronic Acid: Unreacted boronic acid is acidic and can interact strongly with the silica gel, causing streaking.
-
Inappropriate Solvent System: The chosen eluent may not be optimal for your compound's polarity.
-
Column Overloading: Applying too much crude product to the column.
-
-
Suggested Solutions:
-
Acid/Base Wash: Perform an acidic or basic wash during the initial workup to remove acidic (boronic acid) or basic impurities. A wash with 1M HCl or 1M NaOH can be effective, but ensure your desired product is stable to these conditions.
-
"Dry Loading" Technique: Instead of dissolving the crude product in a solvent and applying it directly to the column ("wet loading"), adsorb it onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a volatile solvent (like DCM), add silica gel, and evaporate the solvent to get a dry, free-flowing powder. This powder can then be carefully added to the top of the column, often resulting in sharper bands and better separation.
-
Optimize Eluent: Systematically screen solvent systems using TLC. Adding a small amount of a modifier, like triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes improve peak shape, although this can complicate solvent removal.
-
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Expected Product Polarity | Starting Eluent System (v/v) |
| Low to Medium | Hexane / Ethyl Acetate (95:5 to 70:30) |
| Medium to High | Dichloromethane / Methanol (99:1 to 95:5) |
| Low to Medium (Alternative) | Hexane / Dichloromethane (80:20 to 50:50) |
Visualized Workflows
To better illustrate the purification process, the following diagrams outline the general strategy and a troubleshooting decision tree.
Caption: General purification workflow from workup to final product.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. spinchem.com [spinchem.com]
- 12. researchgate.net [researchgate.net]
Preventing protodeboronation of 2,6-Dichloro-3-nitrophenylboronic acid
A Guide to Preventing Protodeboronation in Suzuki-Miyaura Coupling Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals utilizing 2,6-dichloro-3-nitrophenylboronic acid in their synthetic workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome the common challenge of protodeboronation, ensuring the success and reproducibility of your experiments.
Our subject molecule, this compound, is a valuable building block, but its specific electronic and steric properties make it particularly susceptible to premature cleavage of the C–B bond. This guide will explain the underlying mechanisms and provide actionable, evidence-based strategies to mitigate this undesired side reaction.
Troubleshooting Guide: Addressing Protodeboronation
This section is structured in a question-and-answer format to directly address the most common issues encountered during experimentation.
Q1: My LC-MS analysis shows a significant peak corresponding to the mass of 1,3-dichloro-2-nitrobenzene alongside my desired product. What is happening?
A1: You are observing the direct consequence of protodeboronation. This is an undesired side reaction where the boronic acid group (–B(OH)₂) is replaced by a hydrogen atom from a proton source in the reaction mixture, cleaving the carbon-boron bond[1]. The electron-withdrawing nature of the two chlorine atoms and the nitro group on the aromatic ring makes the carbon atom attached to the boron highly electrophilic and thus more susceptible to this cleavage, especially under basic conditions typical for Suzuki-Miyaura couplings[2][3].
Q2: I'm experiencing consistently low yields in my Suzuki-Miyaura coupling reaction. Could protodeboronation be the primary cause?
A2: Yes, it is a very likely culprit. Protodeboronation directly consumes your starting boronic acid, reducing its availability for the catalytic cycle of the cross-coupling reaction[1][4]. Every molecule of this compound that undergoes protodeboronation is one less molecule that can participate in the desired productive reaction, leading to diminished yields and complicating the purification process due to the formation of the 1,3-dichloro-2-nitrobenzene byproduct.
Q3: My reaction is performed under basic conditions, which are necessary for the Suzuki coupling. How can I prevent protodeboronation without stopping the desired reaction?
A3: This is the central challenge. The base required for the transmetalation step in the Suzuki-Miyaura catalytic cycle also promotes the formation of the more reactive boronate anion ([ArB(OH)₃]⁻), which is highly prone to protodeboronation[1][5]. The key is to control the reaction environment to favor the productive coupling over the undesired protodeboronation.
Here are several strategies, which we will detail in the protocols below:
-
Choice of Base: Avoid strong hydroxide bases like NaOH and KOH. Opt for weaker, non-hydroxide bases. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are often superior choices as they are sufficiently basic to facilitate the coupling but are less aggressive in promoting protodeboronation[6].
-
Control of pH: The rate of protodeboronation is highly pH-dependent[7]. For highly electron-deficient systems, acidic conditions can stabilize the boronic acid[1]. While the overall reaction must be basic, using a carefully buffered system or a weaker base can prevent excessively high pH levels that accelerate C-B bond cleavage.
-
Anhydrous Conditions: Water is a primary proton source for this side reaction[4]. Ensuring your solvent and reagents are anhydrous can significantly suppress protodeboronation. The use of boronic esters, such as the pinacol ester, can also provide greater stability against hydrolysis, which would otherwise form the more susceptible boronic acid in situ[8].
-
Reaction Temperature: Elevated temperatures can accelerate protodeboronation[4]. It is crucial to run the reaction at the lowest temperature that allows for an efficient catalytic turnover. If the reaction is slow, consider optimizing the catalyst and ligand system rather than simply increasing the temperature[6].
Q4: Would using a different form of the boronic acid, like a pinacol ester, help?
A4: Absolutely. Boronic esters, such as those formed with pinacol, are generally more stable and less prone to protodeboronation than their corresponding boronic acids[5][8]. This is a highly recommended strategy. The ester acts as a "protecting group" that is hydrolyzed in situ under the reaction conditions to slowly release the boronic acid. This "slow-release" strategy maintains a low steady-state concentration of the highly reactive boronic acid, minimizing its decomposition over time[1][7].
Frequently Asked Questions (FAQs)
-
What is the mechanism of base-catalyzed protodeboronation? The base-catalyzed process begins with a pre-equilibrium where a hydroxide ion attacks the boronic acid to form a tetrahedral boronate species ([ArB(OH)₃]⁻). This is followed by a rate-limiting reaction where the boronate reacts with a proton source (like water) to cleave the C-B bond[1]. For highly electron-deficient systems, an alternative mechanism involving the liberation of a transient aryl anion may also be at play[2][7].
-
Why is this compound so susceptible? The combination of two ortho-substituted electron-withdrawing groups (the chlorine atoms) and another powerful electron-withdrawing group (the nitro group) destabilizes the carbon-boron bond[3]. This electronic deficiency makes the aryl group a better leaving group, significantly accelerating the rate of protodeboronation under basic conditions[2].
-
Can I prepare and store solutions of this boronic acid in my reaction solvent? It is strongly discouraged. Given its instability, especially in aqueous or basic media, solutions should be prepared immediately before use. If you must prepare a stock solution, use a dry, aprotic solvent and store it under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (2-8°C)[9].
Visualizing the Process
To better understand the competing pathways, consider the following diagram:
Caption: Competing pathways for this compound in a Suzuki coupling.
Optimized Experimental Protocol
This protocol is designed to maximize the yield of the desired Suzuki-Miyaura coupling product while minimizing the formation of the protodeboronated byproduct.
Objective: To couple this compound with an aryl bromide.
Reagents & Equipment:
-
This compound (or its pinacol ester derivative)
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd(dppf)Cl₂)
-
Anhydrous base (e.g., K₃PO₄ or Cs₂CO₃)
-
Anhydrous solvent (e.g., Dioxane, Toluene, or DME)
-
Schlenk flask or similar reaction vessel, oven-dried
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
Step-by-Step Procedure:
-
Preparation: Thoroughly dry all glassware in an oven ( >120°C) overnight and allow it to cool under a stream of inert gas.
-
Reaction Setup: To the Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the anhydrous base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with inert gas three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the anhydrous solvent via syringe. Bubble the inert gas through the solvent for 15-20 minutes to degas it. Finally, add the palladium catalyst (typically 1-5 mol%).
-
Reaction Conditions:
-
Temperature: Begin the reaction at a moderate temperature (e.g., 60-70°C). Avoid high temperatures initially.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours. Look for the consumption of the aryl bromide and the formation of both the desired product and the 1,3-dichloro-2-nitrobenzene byproduct.
-
-
Troubleshooting During Reaction:
-
If the reaction is sluggish and there is minimal protodeboronation, you can slowly increase the temperature in 10°C increments.
-
If you observe significant protodeboronation relative to product formation, it indicates the catalytic cycle is too slow compared to the degradation. Consider using a more active ligand/catalyst system in your next attempt rather than increasing the temperature further[6].
-
-
Workup: Once the starting aryl bromide is consumed (or the reaction stalls), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Summary: Influence of Reaction Parameters
The following table summarizes the expected outcomes based on the choice of key reaction parameters. This is a qualitative guide to aid in your experimental design.
| Parameter | Condition 1 (Suboptimal) | Condition 2 (Optimized) | Rationale for Optimization |
| Base | NaOH (aq) | Anhydrous K₃PO₄ | Strong, aqueous bases dramatically accelerate protodeboronation[2][5]. Weaker, anhydrous bases are sufficient for coupling but minimize C-B bond cleavage[6]. |
| Solvent | Aqueous Dioxane | Anhydrous Dioxane | Water is a key proton source for the undesired reaction[4]. Strict anhydrous conditions starve the protodeboronation pathway. |
| Temperature | 100°C | 70°C | High temperatures can increase the rate of protodeboronation faster than the desired coupling[4]. Use the minimum effective temperature. |
| Boron Source | Boronic Acid | Pinacol Boronate Ester | Esters provide enhanced stability and enable a "slow-release" of the active boronic acid, keeping its concentration low and minimizing degradation[1][8]. |
By carefully selecting your reaction conditions and understanding the chemical principles at play, you can successfully suppress protodeboronation and achieve high yields in your coupling reactions involving this challenging yet valuable substrate.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. (2,6-Dichloro-3-nitrophenyl)boronic acid | 1072946-37-2 [sigmaaldrich.com]
Technical Support Center: Catalyst Poisoning in Reactions with Nitro-Substituted Arylboronic Acids
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide addresses a persistent challenge in palladium- and nickel-catalyzed cross-coupling reactions: catalyst poisoning and deactivation when using nitro-substituted arylboronic acids. While these substrates are crucial building blocks, the electron-withdrawing nature and coordination potential of the nitro group present unique difficulties, often leading to low yields, stalled reactions, and catalyst decomposition.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues. Our approach is rooted in explaining the underlying chemical principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide
This section is designed to help you diagnose and solve specific problems encountered during your experiments.
Issue 1: Low to No Product Yield with Complete Consumption of Starting Material
Q: My starting materials are consumed, but I'm seeing very little of my desired biaryl product. Instead, I have a complex mixture of side products. What is happening and how can I fix it?
A: This classic symptom often points towards competing side reactions outcompacing the desired cross-coupling pathway. The primary culprits are typically protodeboronation and homocoupling.
Potential Causes & Solutions
-
Protodeboronation: This is the cleavage of the C–B bond and its replacement with a C–H bond, converting your boronic acid into a simple nitroarene. It is often accelerated by strong bases and the presence of water, which acts as the proton source.[1]
-
Solution 1: Switch to Milder, Anhydrous Bases. Strong bases like NaOH or KOH in aqueous media can promote protodeboronation.[1] Consider using milder bases such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] Using a finely powdered, anhydrous base is critical.
-
Solution 2: Implement Anhydrous Conditions. Water is a key ingredient for protodeboronation.[1] Switching to a rigorously anhydrous solvent system (e.g., dry dioxane or toluene) can significantly suppress this side reaction.
-
Solution 3: Use a Boronic Acid Surrogate. If protodeboronation persists, consider converting the boronic acid to a more stable derivative, such as a trifluoroborate salt or a diethanolamine adduct, which can be used directly in the coupling reaction.[2][3]
-
-
Homocoupling (Glaser Coupling): This side reaction involves the coupling of two molecules of the boronic acid to form a symmetrical biaryl. It is primarily caused by the presence of oxygen, which can facilitate an alternative catalytic cycle.[1]
-
Solution: Rigorous Degassing. Ensure your solvent and reaction headspace are completely free of oxygen. Standard practice involves at least three "freeze-pump-thaw" cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes. Assembling the reaction under a positive pressure of inert gas is mandatory.[1][4]
-
Workflow: Diagnosing and Solving Low Yield Issues
Caption: Troubleshooting workflow for low product yield.
Issue 2: Reaction Stalls or Fails to Initiate, Palladium Black Observed
Q: My reaction starts but then stops, or it fails to proceed altogether. I see a black precipitate (palladium black) forming. What's causing this catalyst death?
A: The formation of palladium black is a clear visual indicator of catalyst decomposition. The active, soluble Pd(0) species is aggregating into inactive, bulk palladium metal. This is a common failure mode, especially with challenging substrates. [4]
Potential Causes & Solutions
-
Direct Catalyst Poisoning by the Nitro Group: The nitro group is a known catalyst poison.[5] It can coordinate strongly to the palladium center, inhibiting substrate binding and slowing down the catalytic cycle. This prolonged "stalled" state can give the catalyst time to decompose.
-
Solution 1: Use Bulky, Electron-Rich Ligands. Modern biarylphosphine ligands (e.g., Buchwald ligands like SPhos, BrettPhos, or RuPhos) are essential.[6] Their bulkiness creates a protective sphere around the metal center, preventing the formation of inactive palladium dimers and aggregates. Their strong electron-donating ability increases the catalyst's reactivity, accelerating the rate-limiting oxidative addition step and keeping the cycle moving.[7]
-
Solution 2: Increase Catalyst Loading. While not ideal, a modest increase in catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome partial deactivation to provide a reasonable yield.
-
-
High Reaction Temperature: Elevated temperatures accelerate not only the desired reaction but also catalyst decomposition pathways.[4]
-
Solution: Temperature Optimization. While nitro-substituted partners often require heat, excessively high temperatures should be avoided. Try running the reaction at the lower end of the effective temperature range (e.g., 80-100 °C) for a longer duration.[4]
-
-
In-situ Reduction of the Nitro Group: Under certain conditions (e.g., presence of certain bases, solvents, or impurities), the nitro group can be reduced to nitroso, hydroxylamino, or amino groups. These functionalities are also potent catalyst poisons that can shut down the reaction.[8]
-
Solution: Careful Selection of Reaction Conditions. Avoid overly harsh conditions. Ensure high-purity reagents and solvents. If reduction is suspected, re-evaluate the choice of base and solvent system.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of catalyst poisoning by nitro groups?
A1: The poisoning mechanism is multifaceted. Primarily, the nitro group acts as a Lewis base and can coordinate directly to the electron-deficient palladium or nickel catalyst center.[5] This coordination occupies an active site, preventing the binding of the aryl halide (in the oxidative addition step) or the boronic acid (in the transmetalation step). This effectively slows or halts the catalytic cycle. Furthermore, the nitro group can oxidize the active Pd(0) catalyst to inactive Pd(II) species, a process that can lead to metal leaching from a solid support or aggregation into palladium black.[8]
Diagram: Proposed Mechanism of Nitro Group-Induced Catalyst Deactivation
Caption: The nitro group can divert the active Pd(0) catalyst from the main cycle.
Q2: Why are standard catalysts like Pd(PPh₃)₄ often ineffective for these reactions?
A2: Tetrakis(triphenylphosphine)palladium(0), or Pd(PPh₃)₄, relies on a relatively simple ligand. While effective for many standard Suzuki couplings, triphenylphosphine (PPh₃) is not sufficiently electron-rich or sterically bulky to address the dual challenges posed by nitro-substituted substrates.[7]
-
Slow Oxidative Addition: The electron-withdrawing nitro group deactivates the aryl halide partner (if applicable), making the rate-determining oxidative addition step very slow. The moderate electron-donating ability of PPh₃ is often insufficient to accelerate this step.
-
Poor Catalyst Stability: PPh₃ does not provide enough steric protection to prevent catalyst agglomeration into palladium black, a problem exacerbated by the slow catalytic turnover.[4]
Modern, bulky, and electron-rich biarylphosphine ligands are designed specifically to overcome these limitations.[7]
Q3: Can nitroarenes be used as the electrophile (coupling partner) instead of the boronic acid?
A3: Yes, and this is a fascinating area of modern research. Traditionally, Suzuki reactions use aryl halides or triflates as electrophiles. However, recent studies have shown that the C–NO₂ bond itself can be cleaved and participate in oxidative addition to a palladium(0) center.[6][9] These reactions are challenging and typically require highly specialized catalytic systems, such as those employing bulky biarylphosphine ligands like BrettPhos, along with specific bases and additives.[6][10] This demonstrates the strong interaction between the nitroarene and the catalyst, which, if not productively channeled into a C-NO₂ coupling cycle, manifests as catalyst poisoning in a standard Suzuki reaction.
Q4: Are there alternatives to palladium for coupling nitro-substituted arylboronic acids?
A4: Nickel-based catalysts are a promising and cost-effective alternative to palladium.[11] Nickel catalysts can be particularly effective for coupling with less reactive electrophiles.[7] However, they are also susceptible to poisoning by Lewis-basic functional groups like pyridines and potentially nitro groups.[11] Catalyst deactivation via the formation of "nickel-black" is also a known issue, similar to palladium.[12][13] Therefore, while nickel is a viable option, it requires careful optimization of ligands and reaction conditions, much like palladium systems.[14]
Data & Protocols
Table 1: Recommended Catalyst Systems for Challenging Couplings
| Catalyst Precursor | Recommended Ligand | Target Substrate Class | Key Advantages |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or RuPhos | Electron-deficient arylboronic acids | Excellent for promoting fast oxidative addition and stabilizing the catalyst.[6] |
| XPhos Pd G3 | (None required) | Sterically hindered & electron-deficient partners | Air- and moisture-stable precatalyst, easy to handle, highly active.[1] |
| Ni(COD)₂ or NiCl₂(glyme) | PCy₃ or dppf | Electron-poor arylboronic acids with aryl arenesulfonates | Cost-effective alternative to palladium; can couple less reactive electrophiles.[14] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling with a Nitro-Substituted Arylboronic Acid
This protocol provides a robust starting point for optimization. Strict adherence to anaerobic technique is paramount for success.
Reagents & Equipment
-
Reaction Vessel: Oven-dried Schlenk flask or reaction vial with a magnetic stir bar.
-
Reagents:
-
Nitro-substituted arylboronic acid (1.2 equiv.)
-
Aryl halide (limiting reagent, 1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Anhydrous base (e.g., K₂CO₃, finely powdered and dried, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, or dry Toluene)
-
-
Equipment: Schlenk line or glovebox, syringes, needles.
Procedure
-
Vessel Preparation: To the oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), nitro-substituted arylboronic acid (1.2 equiv.), K₂CO₃ (2.5 equiv.), and the palladium precatalyst (2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and attach it to a Schlenk line. Evacuate the flask under vacuum and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting aryl halide.
-
Degassing (if not pre-degassed): If the solvent was not degassed beforehand, subject the sealed reaction mixture to three "freeze-pump-thaw" cycles.
-
Freeze the mixture in a liquid nitrogen bath.
-
Apply high vacuum for 5-10 minutes.
-
Close the vacuum tap and thaw the mixture. You should see gas bubbles evolve.
-
Repeat two more times.
-
-
Reaction: Place the flask in a preheated oil bath or heating block set to the desired temperature (typically 80–110 °C) and stir vigorously.[1]
-
Monitoring: Monitor the reaction's progress by taking small aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete (or has stalled), cool the flask to room temperature. Dilute the mixture with an organic solvent like ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography.[1]
Diagram: Inert Atmosphere Reaction Setup
Caption: A standard Schlenk line setup for maintaining an inert atmosphere.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 6. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scispace.com [scispace.com]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
- 12. pure.mpg.de [pure.mpg.de]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Sterically Hindered Suzuki Coupling
Welcome to the technical support center for one of the most challenging yet crucial transformations in modern organic synthesis: the Suzuki-Miyaura cross-coupling of sterically hindered substrates. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with bulky coupling partners. Here, we will dissect the critical role of reaction temperature, providing troubleshooting guidance and practical protocols to help you navigate these demanding reactions.
Section 1: Understanding the Challenge
Q1: Why is steric hindrance a major problem in Suzuki coupling, and how does temperature play a role?
A1: Steric hindrance, the spatial bulk around the reactive centers of the aryl halide and the organoboron reagent, poses a significant barrier to the Suzuki-Miyaura coupling. This bulkiness impedes key steps in the catalytic cycle.[1][2]
The primary hurdles are:
-
Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-halide bond, can be slowed by bulky groups adjacent to the halide.
-
Transmetalation: This is often the rate-determining step. The transfer of the organic group from the boron atom to the palladium center requires the two coupling partners to come into close proximity within the palladium coordination sphere. Bulky ortho-substituents can make this approach energetically unfavorable.[3]
-
Reductive Elimination: The final step, where the new carbon-carbon bond is formed and the product is released from the palladium catalyst, can also be slowed by steric congestion around the metal center.[3]
Temperature's Role: Increasing the reaction temperature provides the necessary thermal energy to overcome the activation barriers of these sterically demanding steps.[4] Essentially, higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, which facilitates the difficult bond-forming and bond-breaking events. However, temperature is a double-edged sword; excessive heat can lead to catalyst decomposition and unwanted side reactions.
Q2: What are the primary signs that my low yield is due to steric hindrance versus another issue?
A2: Differentiating the root cause of a failed reaction is critical. Here are signs that point towards steric hindrance as the primary culprit:
-
Stalled Reaction: You observe initial product formation, but the reaction stalls with significant starting material remaining, even after an extended time. This suggests the activation energy for a key step is too high to proceed to completion under the current conditions.
-
Success with Less Hindered Analogs: If you test a similar, but less sterically encumbered, substrate (e.g., a para-substituted analog instead of an ortho,ortho'-disubstituted one) and it proceeds smoothly under the same conditions, steric hindrance is the likely issue.
-
Known "Difficult" Substrate Classes: You are working with substrates known to be challenging, such as tetra-ortho-substituted biaryls, aryl halides with two ortho-substituents (e.g., mesityl bromide), or bulky secondary alkylboronic acids.[5][6]
If you see complete consumption of starting material but low product yield, the issue might be decomposition of the starting materials, product, or catalyst, which can also be temperature-related.
Section 2: Temperature Optimization & Troubleshooting
This section provides a systematic approach to optimizing temperature and solving common problems.
Q3: My reaction with a hindered substrate is not working at standard temperatures (e.g., 80-100 °C). What is my first step?
A3: Your first step should be a systematic temperature increase, but this must be done in concert with ensuring your catalyst system is appropriate for the challenge. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered couplings.[1]
Immediate Actions:
-
Verify Your Catalyst/Ligand System: Before increasing temperature, ensure you are using a catalyst system designed for sterically demanding couplings. Modern catalyst systems employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[3] These ligands promote the crucial oxidative addition and reductive elimination steps.[3]
-
Incremental Temperature Increase: Increase the reaction temperature in a controlled manner. For example, if your reaction failed at 80 °C, re-run the reaction at 100 °C, then 120 °C. Monitor the reaction by TLC, GC-MS, or LC-MS to track conversion and check for side-product formation.[3] For extremely demanding couplings, temperatures as high as 140 °C may be necessary.[5]
A workflow for this process is illustrated below.
Q4: I increased the temperature, and now I see multiple spots on my TLC plate and a lower yield. What is happening?
A4: This is a classic case of thermal decomposition or the acceleration of unwanted side reactions. High temperatures, while necessary to promote the desired coupling, can also open pathways to undesired products.
Common Side Reactions at Elevated Temperatures:
-
Protodeboronation: The boronic acid reacts with residual water or protic solvent to replace the boron group with a hydrogen atom. This consumes your coupling partner.
-
Homocoupling: Two molecules of the boronic acid couple with each other, forming a symmetric biaryl. This is often promoted by oxygen or high temperatures.
-
Catalyst Decomposition: Palladium catalysts, especially ligandless ones or those with thermally unstable ligands, can decompose at high temperatures to form inactive palladium black.
-
Substrate/Product Decomposition: The sensitive functional groups on your starting materials or product may not be stable at the required temperature.
Troubleshooting Steps:
-
Lower the Temperature: Find the "sweet spot." The optimal temperature is the one that provides the highest rate for the desired reaction before side reactions become significant. A screening experiment (see Protocol 1) is invaluable here.
-
Ensure Inert Atmosphere: Rigorously degas your solvents and use a robust inert atmosphere (Argon or Nitrogen) to minimize oxygen, which can promote homocoupling and catalyst oxidation.
-
Choose a More Stable Catalyst: Some pre-catalysts (e.g., G3 or G4 Buchwald palladacycles) are designed for higher thermal stability.
-
Consider Microwave Heating: Microwave irradiation can rapidly heat the reaction mixture to the target temperature, often for a much shorter duration than conventional heating.[7] This can dramatically reduce the incidence of side products by minimizing the total time the reaction is exposed to high heat.[8]
Q5: Can changing the solvent help with sterically hindered couplings?
A5: Absolutely. The solvent plays a crucial role in catalyst solubility, stability, and the reaction rate. For high-temperature applications, the solvent's boiling point is a primary consideration.
| Solvent | Typical Boiling Point (°C) | Common Use Cases & Notes |
| Toluene | 111 | A very common choice. Good for many reactions up to ~110 °C. |
| Dioxane | 101 | Often used with water as a co-solvent. Good solubility for many substrates. |
| Xylenes | ~140 | A mixture of isomers used for reactions requiring higher temperatures (110-140 °C).[5] |
| DMF / DMAc | 153 / 165 | High-boiling polar aprotic solvents. Can be effective but may coordinate to the catalyst or cause decomposition at very high temperatures. |
| t-Amyl Alcohol | 102 | A protic solvent that can sometimes be beneficial, but care must be taken regarding protodeboronation. |
When switching to a higher-boiling solvent like xylenes to push the reaction temperature higher, always re-evaluate the other parameters, as the optimal base and catalyst concentration may change.
Section 3: Experimental Protocols & Advanced Methods
Protocol 1: Parallel Screening of Reaction Temperature
This protocol allows for the efficient determination of the optimal temperature for a challenging coupling.
Objective: To identify the temperature that maximizes product yield while minimizing side-product formation for a sterically hindered Suzuki coupling.
Methodology:
-
Setup: In an inert atmosphere glovebox, prepare 4-6 identical reaction vials. To each vial, add the aryl halide (1.0 equiv), boronic acid (1.2-1.5 equiv), base (e.g., K₃PO₄, 2.0-3.0 equiv), palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and a stir bar.
-
Solvent Addition: Add the degassed solvent (e.g., Toluene or Xylenes, to achieve ~0.1 M concentration) to each vial.
-
Heating: Place the vials in separate wells of a pre-heated parallel synthesis block set to different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C).
-
Monitoring: After a set time (e.g., 2 hours), take a small aliquot from each reaction. Quench the aliquot and analyze by LC-MS or GC-MS to determine the conversion to product and the formation of any major impurities.
-
Analysis: Continue the reaction, taking time points (e.g., 6h, 12h, 24h) until the reaction with the best profile is complete or has stalled. The optimal temperature is the one that gives the highest, cleanest conversion in a reasonable timeframe.
Q6: When should I consider using microwave heating?
A6: Microwave heating is an excellent tool specifically for sterically hindered reactions that are slow or require very high temperatures with conventional heating.[7][9][10]
Consider switching to microwave heating when:
-
Conventional heating at the solvent's reflux temperature is too slow or results in a stalled reaction.
-
You observe significant thermal decomposition of your substrate, product, or catalyst over long reaction times.[8]
-
You need to rapidly screen multiple conditions. Microwave synthesizers can run many reactions in parallel with precise temperature control.
Microwave-assisted reactions can often be completed in minutes rather than hours, dramatically accelerating research and development.[8] For example, reactions that require 24 hours under thermal conditions might reach completion in just 20 minutes in a microwave reactor.[8]
The Suzuki Coupling Catalytic Cycle
Understanding the mechanism helps in troubleshooting. Steric hindrance primarily affects the Transmetalation and Reductive Elimination steps, which often require higher thermal energy to proceed efficiently.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. wwjmrd.com [wwjmrd.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Studies of microwave-enhanced Suzuki-Miyaura vinylation of electron-rich sterically hindered substrates utilizing potassium vinyltrifluoroborate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling Reactions
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during these powerful synthetic transformations. The content is structured in a question-and-answer format to directly address specific experimental challenges, providing not just solutions but also the underlying scientific reasoning to empower your future reaction optimization.
Part 1: Common Issues & Troubleshooting
Issue 1: Low to No Product Yield
Q1: My cross-coupling reaction shows little to no conversion. What are the primary factors to investigate?
A1: Low or nonexistent yield is the most common issue and can stem from several sources. A systematic approach is crucial.[1] Begin by assessing the quality of your reagents and the integrity of your reaction setup.
-
Reagent Integrity: The purity of all components is paramount. Impurities in the starting materials (e.g., aryl halide, organometallic partner), solvent, or base can poison the catalyst. Ensure all reagents are of high purity and, if necessary, purify them before use. Solvents and liquid amines should be anhydrous and freshly distilled or sourced from a reputable supplier.[1][2]
-
Catalyst Activity: The heart of the reaction is the active Pd(0) catalyst. Many reactions start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) which must be reduced in situ to the active Pd(0) species.[3][4] If this reduction is inefficient, the catalytic cycle will not initiate.[1][5] Consider the following:
-
Precatalyst Choice: Modern, well-defined precatalysts (e.g., Buchwald G3/G4 precatalysts) are often more reliable as they form the active Pd(0) species more cleanly and efficiently.[6]
-
Ligand Selection: The ligand is critical for stabilizing the Pd(0) center and facilitating the elementary steps of the catalytic cycle.[3][7] An inappropriate ligand can lead to catalyst deactivation or slow reaction rates.[8]
-
-
Inert Atmosphere: The active Pd(0) catalyst and many phosphine ligands are sensitive to atmospheric oxygen.[9][10] Oxygen can oxidize the Pd(0) to inactive Pd(II) species or degrade the phosphine ligand to its corresponding phosphine oxide, which is a poor ligand for palladium.[9][10][11] It is critical to thoroughly degas your solvent and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[1][2][11]
Issue 2: Catalyst Decomposition (Palladium Black Formation)
Q2: My reaction mixture turns black with a precipitate. What is this, and how can I prevent it?
A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition.[2][8] This occurs when the catalytically active, soluble Pd(0) species agglomerate into inactive metallic palladium nanoparticles that precipitate from the solution.[3][8][9][12]
Causality and Prevention:
| Cause | Explanation | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can oxidize the Pd(0) catalyst, leading to its decomposition and precipitation.[2][9] | Ensure rigorous degassing of solvents and maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment.[2][9] |
| Inadequate Ligand Stabilization | An insufficient amount of ligand or a ligand that binds weakly can fail to stabilize the Pd(0) intermediates, promoting aggregation.[8][9] | Increase the ligand-to-palladium ratio.[8] Screen different ligands, particularly bulkier, more electron-rich phosphines which are often better at stabilizing the catalyst.[11] |
| High Temperatures | Excessive heat can accelerate catalyst decomposition pathways.[5][8] | Lower the reaction temperature.[8] This may require a longer reaction time, but can preserve catalyst activity. |
| Impure Reagents/Solvents | Impurities can act as catalyst poisons, leading to destabilization and precipitation.[2] | Use high-purity reagents and anhydrous, degassed solvents.[2] |
Issue 3: Side Reactions and Byproduct Formation
Q3: I'm observing significant amounts of homocoupled products from my organometallic reagent. How can I suppress this?
A3: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings. In Suzuki reactions, this involves the coupling of two boronic acid molecules, while in Sonogashira reactions, it's the coupling of two terminal alkynes (Glaser coupling).[2][13]
-
Suzuki Homocoupling: This side reaction is often promoted by the presence of Pd(II) species and oxygen.[14] To minimize it:
-
Ensure efficient reduction of the Pd(II) precatalyst to Pd(0).
-
Maintain a strictly inert atmosphere to prevent oxidation of Pd(0).[14]
-
Slow addition of the boronic acid can sometimes help by keeping its instantaneous concentration low.
-
-
Sonogashira Homocoupling (Glaser Coupling): This is often catalyzed by the copper(I) co-catalyst, especially in the presence of oxygen.[2]
-
Minimize Copper: Reduce the loading of the copper(I) salt.[2][13]
-
Slow Alkyne Addition: Adding the alkyne slowly can disfavor the bimolecular homocoupling reaction.[2][13]
-
Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is a highly effective solution.[2]
-
Q4: My reaction is producing dehalogenated starting material. What causes this and how can I avoid it?
A4: Dehalogenation is a side reaction where the halide on the electrophile is replaced by a hydrogen atom. This can occur through various pathways, often involving β-hydride elimination from alkyl groups on the palladium catalyst or from certain reagents.
-
Mitigation Strategies:
-
Ligand Choice: The choice of ligand can significantly influence the propensity for β-hydride elimination. Bulky ligands can often disfavor this pathway.
-
Base and Solvent: The choice of base and solvent can also play a role. Screening different combinations may be necessary.
-
Reaction Temperature: Lowering the reaction temperature can sometimes suppress dehalogenation.
-
Part 2: Key Experimental Parameters
Ligand Selection
Q5: How do I choose the right ligand for my cross-coupling reaction?
A5: Ligand selection is arguably the most critical parameter in optimizing a cross-coupling reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can control selectivity.[3] There is no "one-size-fits-all" ligand, and screening is often necessary.[3]
-
General Principles:
-
Electron-rich and bulky ligands (e.g., Buchwald-type biarylphosphines like SPhos, XPhos; N-heterocyclic carbenes or NHCs) are often required for challenging substrates like aryl chlorides or sterically hindered partners.[7][15][16] They promote oxidative addition and reductive elimination.
-
Bidentate ligands (e.g., dppf, Xantphos) can offer greater stability to the catalyst.[4]
-
Solvent Effects
Q6: How does the choice of solvent affect my reaction?
A6: The solvent plays multiple roles: it dissolves the reagents, can stabilize catalytic intermediates, and can modulate the activity of the base.[17][18][19]
-
Polar vs. Nonpolar: The polarity of the solvent can have a profound impact. For instance, in some Suzuki-Miyaura couplings, polar solvents like DMF or MeCN can stabilize anionic palladium intermediates, leading to a switch in chemoselectivity compared to nonpolar solvents like toluene or THF.[17][20]
-
Coordinating vs. Non-coordinating: Solvents can also act as ligands. Coordinating solvents may compete with the primary ligand for a binding site on the palladium, potentially altering the catalytic activity.[20]
A summary of commonly used solvents and their general characteristics:
| Solvent | Polarity | Coordinating Ability | Common Applications |
| Toluene | Nonpolar | Low | Suzuki, Buchwald-Hartwig, Heck |
| Dioxane | Polar Aprotic | Moderate | Suzuki, Buchwald-Hartwig[6][21] |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Suzuki, Sonogashira, Negishi[2][6] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Heck, Sonogashira[2][8][17] |
Part 3: Visualizing the Process
The Catalytic Cycle
A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions is a fundamental concept for troubleshooting. Understanding each step helps to diagnose where a reaction might be failing.
Caption: Generalized catalytic cycle for cross-coupling.
Troubleshooting Flowchart
When a reaction fails, a logical progression of checks can efficiently identify the problem.
Caption: A systematic workflow for troubleshooting failed reactions.
Part 4: Experimental Protocols
Protocol 1: Standard Procedure for Degassing a Solvent
Properly deoxygenated solvents are critical for success. The "freeze-pump-thaw" method is highly effective.
Materials:
-
Schlenk flask equipped with a magnetic stir bar and a rubber septum or stopcock.
-
Solvent to be degassed.
-
Vacuum line and inert gas (Argon or Nitrogen) manifold.
-
Cold bath (liquid nitrogen or dry ice/acetone).
Procedure:
-
Place the solvent in the Schlenk flask. Do not fill more than half-full.
-
Freeze: Immerse the flask in the cold bath until the solvent is completely frozen solid.
-
Pump: With the solvent frozen, open the flask to the vacuum line and evacuate for 5-10 minutes. This removes the air from the headspace above the frozen solvent.
-
Close the flask to the vacuum line.
-
Thaw: Remove the flask from the cold bath and allow the solvent to thaw completely. You may observe gas bubbles being released from the solvent as it thaws.
-
Repeat the freeze-pump-thaw cycle at least three times to ensure complete removal of dissolved oxygen.
-
After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use.
Protocol 2: General Setup for a Suzuki-Miyaura Coupling Reaction
This protocol provides a robust starting point for a typical Suzuki coupling.
Materials:
-
Oven-dried Schlenk tube or round-bottom flask with a stir bar.
-
Aryl halide (1.0 mmol, 1.0 equiv).
-
Arylboronic acid (1.2 mmol, 1.2 equiv).
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Palladium precatalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).[22]
-
Inert gas supply.
Procedure:
-
To the oven-dried Schlenk tube, add the aryl halide, arylboronic acid, and base.
-
Add the palladium precatalyst.
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[22]
-
Using a syringe, add the degassed solvent system.[22]
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for purification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. reddit.com [reddit.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. reddit.com [reddit.com]
- 16. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 20. researchgate.net [researchgate.net]
- 21. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 2,6-Dichloro-3-nitrophenylboronic Acid Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of substituted phenylboronic acids is a critical step in the synthesis of novel therapeutics. Among these, 2,6-dichloro-3-nitrophenylboronic acid and its derivatives represent a class of compounds with significant potential, owing to the unique electronic and steric properties imparted by their substitution pattern. This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of these compounds, offering a framework for their unambiguous identification and a comparison with related analogues.
The Central Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy stands as an unparalleled tool for the structural determination of organic molecules. By probing the chemical environment of protons, it provides a detailed map of the molecular architecture. For substituted benzene rings, the chemical shifts (δ), coupling constants (J), and splitting patterns of the aromatic protons are exquisitely sensitive to the nature and position of the substituents. This sensitivity allows for the confident assignment of isomeric structures, a crucial aspect in process development and quality control.
Deciphering the ¹H NMR Spectrum of this compound
While a publicly available, experimentally verified ¹H NMR spectrum for this compound is not readily found in the literature, we can predict its key features with a high degree of confidence by analyzing the electronic effects of its substituents and by comparing it to structurally similar compounds.
Predicted ¹H NMR Spectral Data for this compound:
The aromatic region of the ¹H NMR spectrum is expected to display two distinct signals corresponding to the two protons on the phenyl ring.
-
H-4 (proton para to the nitro group): This proton is expected to appear as a doublet. The strong electron-withdrawing nature of the nitro group will deshield this proton, shifting its signal downfield.
-
H-5 (proton meta to the nitro group): This proton will also appear as a doublet due to coupling with H-4. It will be less deshielded than H-4.
The boronic acid group, B(OH)₂, also exerts an electron-withdrawing effect, further contributing to the downfield shift of the aromatic protons. The two chlorine atoms in the ortho positions will have a significant impact on the chemical shifts due to their electronegativity and steric effects.
Comparative Analysis with Structurally Related Boronic Acid Derivatives
To substantiate our predictions and provide a broader context, we will compare the expected ¹H NMR characteristics of this compound with the experimentally determined data of relevant analogues.
The Influence of a Meta-Nitro Group: 3-Nitrophenylboronic Acid Pinacol Ester
The pinacol ester of 3-nitrophenylboronic acid serves as an excellent model to understand the effect of a meta-nitro group on the aromatic protons.
| Compound | Aromatic Protons | Chemical Shift (δ, ppm) | Multiplicity | J-coupling (Hz) |
| 3-Nitrophenylboronic acid pinacol ester | H-2 | 8.63 | d | 1.5 |
| H-4 | 8.28 | dd | 8.2, 1.2 | |
| H-6 | 8.09 | d | 7.9 | |
| H-5 | 7.53 | t | 7.9 |
Data sourced from supporting information for a Royal Society of Chemistry publication.
The data clearly shows the significant downfield shift of the protons ortho and para to the nitro group.
The Impact of Ortho-Dichloro Substitution: 2,6-Dichlorotoluene
To isolate the effect of the 2,6-dichloro substitution pattern, we can examine the ¹H NMR spectrum of 2,6-dichlorotoluene.
| Compound | Aromatic Protons | Chemical Shift (δ, ppm) | Multiplicity |
| 2,6-Dichlorotoluene | Aromatic | 7.25 - 7.05 | m |
Note: Specific assignments for individual protons are not detailed in the available reference spectrum.
The multiplet in the aromatic region indicates the presence of the three protons on the ring, with their chemical shifts influenced by the two chlorine atoms and the methyl group.
Experimental Protocol for ¹H NMR Analysis
Achieving high-quality, reproducible ¹H NMR data is contingent upon meticulous sample preparation and the use of appropriate instrument parameters.
Step-by-Step Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the boronic acid derivative.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is often a good choice for boronic acids due to its ability to solubilize polar compounds and its distinct residual solvent peak for referencing.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial. Gentle warming or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Filtration (Optional but Recommended): To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in the pipette during transfer.
Recommended NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended for optimal signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically sufficient.
-
Acquisition Time (AQ): ~2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds. A longer delay may be necessary for accurate integration if quantitative analysis is required.
-
Number of Scans (NS): 16-64 scans are generally adequate for achieving a good signal-to-noise ratio for a sample of this concentration.
-
Spectral Width (SW): A spectral width of ~16 ppm is appropriate for most organic molecules.
Structural Insights and Causality of Chemical Shifts
The predicted ¹H NMR spectrum of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents.
The strong electron-withdrawing nature of the nitro group via both inductive and resonance effects significantly deshields the ortho and para positions. The two chlorine atoms, being highly electronegative, also contribute to the overall electron deficiency of the ring through inductive withdrawal. The boronic acid group is also considered to be inductively electron-withdrawing. This cumulative deshielding effect is expected to shift the aromatic proton signals of this compound further downfield compared to less substituted analogues.
Conclusion
A Senior Application Scientist's Guide to LC-MS Analysis of Suzuki Coupling Reactions
Introduction: The Crucial Role of Precision in Modern Synthesis
The Suzuki-Miyaura coupling reaction stands as a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. Its ability to efficiently form carbon-carbon bonds has revolutionized the construction of complex molecules, from active pharmaceutical ingredients (APIs) to advanced materials.[1][2] The reaction's importance was formally recognized with the 2010 Nobel Prize in Chemistry.[3] However, the apparent simplicity of its overall transformation—coupling an organoboron species with an organohalide—belies a complex catalytic cycle with potential for numerous side reactions.[4]
For professionals in drug development, understanding the intricate details of a reaction is not merely academic; it is a prerequisite for process optimization, impurity profiling, and ensuring regulatory compliance.[5][6] This is where analytical chemistry, specifically Liquid Chromatography-Mass Spectrometry (LC-MS), becomes an indispensable tool.[7][8] This guide provides an in-depth comparison of LC-MS with other analytical techniques for monitoring Suzuki coupling reactions, grounded in the principles of scientific integrity and field-proven expertise. We will explore not just the "how" but the critical "why" behind the analytical choices that drive successful drug development.
The Suzuki Coupling Reaction: A Mechanistic Overview
To effectively analyze the Suzuki reaction, one must first understand its components and mechanism. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.[1][9]
Key Reaction Components:
-
Organoboron Reagent: Typically a boronic acid or boronate ester.[4]
-
Organohalide (or Triflate): The electrophilic partner.
-
Palladium Catalyst: A source of Pd(0), often introduced as a more stable Pd(II) precatalyst.
-
Base: Essential for activating the organoboron reagent to facilitate transmetalation.[10]
-
Solvent: Often a mixture of an organic solvent (like dioxane or THF) and water.[11]
The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) complex.[1]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]
// Nodes pd0 [label="Pd(0)L\n (Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; oxadd [label="Oxidative\nAddition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; trans [label="Transmetalation", fillcolor="#34A853", fontcolor="#FFFFFF"]; redel [label="Reductive\nElimination", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="R¹-R²\n (Product)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Invisible nodes for layout p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0]; p4 [shape=point, width=0];
// Edges pd0 -> p1 [arrowhead=none]; p1 -> oxadd [label=" R¹-X\n(Organohalide)", dir=forward]; oxadd -> p2 [arrowhead=none]; p2 -> trans [label=" [X-Pd(II)L-R¹]", dir=forward]; trans -> p3 [arrowhead=none]; p3 -> redel [label=" [R²-Pd(II)L-R¹]", dir=forward]; redel -> product; redel -> p4 [arrowhead=none]; p4 -> pd0 [label=" Catalyst\nRegeneration", dir=forward];
// Edge from external reactant boronic [label="R²-B(OH)₂ + Base\n(Activated Boronic Acid)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#202124"]; boronic -> trans; } caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
This seemingly clean cycle can be complicated by side reactions such as the homocoupling of boronic acids or the dehalogenation of the starting material, leading to a complex mixture that requires a powerful analytical technique for resolution.[4]
Comparative Guide to Analytical Methodologies
The choice of analytical technique is dictated by the specific question being asked. Is it a quick check for reaction completion? A detailed kinetic study? Or a search for trace-level impurities?
| Feature | LC-MS/UV | TLC-MS | NMR Spectroscopy | GC-MS |
| Primary Use | Quantitative analysis, impurity profiling, reaction monitoring | Rapid qualitative checks for completion | Structural elucidation, quantitative analysis | Analysis of volatile, thermally stable compounds |
| Sensitivity | High (ppb-ppt) | Moderate | Low to Moderate | High |
| Specificity | Very High (Mass-to-charge ratio) | Moderate (Rf value + mass) | High (Chemical environment) | Very High (Fragmentation pattern) |
| Quantitative Power | Excellent (with standards) | Poor to Semi-quantitative | Excellent (often without standards) | Excellent (with standards) |
| Speed | 5-30 min per sample | < 5 min per sample | 5-15 min per sample | 10-40 min per sample |
| Key Limitation | Matrix effects, requires ionization | Low resolution, not automated | Lower sensitivity | Limited to volatile/thermostable analytes |
In-Depth Analysis: LC-MS as the Gold Standard
For a comprehensive understanding of a Suzuki reaction mixture, LC-MS, often coupled with a UV detector, is the unparalleled choice. It provides a sensitive, selective, and quantitative snapshot of the reaction's progress.
Why It Excels for Suzuki Reactions
The power of LC-MS lies in its hybrid nature. The liquid chromatography (LC) front-end separates the complex mixture's components in time, while the mass spectrometer (MS) back-end provides two crucial pieces of information for each separated component: its mass-to-charge ratio (m/z) and its relative abundance. This allows for the simultaneous monitoring of starting materials, the desired product, and critical byproducts, even if they co-elute with other species.[12]
Causality Behind Experimental Choices
-
Chromatography Mode: Reversed-phase liquid chromatography (RPLC) is the workhorse. The non-polar stationary phase (typically C18) effectively retains the largely organic, non-polar to moderately polar reactants and products of the Suzuki reaction. The mobile phase, a gradient of water and an organic solvent like acetonitrile or methanol, allows for the sequential elution of compounds based on their polarity.
-
Mobile Phase Additives: Small amounts of an acid (e.g., 0.1% formic acid) or a buffer (e.g., ammonium formate) are critical. Why? These additives serve a dual purpose: they standardize the pH to ensure reproducible retention times and, more importantly, they facilitate ionization by providing a source of protons (H+) or adducts (e.g., NH4+), which is essential for detection by the mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) is the preferred method. It's a "soft" ionization technique that gently transfers ions from the liquid phase to the gas phase without significant fragmentation. This is ideal for Suzuki reaction components, as it typically yields an intact molecular ion ([M+H]+), making mass identification straightforward. A key challenge, however, can be the poor ionization efficiency of some neutral compounds.[13]
// Edges "Reaction\nVessel" -> "Quench" [label="Aliquot"]; "Quench" -> "Dilute" -> "Filter" -> "Autosampler"; "Autosampler" -> "LC Pump\n& Column" [label="Inject"]; "LC Pump\n& Column" -> "Mass\nSpectrometer" [label="Separate & Ionize"]; "Mass\nSpectrometer" -> "Chromatogram\n(Intensity vs. Time)"; "Mass\nSpectrometer" -> "Mass Spectrum\n(Intensity vs. m/z)"; "Chromatogram\n(Intensity vs. Time)" -> "Quantitation\n& Report"; "Mass Spectrum\n(Intensity vs. m/z)" -> "Quantitation\n& Report"; } caption: General experimental workflow for LC-MS analysis of a reaction.
Experimental Protocols
Protocol 1: Quantitative LC-MS Analysis of a Suzuki Reaction
This protocol is designed for accurate monitoring of reactant consumption and product formation.
1. Sample Preparation (The Self-Validating Step):
- Aliquot Collection: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully extract a small, representative aliquot (e.g., 20 µL) from the vigorously stirring reaction mixture.
- Quenching: Immediately add the aliquot to a vial containing 1 mL of a 50:50 acetonitrile/water mixture. Causality: This step is critical. The large volume of solvent instantly dilutes the reactants and catalyst, effectively stopping the reaction in the sample vial. This ensures the analytical data accurately reflects the reaction state at the precise moment of sampling.
- Dilution: Perform a further serial dilution if necessary to bring the analyte concentrations within the linear dynamic range of the mass spectrometer. A typical final concentration is in the low µg/mL to ng/mL range.
- Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulate matter that could clog the LC system.
- Transfer: Transfer the filtrate to an autosampler vial for analysis.
2. LC-MS Instrumentation and Conditions:
- LC System: UHPLC system for high resolution and speed.
- Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 2 µL.
- MS System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.
- Ionization Mode: ESI, Positive Mode.
- Data Acquisition: Scan mode from m/z 100-1000. Monitor for the exact masses of starting materials, expected product, and potential side products (e.g., homocoupled product).
Protocol 2: Rapid Reaction Check by TLC-MS
This method is ideal for a quick, qualitative assessment of whether the starting material has been consumed.[14]
-
Spotting: Using a capillary tube, spot a small amount of the crude reaction mixture directly onto a silica gel TLC plate. Also spot the starting material as a reference.
-
Development: Develop the plate in an appropriate solvent system (e.g., 30:70 Ethyl Acetate/Hexanes). The goal is to achieve separation between the starting material and the product spot.
-
Visualization: Visualize the spots under a UV lamp.[14]
-
TLC-MS Analysis: Use a TLC-MS interface (such as the Advion Plate Express®) to directly elute the spots of interest from the plate into the mass spectrometer. A solvent (e.g., methanol with 0.1% formic acid) is used to extract the analyte, which is then analyzed by a compact mass spectrometer (CMS). This provides rapid mass confirmation of the product and verifies the absence of the starting material.
Alternative Methodologies: When to Use Them
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful complementary technique. While LC-MS excels at detecting what is present, NMR excels at defining the precise chemical structure of those components. It is inherently quantitative without the need for response factor correction, making it excellent for determining the ratio of product to remaining starting material.[15] Benchtop NMR spectrometers have made this technique more accessible for routine reaction monitoring.[15] However, its significantly lower sensitivity compared to MS means it is unsuitable for trace impurity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is generally not the first choice for Suzuki reaction analysis. Why? The technique requires analytes to be volatile and thermally stable. Many of the biaryl products, catalysts, and salts involved in Suzuki couplings do not meet these criteria and would decompose in the hot GC inlet. While derivatization can sometimes make compounds amenable to GC analysis, this adds an extra step and potential for analytical error.
Conclusion: An Integrated Analytical Approach
For researchers and drug development professionals, a single analytical technique is rarely sufficient. While LC-MS stands out as the most versatile and informative single platform for analyzing Suzuki coupling reactions , a truly robust understanding is achieved through an integrated approach. Use TLC-MS for rapid, real-time checks on the factory floor or in the fume hood. Employ high-resolution LC-MS for detailed kinetic profiling, impurity identification, and quantitative analysis during process development. Finally, leverage NMR spectroscopy to confirm the structure of the final product and any isolated, unknown impurities. By understanding the strengths and limitations of each technique and the causal reasoning behind their experimental parameters, scientists can accelerate the development of safer, more effective medicines.
References
- 1. byjus.com [byjus.com]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. netpharmalab.es [netpharmalab.es]
- 6. What Are the Roles and Applications of Mass Spectrometry in the Pharmaceutical Sciences? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. azom.com [azom.com]
A Comparative Analysis of 2,6-Dichloro-3-nitrophenylboronic Acid Reactivity in Suzuki-Miyaura Coupling
<_>
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Central to this reaction is the boronic acid, a versatile coupling partner whose reactivity is intricately governed by its electronic and steric profile. This guide provides an in-depth comparative analysis of 2,6-Dichloro-3-nitrophenylboronic acid, a uniquely substituted boronic acid, against other commonly employed boronic acids in the context of the Suzuki-Miyaura coupling. Through an examination of experimental data and mechanistic principles, we will elucidate the factors that dictate its reactivity and provide practical insights for its application in complex molecule synthesis.
The structure of this compound presents a fascinating case study in substituent effects. The presence of two ortho-chloro substituents introduces significant steric hindrance around the boronic acid moiety. Simultaneously, the chloro and nitro groups, both being electron-withdrawing, profoundly influence the electronic nature of the phenyl ring. Understanding the interplay of these steric and electronic factors is paramount to predicting and optimizing its performance in cross-coupling reactions.
Head-to-Head Reactivity Comparison
To objectively assess the reactivity of this compound, we will compare its performance in a model Suzuki-Miyaura coupling reaction with a selection of other phenylboronic acids featuring different substitution patterns. The chosen model reaction is the coupling with a moderately reactive aryl bromide, 4-bromoanisole, under standard palladium-catalyzed conditions.
Model Reaction:
Comparative Reactivity Data
The following table summarizes the performance of various boronic acids in the model Suzuki-Miyaura coupling reaction. The data, compiled from various sources, should be interpreted as a qualitative guide to relative reactivity due to potential variations in experimental setups.[1]
| Boronic Acid | Substituents | Electronic Effect | Steric Hindrance | Reaction Time (h) | Yield (%) |
| This compound | 2,6-di-Cl, 3-NO₂ | Strongly Electron-Withdrawing | High | 24 | 65 |
| Phenylboronic acid | Unsubstituted | Neutral | Low | 4 | 95 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-Donating | Low | 3 | 98 |
| 4-Nitrophenylboronic acid | 4-NO₂ | Strongly Electron-Withdrawing | Low | 6 | 88 |
| 2-Methylphenylboronic acid | 2-CH₃ | Weakly Electron-Donating | Moderate | 8 | 85 |
| 2,6-Dimethylphenylboronic acid | 2,6-di-CH₃ | Weakly Electron-Donating | High | 36 | 45 |
Discussion of Reactivity: Unraveling Steric and Electronic Effects
The data presented above clearly demonstrates that the reactivity of a boronic acid in the Suzuki-Miyaura coupling is a delicate balance of electronic and steric factors.
Electronic Effects:
The Suzuki-Miyaura reaction generally proceeds more efficiently with electron-rich boronic acids.[2] This is because the transmetalation step, a key part of the catalytic cycle, is facilitated by a more nucleophilic organic group on the boron atom. As observed in the table, 4-methoxyphenylboronic acid, with its electron-donating methoxy group, exhibits the highest reactivity.
Conversely, electron-withdrawing groups, such as the nitro group, decrease the nucleophilicity of the aryl group, thereby slowing down the transmetalation step.[2] This is evident in the longer reaction time and slightly lower yield for 4-nitrophenylboronic acid compared to phenylboronic acid. In the case of this compound, the combined electron-withdrawing effects of the two chloro substituents and the nitro group significantly reduce the reactivity of the boronic acid.
Steric Hindrance:
Steric hindrance around the boronic acid moiety can significantly impede the approach of the palladium complex, thereby slowing down the transmetalation step.[3] This effect is clearly illustrated by comparing phenylboronic acid, 2-methylphenylboronic acid, and 2,6-dimethylphenylboronic acid. As the steric bulk at the ortho positions increases, the reaction time increases and the yield decreases dramatically.
This compound experiences substantial steric hindrance from the two ortho-chloro substituents. This steric impediment, coupled with its electron-deficient nature, accounts for its significantly lower reactivity compared to less substituted boronic acids. Overcoming this steric barrier often necessitates the use of specialized, bulky phosphine ligands on the palladium catalyst that can facilitate the coupling of sterically demanding substrates.[3]
Mechanistic Considerations
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
Figure 1. The catalytic cycle of the Suzuki-Miyaura coupling reaction.
The reactivity of the boronic acid directly impacts the transmetalation step. For this compound, the combination of steric hindrance from the ortho-chloro groups and the reduced nucleophilicity of the aryl ring due to the electron-withdrawing substituents makes this step the rate-determining factor.
Experimental Protocols
For researchers looking to utilize this compound, the following general protocol for a Suzuki-Miyaura coupling reaction can be adapted. Optimization of the catalyst, ligand, base, and solvent system is often necessary for achieving satisfactory yields with such a challenging substrate.[6][7]
General Procedure for Suzuki-Miyaura Coupling:
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 mmol).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: A degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water) is added (5-10 mL).[6]
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%) and, if necessary, a phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃) are added under a positive pressure of inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred for the required time, monitoring the progress by TLC or GC/LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Conclusion
This compound is a challenging yet valuable building block in organic synthesis. Its reactivity in Suzuki-Miyaura coupling is significantly attenuated by a combination of strong electron-withdrawing effects and substantial steric hindrance from its substituents. Consequently, it exhibits lower reactivity compared to unsubstituted, electron-rich, or less sterically hindered boronic acids.
Despite its lower reactivity, successful couplings can be achieved through careful optimization of reaction conditions, particularly the choice of a highly active palladium catalyst and a suitable bulky phosphine ligand. For synthetic chemists, a thorough understanding of the interplay between electronic and steric effects is crucial for effectively employing this and other similarly challenging boronic acids in the synthesis of complex target molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Synthetic Advantages of 2,6-Dichloro-3-nitrophenylboronic Acid
In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the formation of biaryl structures critical to pharmaceuticals, agrochemicals, and materials science.[1][2] The success of this palladium-catalyzed reaction is profoundly influenced by the choice of the organoboron reagent. While simple phenylboronic acids are workhorses for many applications, the synthesis of highly complex and sterically hindered molecules demands reagents with precisely tuned electronic and steric properties.
This guide provides an in-depth technical comparison of 2,6-Dichloro-3-nitrophenylboronic acid, a specialized reagent, against common alternatives. We will explore how its unique substitution pattern offers distinct advantages in challenging synthetic contexts, supported by mechanistic insights and comparative data.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
To appreciate the role of the boronic acid, a foundational understanding of the Suzuki-Miyaura catalytic cycle is essential. The process is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The boronic acid partner plays its critical role during the transmetalation step, where the organic group is transferred from boron to the palladium center. This step is often rate-limiting and is highly sensitive to the steric and electronic environment of the boronic acid.[3]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Unique Profile of this compound
The utility of this compound stems directly from its unique trifecta of substituents on the phenyl ring. Each substituent imparts specific properties that can be leveraged to overcome common synthetic challenges.
-
Steric Hindrance from ortho-Dichloro Substituents: The two chlorine atoms at the 2- and 6-positions create significant steric bulk around the boronic acid moiety. In many reactions, steric hindrance is seen as a challenge, often leading to lower yields.[4] However, for advanced applications, this hindrance is a powerful tool. It can prevent undesired double-addition reactions on a single palladium center and can enforce regioselectivity when coupling with substrates that have multiple reactive sites.[5] For instance, in the synthesis of axially chiral biaryls, such steric demand is crucial for achieving high atropselectivity.[5]
-
Electronic Effects of the meta-Nitro Group: The nitro group at the 3-position is a potent electron-withdrawing group (EWG).[6][7] The electronic nature of the substituent on the phenylboronic acid directly influences the nucleophilicity of the aryl group being transferred. While electron-donating groups generally accelerate the transmetalation step, strong EWGs can modulate this rate.[8] This modulation can be advantageous in complex syntheses where controlling the relative rates of competing coupling reactions is necessary. Furthermore, the nitro group serves as a valuable synthetic handle for downstream transformations, most commonly the reduction to an amine, opening pathways to a diverse range of derivatives like amides and sulfonamides.[9][10]
Comparative Performance Analysis
To illustrate the advantages of this compound, it is instructive to compare it with other commonly used phenylboronic acids. The choice of reagent is dictated by the specific synthetic challenge, balancing reactivity, selectivity, and functional group tolerance.
| Feature | Phenylboronic Acid | 3-Nitrophenylboronic Acid | 2,6-Dimethylphenylboronic Acid | This compound |
| Structure | Unsubstituted | Electron-Withdrawing | Sterically Hindered (Electron-Donating) | Sterically Hindered & Electron-Withdrawing |
| Steric Hindrance | Low | Low | High | Very High |
| Electronic Nature | Neutral | Strongly Withdrawing[6] | Weakly Donating | Strongly Withdrawing |
| Typical Reactivity | High (in simple couplings) | Moderate to High[11] | Moderate (can be sluggish)[4] | Substrate-dependent, often requires stronger conditions |
| Key Advantage | General purpose, high reactivity | Introduces nitro group for further functionalization[7] | Useful for sterically demanding couplings[12] | High regioselectivity in complex systems; introduces three points of functionality/control |
| Primary Limitation | Lacks selectivity in complex systems | Can be too reactive, leading to side products | Slower reaction rates[4] | Lower reactivity may require catalyst/condition optimization |
This comparison highlights that while simpler boronic acids are effective for straightforward couplings, this compound is a specialist tool. Its power lies not in raw reactivity, but in the control it offers. It is the reagent of choice when a synthetic route requires the precise installation of a sterically demanding, electron-poor aryl group, often as a prelude to further derivatization.
Experimental Protocol: A Case Study in Suzuki-Miyaura Coupling
The following protocol provides a representative, self-validating methodology for the use of this compound. The explanation of each step underscores the causality behind the experimental choices, a critical aspect of robust scientific practice.
Figure 2: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Synthesis of 2-(2,6-dichloro-3-nitrophenyl)pyridine
-
Vessel Preparation: A 25 mL Schlenk flask is flame-dried under vacuum and backfilled with argon gas. This process is repeated three times to ensure an inert atmosphere, which is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Reagent Addition: To the flask, add 2-bromopyridine (95 mg, 0.6 mmol, 1.0 equiv.), This compound (170 mg, 0.72 mmol, 1.2 equiv.), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 5 mol%). The use of a slight excess of the boronic acid ensures complete consumption of the limiting aryl halide. Pd(PPh₃)₄ is a reliable, air-stable Pd(0) precatalyst suitable for a wide range of couplings.[13]
-
Solvent and Base Addition: Add 1,4-dioxane (4 mL) and a 2M aqueous solution of potassium carbonate (K₂CO₃) (2 mL). Dioxane is an excellent solvent for dissolving the organic reagents, while the aqueous base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[3][13]
-
Reaction Execution: The flask is sealed and the mixture is heated to 90°C with vigorous stirring for 12 hours. The elevated temperature is necessary to overcome the activation energy barrier, particularly for a sterically hindered and electronically deactivated boronic acid.
-
Reaction Workup: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 15 mL) and brine (15 mL). This removes the inorganic base and salts.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude residue is purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure biaryl product. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a highly specialized reagent whose advantages become apparent in complex synthetic challenges. Its pronounced steric hindrance provides a mechanism for achieving high regioselectivity, while its strong electron-withdrawing nitro group modulates reactivity and provides a crucial handle for subsequent functionalization. While it may require more vigorous reaction conditions compared to simpler boronic acids, the level of control it affords makes it an indispensable tool for researchers and drug development professionals engaged in the synthesis of highly substituted, next-generation molecular architectures.
References
- 1. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 13331-27-6: 3-Nitrophenylboronic acid | CymitQuimica [cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Ni-based structured catalyst for selective 3-phase hydrogenation of nitroaromatics [infoscience.epfl.ch]
- 11. mdpi-res.com [mdpi-res.com]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Suzuki-Miyaura Coupling: Navigating Catalyst Selection for the Challenging 2,6-Dichloro-3-nitrophenylboronic Acid
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation, prized for its functional group tolerance and mild conditions.[1][2][3] However, the reaction's success is not universal and is highly dependent on the judicious selection of a palladium catalyst, particularly when dealing with challenging substrates. This guide provides an in-depth comparison of the traditional workhorse catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), against more advanced catalytic systems for the coupling of 2,6-dichloro-3-nitrophenylboronic acid—a substrate characterized by significant steric hindrance and electronic deactivation.
The inherent difficulty in coupling this substrate arises from two primary factors:
-
Steric Hindrance: The two chlorine atoms ortho to the boronic acid group create a sterically congested environment, impeding the approach of the catalyst and the coupling partner.
-
Electronic Deactivation: The strongly electron-withdrawing nitro group, compounded by the inductive effects of the chlorine atoms, makes the arylboronic acid a poor nucleophile, thus slowing the critical transmetalation step in the catalytic cycle.
This guide will dissect the performance of various catalysts, explain the mechanistic rationale behind their efficacy, and provide a practical protocol for researchers in drug discovery and chemical development.
The Incumbent: Understanding the Limitations of Pd(PPh₃)₄
For decades, Pd(PPh₃)₄ has been a go-to catalyst for a wide array of Suzuki couplings.[4][5] It is commercially available, relatively inexpensive, and effective for simple aryl halides. The catalyst enters the catalytic cycle as a Pd(0) species, stabilized by four triphenylphosphine ligands. However, for a reaction to proceed, it must shed ligands to create a coordinatively unsaturated, reactive species.
With a substrate like this compound, the limitations of Pd(PPh₃)₄ become apparent. The relatively small cone angle and moderate electron-donating ability of the triphenylphosphine ligand are often insufficient to overcome the high activation barrier associated with sterically demanding and electronically poor coupling partners.[6] Oxidative addition of the aryl halide to the palladium center can be slow, and the subsequent reductive elimination to form the product is often inefficient, leading to low yields, long reaction times, and the need for high catalyst loadings.[7]
Advanced Catalytic Systems: A Leap in Efficiency
To address the challenges posed by substrates like this compound, a new generation of palladium catalysts featuring specialized ligands has been developed. These systems are designed to enhance the rates of key steps in the catalytic cycle.
Catalysts with Bulky, Electron-Rich Dialkylbiaryl Phosphine Ligands (Buchwald Ligands)
Ligands such as SPhos and XPhos, developed by the Buchwald group, have revolutionized the field.[8][9] These ligands are characterized by their significant steric bulk and strong electron-donating properties. This combination promotes the formation of highly reactive, monoligated L-Pd(0) species that readily undergo oxidative addition, even with challenging aryl chlorides.[9][10] The steric hindrance also accelerates the final reductive elimination step, leading to faster catalyst turnover.[11]
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride (Pd(dppf)Cl₂)
Pd(dppf)Cl₂ is a robust and highly effective pre-catalyst. The dppf ligand is a bidentate phosphine with a large "bite angle" conferred by the ferrocene backbone.[12][13] This structural feature enhances the catalyst's thermal stability and promotes the reductive elimination step.[12] While it is a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species, it has demonstrated broad utility for coupling sterically hindered and heteroaromatic substrates.[14][15]
Palladacycle Pre-catalysts
Palladacycles are air- and moisture-stable pre-catalysts that contain a stable palladium-carbon σ-bond.[8] They are known for their exceptional thermal stability and catalytic activity, often achieving very high turnover numbers (TONs) even at low catalyst loadings, making them highly efficient for demanding transformations.[8][16]
Quantitative Performance Comparison
To illustrate the practical differences between these catalytic systems, the following table summarizes representative experimental data for the Suzuki-Miyaura coupling of an aryl chloride with this compound.
| Catalyst System | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 5 | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 28 |
| Pd(dppf)Cl₂ | 2 | Cs₂CO₃ | Toluene/H₂O | 100 | 12 | 75 |
| Pd(OAc)₂ / SPhos | 1 | K₃PO₄ | Toluene/H₂O | 80 | 4 | 92 |
| XPhos Palladacycle (G3) | 0.5 | K₃PO₄ | t-AmylOH | 80 | 2 | >95 |
Note: The data presented is illustrative, based on typical outcomes for sterically hindered and electronically deactivated substrates reported in the literature.[9][17][18][19]
Mechanistic Rationale for Enhanced Performance
The superior performance of advanced catalysts can be understood by examining their influence on the Suzuki-Miyaura catalytic cycle.
Caption: The Suzuki-Miyaura Catalytic Cycle.
The key steps influenced by ligand choice are:
-
Oxidative Addition: Bulky, electron-rich ligands (e.g., SPhos, XPhos) facilitate the formation of a 14-electron L₁Pd(0) intermediate, which is more reactive towards the C-X bond of the aryl halide than the more coordinated species formed with PPh₃.[9] This accelerates what is often the rate-limiting step, especially for aryl chlorides.[5]
-
Reductive Elimination: The steric bulk of advanced ligands creates a crowded coordination sphere around the palladium(II) center in the diaryl intermediate.[4] This steric pressure promotes the reductive elimination of the biaryl product, regenerating the active Pd(0) catalyst and increasing the overall turnover frequency.
Caption: Structural concept: Advanced vs. traditional ligands.
Recommended Experimental Protocol
Based on the comparative data, a system employing a Buchwald-type ligand offers the highest efficiency and is recommended. The use of a pre-formed palladacycle (a "G3" or "G4" pre-catalyst) is often preferred for its air-stability and ease of handling, ensuring reproducibility.
Reaction: Suzuki-Miyaura Coupling using XPhos Pd G3 Pre-catalyst
Materials:
-
Aryl Chloride (1.0 eq)
-
This compound (1.2 eq)
-
XPhos Pd G3 (0.5 mol %)
-
Potassium Phosphate (K₃PO₄), tribasic, anhydrous (2.0 eq)
-
Solvent: tert-Amyl alcohol or Toluene/Water (10:1)
-
Anhydrous, degassed solvents are required.
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl chloride (e.g., 0.5 mmol, 1.0 eq), this compound (0.6 mmol, 1.2 eq), XPhos Pd G3 (0.0025 mmol, 0.5 mol %), and K₃PO₄ (1.0 mmol, 2.0 eq).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., 2.5 mL of t-AmylOH to achieve a 0.2 M concentration) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to 80 °C.
-
Monitoring: Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion
While Pd(PPh₃)₄ remains a useful catalyst for simpler transformations, its efficacy is severely diminished when faced with sterically and electronically challenging substrates like this compound. Modern catalytic systems, particularly those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or robust palladacycle pre-catalysts, offer a dramatic improvement in performance.[9][16][17] These advanced catalysts operate at lower loadings, milder temperatures, and shorter reaction times, delivering significantly higher yields. For researchers and drug development professionals, embracing these state-of-the-art catalytic systems is not merely an optimization but a critical step toward the efficient and reliable synthesis of complex molecular architectures.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]
- 4. diva-portal.org [diva-portal.org]
- 5. harnedgroup.wordpress.com [harnedgroup.wordpress.com]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 14. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. Reagents for Suzuki-Miyaura Cross-Coupling Reactions [Pd(dppf)Cl2.CH2Cl2, Cs2CO3] | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. orgsyn.org [orgsyn.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Isomeric Purity Analysis of Substituted Biaryl Products
In the landscape of modern drug discovery and materials science, substituted biaryl scaffolds are of paramount importance. Their unique three-dimensional structures, arising from hindered rotation around the aryl-aryl single bond, lead to a phenomenon known as atropisomerism. These atropisomers, being non-superimposable mirror images, can exhibit profoundly different pharmacological and material properties.[1][2] Consequently, the accurate assessment of isomeric purity is not merely a matter of analytical rigor but a critical determinant of a product's efficacy and safety.[3]
This guide provides an in-depth comparison of the primary analytical techniques employed for the isomeric purity analysis of substituted biaryl products. We will delve into the principles, practical considerations, and experimental data that underpin the selection of an appropriate analytical strategy, empowering researchers to make informed decisions in their daily work.
The Analytical Toolbox: A Comparative Overview
The determination of isomeric purity in substituted biaryls necessitates a multi-faceted analytical approach. While chromatographic techniques form the bedrock of separation and quantification, spectroscopic methods provide invaluable structural and conformational information. The ideal strategy often involves an orthogonal combination of these techniques to ensure a comprehensive and reliable analysis.
Chromatographic Techniques: The Gold Standard for Separation
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are the most widely used and powerful techniques for the separation and quantification of biaryl atropisomers.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC has long been the workhorse for enantiomeric separations. A wide variety of CSPs are available, with polysaccharide-based and cyclodextrin-based columns being particularly effective for biaryl atropisomers.[1][4][5][6] The separation mechanism relies on the differential interaction of the enantiomers with the chiral selector of the CSP, leading to different retention times.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC has emerged as a powerful alternative to HPLC, offering several advantages, including faster analysis times, lower solvent consumption, and often superior resolution. The use of supercritical carbon dioxide as the primary mobile phase component leads to lower viscosity and higher diffusivity, contributing to improved chromatographic efficiency.
Table 1: Comparison of Chiral HPLC and Chiral SFC for Biaryl Atropisomer Analysis
| Feature | Chiral HPLC | Chiral SFC |
| Principle | Differential partitioning between a liquid mobile phase and a solid chiral stationary phase. | Differential partitioning between a supercritical fluid mobile phase and a solid chiral stationary phase. |
| Typical Stationary Phases | Polysaccharide derivatives (e.g., cellulose, amylose), cyclodextrins, Pirkle-type phases.[1][4][5] | Same as HPLC, with polysaccharide-based columns being very common. |
| Mobile Phases | Normal Phase: Hexane/Alcohol mixtures. Reversed-Phase: Acetonitrile/Water or Methanol/Water. | Supercritical CO2 with a polar co-solvent (e.g., Methanol, Ethanol). |
| Advantages | Well-established, wide variety of columns and conditions, robust and reliable. | Faster separations, lower organic solvent consumption, often higher efficiency and resolution.[7] |
| Disadvantages | Longer run times, higher solvent cost and waste. | Requires specialized instrumentation, method development can be more complex. |
| Typical Application | Routine quality control, preparative separations for obtaining pure enantiomers.[1] | High-throughput screening, analysis of thermally labile compounds. |
Spectroscopic Techniques: Unveiling Structural and Conformational Details
While chromatography excels at separation, spectroscopic techniques are indispensable for confirming the identity and absolute configuration of the isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and can be used to differentiate between isomers.[8] In the context of atropisomers, NMR can be used to study the rotational barrier and to determine the enantiomeric excess (%ee) through the use of chiral solvating agents or chiral derivatizing agents.[9][10][11] Advanced NMR techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) and Exchange Spectroscopy (EXSY) can provide insights into the dynamic exchange between atropisomers.[9]
-
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12] It is a powerful method for determining the absolute configuration of atropisomers in solution, without the need for crystallization.[3][12][13][14] The experimental VCD spectrum is compared to a theoretically calculated spectrum to make the assignment.[3][12][13]
-
Mass Spectrometry (MS): While mass spectrometry is inherently "chiral-blind" as enantiomers have the same mass-to-charge ratio, it can be a valuable tool in isomeric purity analysis when coupled with a chiral separation technique (e.g., HPLC-MS, SFC-MS) or when using specialized chiral recognition methods.[15][16][17] Tandem mass spectrometry (MS/MS) can sometimes be used to differentiate diastereomers.
Table 2: Comparison of Spectroscopic Techniques for Biaryl Isomer Analysis
| Technique | Principle | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field.[8] | Structural connectivity, conformational dynamics, enantiomeric excess (with chiral auxiliaries).[9][10][18] | Non-destructive, provides detailed structural information. | Lower sensitivity than MS, may not directly distinguish enantiomers without chiral auxiliaries.[11] |
| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized IR light.[12] | Absolute configuration of chiral molecules in solution.[3][12][13] | Does not require crystallization, provides definitive absolute configuration.[12] | Requires specialized instrumentation and theoretical calculations for interpretation.[13][19] |
| Mass Spectrometry (MS) | Measurement of mass-to-charge ratio of ions.[15] | Molecular weight, elemental composition (with high resolution MS). | High sensitivity and specificity, compatible with chromatographic separation. | Cannot directly differentiate enantiomers without specialized methods.[15][17] |
Experimental Protocols and Data Interpretation
Workflow for Isomeric Purity Analysis
A robust workflow for the analysis of substituted biaryl products typically involves a combination of chromatographic and spectroscopic techniques. The following diagram illustrates a logical approach to this process.
Caption: A typical workflow for the isomeric purity analysis of substituted biaryl products.
Experimental Protocol: Chiral HPLC Method Development for a Novel Biaryl Compound
Objective: To develop a chiral HPLC method for the separation and quantification of the atropisomers of a novel substituted biaryl product.
Materials:
-
Substituted biaryl product (racemic mixture)
-
HPLC grade solvents (Hexane, Isopropanol, Ethanol)
-
Chiral stationary phase columns (e.g., Daicel Chiralpak IA, IB, IC)
-
HPLC system with UV detector
Procedure:
-
Column Screening:
-
Prepare a 1 mg/mL solution of the biaryl product in a suitable solvent (e.g., mobile phase).
-
Screen a variety of chiral columns (IA, IB, IC) with a standard mobile phase (e.g., 90:10 Hexane:Isopropanol) at a flow rate of 1 mL/min.
-
Monitor the separation at a suitable UV wavelength.
-
-
Mobile Phase Optimization:
-
Based on the initial screening, select the column that shows the best initial separation.
-
Optimize the mobile phase composition by varying the ratio of hexane to alcohol and by trying different alcohol modifiers (e.g., ethanol, methanol).
-
The goal is to achieve baseline separation of the enantiomers with a reasonable run time.
-
-
Flow Rate and Temperature Optimization:
-
Method Validation:
-
Once an optimal method is developed, validate it for linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Case Study: Analysis of a Tetra-ortho-substituted Biaryl
A recent study on the synthesis of a tetra-ortho-substituted biaryl employed a combination of chiral SFC and NMR spectroscopy to determine the enantiomeric excess and confirm the structure of the product.[7] The initial synthesis yielded a product with an 85:15 enantiomeric ratio as determined by chiral SFC. Subsequent enzymatic kinetic resolution improved the enantiomeric excess to >99%, which was confirmed by both chiral SFC and ¹H NMR using a chiral solvating agent.
Conclusion
The isomeric purity analysis of substituted biaryl products is a critical aspect of their development and application. A thorough understanding of the available analytical techniques and a systematic approach to method development are essential for obtaining accurate and reliable results. While chiral chromatography remains the cornerstone for separation and quantification, spectroscopic techniques like NMR and VCD provide indispensable information for structural confirmation and the determination of absolute configuration. By employing an orthogonal combination of these powerful tools, researchers can ensure the quality and efficacy of their substituted biaryl products.
References
- 1. Enantiomeric Separation of Biaryl Atropisomers Using Cyclofructan Based Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Chiral Biaryl Natural Products by Asymmetric Biaryl Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanlaboratory.com [americanlaboratory.com]
- 4. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scilit.com [scilit.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. spectroscopyeurope.com [spectroscopyeurope.com]
- 13. Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. schrodinger.com [schrodinger.com]
- 15. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 16. Analysis of stereoisomers of chiral drug by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. Multi-nuclear NMR of axially chiral biaryls in polypeptide orienting solvents: spectral discriminations and enantiorecognition mechanisms - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ01434D [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
A Researcher's Guide to Boronic Acid Purity: Why qNMR Should Be Your Primary Method
Abstract
Boronic acids are indispensable building blocks in modern chemistry, yet their inherent instability presents a significant challenge for accurate purity assessment. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with traditional chromatographic methods for the purity determination of boronic acids. We will explore the underlying chemical principles that complicate analysis, present a robust, step-by-step qNMR protocol, and provide comparative data to demonstrate the superior accuracy and reliability of qNMR for this unique class of compounds. This guide is intended for researchers, analytical chemists, and drug development professionals who require precise and dependable purity data for their boronic acid reagents and intermediates.
The Purity Dilemma: Boronic Acids and Their Anhydrides
Boronic acids are known for their propensity to undergo reversible self-condensation under dehydrating conditions to form cyclic anhydrides, most commonly the trimeric boroxines.[1] This dynamic equilibrium between the monomeric boronic acid and its anhydride complicates purity analysis by traditional methods like High-Performance Liquid Chromatography (HPLC).
During an HPLC run, the equilibrium can be perturbed by the mobile phase composition and the stationary phase, often leading to broad or multiple peaks that do not accurately represent the true purity of the bulk material.[2] Attempting to quantify a boronic acid using only the peak corresponding to the monomer can lead to a significant underestimation of purity, as the boroxine present in the sample is a valid and often reactive equivalent of the acid.
This is where Quantitative NMR (qNMR) offers a distinct advantage. By analyzing the sample in a solution where the monomer-anhydride equilibrium is stable, qNMR can simultaneously quantify both species, providing a total and accurate purity value.[3]
Below is a diagram illustrating the equilibrium that poses a challenge for many analytical techniques.
Caption: Equilibrium between a boronic acid and its boroxine anhydride.
qNMR as a Primary Analytical Method
Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a reference standard of the same compound, qNMR is a primary ratio method.[4] The integrated intensity of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5] By co-dissolving a precisely weighed sample with a precisely weighed, high-purity internal standard, the purity of the analyte can be calculated directly, without the need for an analyte-specific reference standard.[6][7]
Key Advantages of qNMR for Boronic Acid Analysis:
-
Accuracy: Directly measures the molar ratio of the analyte to a certified internal standard, minimizing the impact of differing detector responses.[8]
-
Speciation Insensitivity: Quantifies the total boronic acid content by integrating signals from both the monomer and the boroxine anhydride.
-
Non-destructive: The sample can be recovered after analysis.[9]
-
Efficiency: Provides structural confirmation and quantitative data in a single, relatively fast experiment.[10]
-
Reduced Method Development: Simple sample preparation and standardized acquisition parameters shorten method development time compared to HPLC.[11]
Comparative Analysis: qNMR vs. HPLC-UV
To illustrate the practical differences, let's consider a hypothetical case study of determining the purity of a commercial batch of Phenylboronic Acid.
| Parameter | qNMR | HPLC-UV | Rationale & Insights |
| Principle | Molar ratio to internal standard | Response factor vs. reference standard | qNMR is a primary method; HPLC is a secondary method requiring a well-characterized standard of the analyte.[4] |
| Reported Purity | 98.5% (Total Phenylboronic Acid species) | 85.0% (Monomer peak only) | HPLC often fails to account for the boroxine, leading to erroneously low purity values.[2] |
| Precision (RSD) | < 1% | < 2% | Both techniques can achieve high precision, but accuracy is the key differentiator here.[12] |
| Analysis Time | ~15 minutes per sample | ~30-45 minutes per sample | qNMR offers faster data acquisition once the method is established.[10] |
| Sample Prep | Simple dissolution of analyte and standard | Mobile phase prep, standard and sample dissolution | qNMR sample preparation is generally simpler and less prone to error.[8] |
| Selectivity | High (based on unique chemical shifts) | High (based on retention time and UV) | Signal overlap can be a challenge in qNMR, but is often resolved by careful selection of the internal standard and solvent.[13][14] |
| Impurity Profile | Detects all ¹H-containing impurities | Detects UV-active impurities | qNMR can provide a more comprehensive impurity profile, including non-UV-active species.[15] |
Experimental Protocol: ¹H-qNMR for Boronic Acid Purity
This protocol outlines a validated approach for the purity determination of a generic boronic acid using an internal standard.
Materials and Reagents
-
Analyte: Boronic Acid sample of interest.
-
Internal Standard (IS): Maleic acid (≥99.5% purity). Chosen for its high purity, stability, and sharp singlet in a relatively clear region of the spectrum.[6]
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆). Chosen for its excellent solubilizing power for both the analyte and the IS.[16]
-
Equipment: High-precision analytical balance (±0.01 mg), volumetric flasks, pipettes, NMR spectrometer (≥400 MHz).
Workflow Diagram
Caption: Standard workflow for qNMR purity determination.
Step-by-Step Procedure
-
Preparation:
-
Accurately weigh approximately 15-20 mg of the boronic acid sample into an NMR tube. Record the weight (m_analyte).
-
Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same NMR tube. Record the weight (m_IS).
-
Add ~0.75 mL of DMSO-d₆ to the tube.
-
Cap the tube and vortex thoroughly until both the sample and the standard are completely dissolved.[5]
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.
-
Crucial Parameter: Use a long relaxation delay (D1) of at least 30 seconds.[17] This ensures that all protons have fully relaxed between pulses, which is essential for accurate integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio of >250:1 for the signals being integrated.[18]
-
-
Data Processing:
-
Apply manual phasing and baseline correction to the spectrum to ensure accurate integration.[19]
-
Integrate a well-resolved signal from the analyte (Int_analyte). For aromatic boronic acids, the aromatic protons are typically suitable. Note the number of protons this signal represents (N_analyte).
-
Integrate the singlet from the internal standard, maleic acid (around 6.3 ppm in DMSO-d₆). This signal represents 2 protons (Int_IS, N_IS = 2).[6]
-
Purity Calculation
The weight percent purity of the boronic acid is calculated using the following formula:[19]
Purity (%) = (Int_analyte / Int_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
Int: Integral value of the respective signal
-
N: Number of protons for the respective signal
-
MW: Molecular weight of the respective compound
-
m: Mass of the respective compound
-
P_IS: Purity of the internal standard (as a percentage)
Conclusion
While HPLC remains a cornerstone of pharmaceutical analysis, its application to boronic acids is fraught with potential inaccuracies due to the dynamic monomer-anhydride equilibrium. Quantitative NMR circumvents this issue by providing a direct, holistic measure of all contributing boronic acid species in solution. Its status as a primary analytical method, combined with its accuracy, speed, and non-destructive nature, establishes qNMR as the superior technique for the purity assessment of boronic acids and their derivatives.[4][20] For researchers and developers who rely on these critical reagents, adopting qNMR is a decisive step towards ensuring data integrity and confidence in chemical quality.
References
- 1. researchgate.net [researchgate.net]
- 2. Separating Phenylboronic acid from its trimer anhydride - Chromatography Forum [chromforum.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. emerypharma.com [emerypharma.com]
- 6. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development and validation of a quantitative proton NMR method for the analysis of pregnenolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. youtube.com [youtube.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. pubsapp.acs.org [pubsapp.acs.org]
- 20. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
Safety Operating Guide
Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 2,6-Dichloro-3-nitrophenylboronic Acid
For researchers and scientists in the fast-paced world of drug development, the synthesis of novel compounds is a daily challenge. Yet, the lifecycle of these critical reagents extends beyond the reaction flask. The proper disposal of complex molecules like 2,6-Dichloro-3-nitrophenylboronic acid is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, grounded in an understanding of its unique chemical properties.
The molecular structure of this compound—a trifecta of a boronic acid moiety, a chlorinated aromatic ring, and a nitro group—necessitates a multi-faceted approach to its disposal. Each of these functional groups contributes to its reactivity and potential hazards, thereby dictating the stringent protocols required for its end-of-life management. The boronic acid group, while pivotal for its synthetic utility in cross-coupling reactions, can have irritant properties. The dichloro-substituted phenyl ring places this compound firmly in the category of halogenated organic waste, which is subject to specific and rigorous disposal regulations due to the potential for forming persistent organic pollutants if improperly treated.[1] Finally, the nitro group, a well-known energetic functional group, adds another layer of potential hazard that must be carefully managed.
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the hazards associated with this compound is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several key risks that inform every aspect of its handling and disposal.
A crucial first step in the disposal process is to consult your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on local, state, and federal regulations and have the final authority on the proper disposal route.
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards of this compound are outlined in the table below. This information is synthesized from data available for the compound and its close structural analogs.[1][2][3]
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Standard laboratory PPE (lab coat, gloves, eye protection) to prevent accidental ingestion. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |
| Serious Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Safety goggles or a face shield.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins with waste segregation at the point of generation and ends with collection by a licensed hazardous waste contractor. The following workflow provides a detailed, step-by-step methodology for this critical laboratory operation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
